Cerium(4+) acrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94232-55-0 |
|---|---|
Molecular Formula |
C12H12CeO8 |
Molecular Weight |
424.33 g/mol |
IUPAC Name |
cerium(4+);prop-2-enoate |
InChI |
InChI=1S/4C3H4O2.Ce/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChI Key |
PKFDXXILXGASLT-UHFFFAOYSA-J |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cerium(IV) Acrylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the synthesis and characterization of Cerium(IV) Acrylate. While direct literature on the isolation of pure, stable Cerium(IV) Acrylate is sparse, this document outlines a plausible synthesis strategy based on established methods for other Cerium(IV) carboxylates. It further details the expected characterization of the target compound and discusses the broader context of cerium compounds in relevant research fields.
Introduction
Cerium, a lanthanide series element, is notable for its ability to exist in both +3 and +4 oxidation states, a property that underpins its utility in a wide range of applications, including catalysis, UV absorption, and as an oxidizing agent in organic synthesis. Cerium(IV) acrylate, as a coordination complex, is of interest for its potential to combine the redox activity of the Ce(IV) ion with the polymerizable nature of the acrylate ligand. This could open avenues for the development of novel functional materials, drug delivery systems, and catalytic platforms. This guide serves as a foundational resource for researchers venturing into the synthesis and characterization of this and related cerium-containing compounds.
Synthesis of Cerium(IV) Acrylate
Proposed Synthetic Protocol
This protocol is based on the general procedure for the synthesis of organic solvent-soluble cerium(IV) derivatives.
Materials:
-
Ceric Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆)
-
Acrylic Acid (CH₂=CHCOOH)
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
An organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
pH meter or pH indicator strips
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Acrylate Salt Solution:
-
In a reaction flask, dissolve a stoichiometric amount of acrylic acid in deionized water.
-
Cool the solution in an ice bath and slowly add a molar equivalent of ammonium hydroxide or sodium hydroxide solution while stirring to form the corresponding acrylate salt. The pH of the solution should be adjusted to approximately 7-8. It is recommended to use at least a four-fold molar excess of the acrylate salt relative to the cerium(IV) salt to ensure complete reaction.
-
-
Reaction with Cerium(IV) Salt:
-
Prepare a separate aqueous solution of ceric ammonium nitrate.
-
Slowly add the ceric ammonium nitrate solution to the stirred acrylate salt solution at room temperature. The addition should be done dropwise to control the reaction rate and temperature.
-
A precipitate or an oily product of cerium(IV) acrylate is expected to form upon mixing.
-
-
Isolation and Purification:
-
If a solid precipitate forms, it can be collected by filtration, washed with cold deionized water, and then with a non-polar organic solvent to remove any unreacted acrylic acid.
-
If an oily product forms, it can be extracted into an organic solvent like ethyl acetate. The organic layer is then separated, washed with water to remove any inorganic salts, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield the cerium(IV) acrylate product.
-
Characterization of Cerium(IV) Acrylate
A thorough characterization of the synthesized product is crucial to confirm its identity, purity, and properties. The following techniques are recommended:
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is essential to identify the functional groups present in the molecule. The spectrum should confirm the presence of the acrylate's carboxylate group and the absence of the characteristic C=O stretching vibration of free acrylic acid.
-
UV-Visible (UV-Vis) Spectroscopy: Cerium(IV) compounds are known for their characteristic absorption bands in the UV-Vis region due to ligand-to-metal charge transfer (LMCT) transitions. This can be used to confirm the +4 oxidation state of cerium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the organic ligand. However, the paramagnetic nature of the Ce(IV) ion may lead to significant broadening of the NMR signals.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition pattern of the compound. It can be used to determine the temperature at which the acrylate ligands start to decompose and to quantify the final residue, which is expected to be cerium oxide (CeO₂).
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting or decomposition, and to determine the associated enthalpy changes.
Structural and Elemental Analysis
-
X-ray Diffraction (XRD): If a crystalline solid is obtained, single-crystal or powder XRD can be used to determine its crystal structure.
-
Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H) of the compound and confirm its empirical formula. The cerium content can be determined by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result |
| FTIR | Wavenumber (cm⁻¹) | Appearance of asymmetric and symmetric COO⁻ stretching bands (typically around 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹). Disappearance of the C=O stretch of free acrylic acid (around 1700 cm⁻¹). |
| UV-Vis | λ_max (nm) | Strong absorption band in the UV region, characteristic of Ce(IV) LMCT. |
| TGA | Decomposition Temp. | Onset of decomposition in a specific temperature range, leading to a final stable residue of CeO₂. |
| Elemental Analysis | % Composition | Experimental values for C, H, and Ce should match the calculated values for the expected formula of cerium(IV) acrylate. |
Potential Applications and Signaling Pathways of Cerium Compounds
While specific signaling pathways for cerium(IV) acrylate have not been elucidated, the unique properties of cerium compounds, particularly cerium oxide nanoparticles (nanoceria), have been extensively studied in biological and pharmaceutical contexts. The interest in these compounds for drug development professionals stems from their redox-active nature.
Cerium compounds can exhibit enzyme-mimetic activities, such as superoxide dismutase (SOD) and catalase-like activities. This is attributed to the facile cycling between the Ce³⁺ and Ce⁴⁺ oxidation states at the surface of cerium-based materials. This redox couple allows them to catalytically scavenge reactive oxygen species (ROS), which are implicated in a variety of disease states, including inflammation, neurodegenerative disorders, and cancer.
The incorporation of an acrylate ligand onto a cerium(IV) center could offer a strategy for developing polymer-based drug delivery systems where the cerium component provides a therapeutic (e.g., antioxidant) effect or for creating catalytic materials for biomedical applications.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of Cerium(IV) Acrylate. By adapting established methods for related cerium carboxylates, researchers can access this interesting compound. The detailed characterization plan will be essential in confirming the successful synthesis and understanding the properties of the material. The broader context of cerium compounds in biomedical research highlights the potential of cerium(IV) acrylate as a building block for novel functional materials with applications in drug delivery and therapeutics. Further research into the biological activities and potential signaling pathway interactions of well-characterized cerium(IV) acrylate is warranted.
An In-depth Technical Guide to the Chemical Properties of Cerium(IV) Acrylate
Disclaimer: Publicly available scientific literature contains limited specific experimental data on the chemical properties of Cerium(IV) acrylate. This guide provides foundational information where available and draws upon data from closely related cerium carboxylates and lanthanide acrylates to infer potential properties and experimental methodologies. This information should be used as a reference, and experimental validation is recommended.
Introduction
Cerium, a lanthanide, is notable for its ability to exist in both +3 and +4 oxidation states, a property that imparts unique redox activity to its compounds. Cerium(IV) acrylate is a metal-organic compound that combines the Ce(IV) ion with acrylate ligands. While specific applications are not widely documented, its properties are of interest to researchers in materials science and drug development due to the potential for polymerization of the acrylate moiety and the biological activity associated with the cerium ion. This guide summarizes the known chemical properties of Cerium(IV) acrylate and provides context based on analogous compounds.
Core Chemical Properties
Very limited quantitative data for Cerium(IV) acrylate is available. The following table summarizes the basic molecular information.
| Property | Value | Source |
| CAS Number | 94232-55-0 | LookChem |
| Molecular Formula | C₁₂H₁₂CeO₈ | LookChem |
| Molecular Weight | 424.33488 g/mol | LookChem |
| Calculated PSA | 160.52 | LookChem |
| Calculated LogP | -4.31080 | LookChem |
Synthesis and Experimental Protocols
Generalized Experimental Protocol for Cerium(IV) Carboxylate Synthesis
This protocol is a generalized representation and would require optimization for the specific synthesis of Cerium(IV) acrylate.
-
Preparation of Cerium(III) Acrylate: A solution of a soluble Cerium(III) salt (e.g., Cerium(III) nitrate or chloride) in a suitable solvent is reacted with acrylic acid. The pH is carefully adjusted with a base (e.g., sodium hydroxide or an amine) to deprotonate the acrylic acid and facilitate the formation of Cerium(III) acrylate.
-
Oxidation to Cerium(IV) Acrylate: The Cerium(III) acrylate solution is then treated with an oxidizing agent. The choice of oxidizing agent and reaction conditions is critical to achieve the desired Cerium(IV) state without unwanted side reactions.
-
Isolation and Purification: The resulting Cerium(IV) acrylate product would be isolated, likely through precipitation, and then purified by washing with appropriate solvents to remove any unreacted starting materials and byproducts.
-
Characterization: The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the acrylate carboxylate group, Elemental Analysis to determine the elemental composition, and X-ray Diffraction (XRD) to assess the crystallinity.
Thermal Stability
Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for Cerium(IV) acrylate is not available. However, studies on other cerium carboxylates, such as cerium(III) acetate, provide insights into the likely thermal decomposition behavior. The thermal decomposition of metal acrylates often proceeds through the loss of organic components, leading to the formation of metal oxides.
The decomposition of Cerium(III) acetate hydrate, for instance, involves dehydration followed by the decomposition of the anhydrous acetate to form cerium oxide through several intermediate steps. A similar multi-step decomposition pathway is anticipated for Cerium(IV) acrylate, ultimately yielding cerium(IV) oxide (CeO₂).
| Compound | Decomposition Steps | Final Product | Reference |
| Cerium(III) Acetate Hydrate | Dehydration followed by multi-step decomposition of anhydrous acetate. | CeO₂ | --INVALID-LINK-- |
| Other Lanthanide Acrylates | Generally decompose to form the corresponding lanthanide oxide. | Ln₂O₃ or other oxides | General knowledge on metal carboxylate thermal decomposition. |
Solubility
Quantitative solubility data for Cerium(IV) acrylate in various solvents is not documented in the reviewed literature. The solubility of metal-organic compounds is influenced by the nature of both the metal ion and the organic ligand, as well as the crystal lattice energy of the solid. It is expected that Cerium(IV) acrylate would have limited solubility in non-polar organic solvents and may exhibit some solubility in polar aprotic solvents. Its solubility in water is likely to be low and may be accompanied by hydrolysis, a common characteristic of Ce(IV) salts.
Relevance to Drug Development and Signaling Pathways
While there is no specific information on the use of Cerium(IV) acrylate in drug development, the biological activity of cerium compounds, particularly cerium oxide nanoparticles, is an active area of research. The key to this activity is the redox couple of Ce³⁺/Ce⁴⁺, which allows cerium compounds to act as antioxidants or pro-oxidants depending on the biological environment.
Antioxidant Mechanism and Potential Signaling Pathway
Cerium compounds can mimic the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. This is due to the ability of Ce³⁺ to be oxidized to Ce⁴⁺ by scavenging reactive oxygen species (ROS), and for Ce⁴⁺ to be subsequently reduced back to Ce³⁺. This redox cycling allows for the catalytic removal of harmful ROS, which are implicated in a variety of diseases, including inflammatory conditions and neurodegenerative disorders. This antioxidant property could potentially interfere with ROS-mediated signaling pathways in cells.
Conclusion
Cerium(IV) acrylate is a compound for which detailed chemical and physical data are not widely available. Based on the chemistry of related cerium carboxylates and lanthanide compounds, it is expected to be a solid with limited solubility and to thermally decompose to cerium(IV) oxide. Its primary interest for researchers, particularly in drug development, would likely stem from the redox activity of the cerium ion. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.
An In-depth Technical Guide to the Molecular Structure of Cerium(4+) Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated molecular structure of cerium(4+) acrylate, drawing upon existing knowledge of cerium(IV) coordination chemistry. Due to the limited availability of direct structural data for this compound, this document extrapolates information from analogous cerium(IV) carboxylate complexes to propose a likely structure and outline relevant experimental methodologies.
Introduction
Cerium, a lanthanide element, exhibits a stable +4 oxidation state, a unique characteristic among the rare-earth metals. This high oxidation state imparts strong oxidizing properties to cerium(IV) compounds, making them valuable in various chemical and material science applications. This compound, with the chemical formula C₁₂H₁₂CeO₈ and CAS number 94232-55-0, is a coordination complex of the cerium(IV) ion with acrylate ligands. While its specific applications are not widely documented, its structure is of interest for understanding the coordination behavior of Ce(IV) with unsaturated carboxylates, which could have implications in polymer chemistry and catalysis.
Proposed Molecular Structure
Direct crystallographic data for this compound is not publicly available. However, based on the well-established coordination chemistry of cerium(IV) with other carboxylate ligands, a polynuclear structure is highly probable. The high charge density of the Ce(IV) ion favors the formation of oxo- or hydroxo-bridged clusters to achieve stability.
A likely structural motif is a hexanuclear core, similar to that observed in cerium(IV) formate, which features a [Ce₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core.[1] In such a structure, the cerium ions are bridged by oxo and hydroxo groups. The acrylate ligands would then coordinate to the cerium centers, satisfying their high coordination numbers, which are typically 8 or 9.
The acrylate ligand can coordinate to the cerium(IV) center in several modes:
-
Monodentate: One oxygen atom of the carboxylate group binds to a single cerium ion.
-
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same cerium ion.
-
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different cerium ion.
It is anticipated that a combination of these binding modes would be present in the solid-state structure of this compound, leading to a complex, three-dimensional coordination polymer. The vinyl group of the acrylate ligand may or may not be involved in further polymerization, depending on the synthesis conditions.
Physicochemical Data
While detailed structural parameters like bond lengths and angles are not available for this compound, the following table summarizes its basic chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂CeO₈ | |
| Molecular Weight | 424.33 g/mol | |
| CAS Number | 94232-55-0 | |
| Appearance (Predicted) | Pale yellow to orange solid |
For comparison, selected structural data for a known hexanuclear cerium(IV) formate complex are provided below to give an indication of the expected bond lengths and coordination environment.
| Parameter | Value Range (Å) or Geometry | Reference |
| Ce-O (oxo/hydroxo bridge) | ~2.2 - 2.4 Å | [1] |
| Ce-O (carboxylate) | ~2.3 - 2.6 Å | [1] |
| Ce···Ce distance | ~3.6 - 3.8 Å | [1] |
| Coordination Geometry | Distorted tricapped trigonal prism or similar high-coordination geometry | [1] |
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and characterization of this compound, based on established methods for other cerium(IV) carboxylate complexes.[1][2][3]
Method 1: From a Ce(IV) Precursor
This method involves the direct reaction of a soluble Ce(IV) salt with acrylic acid.
-
Materials: Cerium(IV) ammonium nitrate (CAN), acrylic acid, triethylamine (or another suitable base), methanol, diethyl ether.
-
Procedure:
-
Dissolve cerium(IV) ammonium nitrate in methanol.
-
In a separate flask, dissolve acrylic acid in methanol.
-
Slowly add triethylamine to the acrylic acid solution to deprotonate it, forming the acrylate anion.
-
Add the acrylate solution dropwise to the stirred solution of cerium(IV) ammonium nitrate at room temperature.
-
A precipitate is expected to form. Stir the reaction mixture for 2-4 hours.
-
Collect the solid product by filtration.
-
Wash the product with methanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
Method 2: Hydrothermal Synthesis
This method can promote the formation of crystalline material suitable for X-ray diffraction.
-
Materials: Cerium(IV) sulfate, acrylic acid, water, sodium hydroxide.
-
Procedure:
-
Prepare an aqueous solution of cerium(IV) sulfate.
-
Prepare a separate aqueous solution of sodium acrylate by neutralizing acrylic acid with sodium hydroxide.
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 120-180°C for 24-48 hours.[4][5]
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with water and ethanol.
-
Dry the product in a desiccator.
-
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination environment of the cerium(IV) ion. Crystals can be grown from the hydrothermal synthesis method or by slow evaporation or diffusion techniques.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk synthesized material and to compare with the simulated pattern from single-crystal data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination mode of the acrylate ligand. The separation between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group can provide insight into whether it is acting as a monodentate, bidentate chelating, or bridging ligand.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and to identify the presence of coordinated or lattice solvent molecules.
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Logical and Experimental Workflows
As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate the logical workflow for its synthesis and characterization.
Caption: A logical workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redox and Photochemical Reactivity of Cerium(IV) Carbonate and Carboxylate Complexes Supported by a Tripodal Oxygen Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrothermal synthesis of cerium(IV) oxide [inis.iaea.org]
- 5. hydrothermal-synthesis-of-nanocrystalline-cerium-iv-oxide-powders - Ask this paper | Bohrium [bohrium.com]
A Technical Guide to Cerium(IV) Acrylate and its Role in Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerium(IV) acrylate (CAS Number 94232-55-0) is a metal-organic compound that holds significant interest in the field of materials science. While detailed information on the isolated compound is sparse, its true value lies in its role as a precursor and initiator in the synthesis of advanced cerium-containing materials, particularly acrylate-based polymers and nanoparticles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of materials derived from or utilizing cerium(IV) and acrylate functionalities, with a particular focus on their relevance to biomedical and drug development applications.
Core Compound Properties: Cerium(IV) Acrylate
While a dedicated, in-depth analysis of isolated Cerium(IV) acrylate is not widely available in scientific literature, its fundamental properties can be inferred from available data. It is understood to be the cerium salt of acrylic acid where cerium exists in its +4 oxidation state.
| Property | Value | Source |
| CAS Number | 94232-55-0 | Internal |
| Molecular Formula | C12H12CeO8 | [1] |
| Molecular Weight | 424.33 g/mol | [1] |
| Physical State | Presumed to be a solid | Inferred |
| Solubility | Likely soluble in acidic aqueous solutions | Inferred from Ce(IV) chemistry |
| Key Feature | Strong oxidizing agent (due to Ce(IV)) | [2][3] |
Synthesis and Methodologies
The primary utility of the cerium(IV)-acrylate system is in polymerization and nanoparticle formation. Detailed experimental protocols for these processes are outlined below.
Cerium(IV)-Initiated Radical Polymerization of Acrylates
Cerium(IV) ions are effective initiators for the radical polymerization of vinyl monomers like acrylates. The initiation process involves the reduction of Ce(IV) to Ce(III) and the formation of a radical on a reducing agent, which then initiates polymerization.
Experimental Protocol: Cerium(IV)-Initiated Graft Polymerization of Acrylate onto a Polymer Backbone
This protocol describes the grafting of an acrylate monomer onto a polymer containing hydroxyl groups, a common method for modifying polymer surfaces.
-
Substrate Preparation: A polymer substrate containing hydroxyl groups (e.g., poly(styrene-co-2-hydroxyethyl acrylate)) is dispersed in deionized water.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.
-
Monomer Addition: The acrylate monomer (e.g., N-(2-methoxyethyl)acrylamide) is added to the aqueous dispersion of the polymer substrate.
-
Initiator Preparation: A fresh solution of a Cerium(IV) salt, such as cerium(IV) ammonium nitrate (CAN), is prepared in a dilute acidic solution (e.g., nitric acid) to prevent hydrolysis.
-
Initiation: The Cerium(IV) salt solution is added to the reaction mixture. The Ce(IV) ions will react with the hydroxyl groups on the polymer backbone to generate radicals, initiating the graft polymerization of the acrylate monomer.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (typically ranging from 25°C to 60°C) for a specified duration.
-
Termination and Purification: The polymerization is terminated, and the resulting polymer is purified to remove unreacted monomer and initiator residues, often through dialysis or repeated centrifugation and washing.
Synthesis of Cerium Oxide Nanoparticles with Acrylate-Based Coatings
Poly(acrylic acid) (PAA) and other acrylate-based polymers are frequently used as capping and functionalizing agents in the synthesis of cerium oxide nanoparticles (CeNPs). These coatings enhance the stability and biocompatibility of the nanoparticles.
Experimental Protocol: Poly(acrylic acid)-Coated Cerium Oxide Nanoparticles (PAA-CeNPs)
-
Precursor Solution: A solution of a Cerium(IV) salt, such as cerium(IV) ammonium nitrate, is prepared in deionized water.
-
Polymer Solution: A separate aqueous solution of poly(acrylic acid) (PAA) is prepared.
-
Mixing and Precipitation: The cerium salt solution is added to the PAA solution under vigorous stirring. The pH of the solution is then adjusted to induce the precipitation of PAA-coated cerium oxide nanoparticles.
-
Hydrothermal Treatment (Optional): The resulting suspension can be subjected to hydrothermal treatment in an autoclave to control the crystallinity and size of the nanoparticles.
-
Purification: The PAA-CeNPs are collected by centrifugation, washed repeatedly with deionized water and ethanol to remove unreacted precursors and excess polymer, and then dried.
Applications in Research and Drug Development
The materials synthesized using cerium(IV) and acrylates have shown significant promise in biomedical applications, primarily leveraging the unique properties of cerium oxide nanoparticles.
| Application Area | Description | Key Cerium Property | Relevant Acrylate Functionality |
| Drug Delivery | Cerium oxide nanoparticles can act as carriers for anticancer drugs. The acrylate-based coating can be functionalized for targeted delivery and controlled release. | Redox activity | Biocompatibility, functional groups for drug conjugation |
| Wound Healing | Cerium oxide nanoparticles exhibit antioxidant and anti-inflammatory properties, which can accelerate wound healing. Acrylate-based hydrogels can provide a moist wound environment and serve as a delivery vehicle for the nanoparticles. | Antioxidant | Hydrogel formation, moisture retention |
| Antimicrobial Agents | Cerium compounds, including cerium oxide nanoparticles, have demonstrated antimicrobial activity against a range of bacteria. Acrylate coatings can enhance their stability and interaction with bacterial surfaces. | Oxidative stress | Improved dispersion and stability |
| Radioprotection | Poly(acrylic acid)-coated cerium oxide nanoparticles have been shown to protect normal tissues from radiation-induced damage, a significant consideration in cancer radiotherapy. | Redox chemistry | Enhanced biocompatibility and systemic biodistribution |
Visualizing Mechanisms and Workflows
Signaling Pathway: Role of Cerium Oxide Nanoparticles in Cellular Redox Regulation
Cerium oxide nanoparticles can mimic the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby modulating cellular reactive oxygen species (ROS) levels. This is crucial in disease states associated with oxidative stress.
References
- 1. Poly(acrylic acid)-mediated synthesis of cerium oxide nanoparticles with variable oxidation states and their effect on regulating the intracellular ROS level - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel Cerium(IV) Coordination Compounds of Monensin and Salinomycin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Cerium(IV) Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cerium(IV) Acrylate
Cerium, a lanthanide, is notable for its stable +3 and +4 oxidation states. Cerium(IV) compounds are strong oxidizing agents and play a significant role in various chemical processes, including organic synthesis and polymerization.[1][2] Cerium(IV) acrylate is a compound of interest due to the potential for combining the catalytic and redox properties of cerium(IV) with the polymerizable nature of the acrylate anion. Its solubility is a critical parameter for its application in solution-based processes, such as polymerization initiation or the formation of cerium-containing polymer composites.
The solubility of cerium(IV) acrylate is expected to be highly dependent on the solvent, pH, temperature, and the presence of complexing agents. A key challenge in handling cerium(IV) in aqueous media is its strong tendency to hydrolyze, forming insoluble cerium(IV) oxide (CeO₂).[3][4]
Factors Influencing the Solubility of Cerium(IV) Salts
The solubility of cerium(IV) acrylate can be inferred from the behavior of other cerium(IV) salts like cerium(IV) sulfate and cerium(IV) nitrate. The following table summarizes the key factors influencing their solubility.
| Factor | Effect on Solubility | Rationale |
| pH | Significantly higher solubility in acidic conditions.[3][5] | In acidic solutions, the formation of insoluble cerium(IV) hydroxide and oxide is suppressed. Cerium(IV) is prone to extensive hydrolysis in neutral or basic solutions.[3] |
| Temperature | For some salts like cerium(IV) sulfate, solubility decreases with increasing temperature.[6][7][8][9] | The dissolution of cerium(IV) sulfate is an exothermic process. According to Le Chatelier's principle, increasing the temperature of an exothermic process shifts the equilibrium towards the reactants (the undissolved salt).[6][9] |
| Solvent | Moderately soluble in water and dilute acids.[2] Insoluble in many non-polar organic solvents.[10] Some cerium salts show solubility in polar aprotic solvents like acetonitrile.[10] | The ionic nature of cerium salts favors polar solvents that can solvate the ions. The specific interactions between the cerium ion, the acrylate anion, and the solvent molecules will determine the extent of solubility. |
| Complex Formation | The presence of complexing agents can increase solubility.[5][11] | Ligands can form stable, soluble complexes with cerium(IV) ions, preventing precipitation. For instance, poly(acrylic acid) can form complexes with cerium oxide nanoparticles, enhancing their dispersion stability.[11] |
| Hydrolysis | A primary limiting factor for solubility in aqueous solutions.[3][4][12] | Cerium(IV) has a high charge density and readily reacts with water to form hydroxo and oxo-bridged species, which are often insoluble.[3] |
Experimental Protocols
While a specific protocol for cerium(IV) acrylate is not available, the following sections outline generalized experimental procedures for its synthesis and solubility determination, adapted from methods used for other cerium compounds and metal acrylates.
Synthesis of Cerium(IV) Acrylate (Hypothetical Protocol)
This protocol is based on the synthesis of other metal acrylates and the handling of cerium(IV) solutions.
Objective: To synthesize cerium(IV) acrylate from a suitable cerium(IV) precursor and acrylic acid.
Materials:
-
Ceric ammonium nitrate (CAN) or Ceric ammonium sulfate (CAS)
-
Acrylic acid
-
A suitable non-aqueous solvent (e.g., anhydrous ethanol or a polar aprotic solvent)
-
A non-coordinating base (e.g., triethylamine), if necessary to deprotonate acrylic acid
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the cerium(IV) precursor in the chosen anhydrous solvent. Note that the solubility of ceric salts in organic solvents can be limited.[2][10]
-
In a separate flask, dissolve a stoichiometric amount of acrylic acid in the same solvent. If required, add a stoichiometric amount of a non-coordinating base to form the acrylate salt in situ.
-
Slowly add the acrylate solution to the stirred cerium(IV) solution at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.
-
Stir the reaction mixture for a defined period (e.g., 2-4 hours) to allow for the formation of cerium(IV) acrylate.
-
Isolate the product by filtration or by removal of the solvent under reduced pressure.
-
Wash the isolated solid with a non-solvating solvent to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
Characterize the synthesized compound using techniques such as FTIR, elemental analysis, and XRD to confirm its identity and purity.
Determination of Solubility
Objective: To determine the solubility of synthesized cerium(IV) acrylate in a given solvent at a specific temperature.
Materials:
-
Synthesized cerium(IV) acrylate
-
Selected solvent (e.g., water at a specific pH, ethanol, etc.)
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical technique for quantifying cerium concentration (e.g., ICP-MS, UV-Vis spectrophotometry)
Procedure:
-
Prepare a saturated solution by adding an excess amount of cerium(IV) acrylate to a known volume of the solvent in a sealed container.
-
Equilibrate the mixture in a constant temperature bath with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any suspended solids.
-
Dilute the filtered solution to a concentration within the analytical range of the chosen quantification method.
-
Determine the concentration of cerium in the diluted solution using a calibrated analytical instrument.
-
Calculate the solubility of cerium(IV) acrylate in the solvent at that temperature, typically expressed in g/L or mol/L.
Cerium(IV) in Acrylate Polymerization
Cerium(IV) salts are well-known initiators for the polymerization of vinyl monomers, including acrylates.[13] The initiation process involves a redox reaction between the cerium(IV) ion and a suitable reducing agent or the monomer itself, which generates a free radical.
Below is a diagram illustrating the proposed mechanism for cerium(IV)-initiated acrylate polymerization.
Caption: Proposed mechanism for cerium(IV)-initiated acrylate polymerization.
This workflow illustrates the initial complex formation between the cerium(IV) ion and the acrylate monomer, followed by a redox reaction that generates a monomer radical, which then initiates the polymerization process.
Conclusion
While direct data on the solubility of cerium(IV) acrylate is scarce, a thorough understanding of the principles governing the solubility of other cerium(IV) salts provides a strong foundation for predicting its behavior. The solubility is expected to be critically dependent on pH, with acidic conditions being favorable. The high tendency of cerium(IV) to hydrolyze in aqueous media presents a significant challenge. For applications in organic media, the choice of a suitable polar solvent is crucial. The provided experimental frameworks offer a starting point for the synthesis and systematic evaluation of the solubility of this promising compound. Further research is warranted to establish quantitative solubility data and to fully explore the potential of cerium(IV) acrylate in materials science and catalysis.
References
- 1. Cerium - Wikipedia [en.wikipedia.org]
- 2. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 3. Aqueous chemistry of Ce(iv): estimations using actinide analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolyzed Ce(IV) Salts Limit Sucrose-Dependent Biofilm Formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Study into hydrolysis of cerium(4) in sulfate solution [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
The Dichotomy of Cerium: A Technical Guide to the Influence of Ce(3+) vs. Ce(4+) Oxidation States in Acrylate-Functionalized Ceria Nanoparticles for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The unique redox chemistry of cerium, cycling between its trivalent (Ce(3+)) and tetravalent (Ce(4+)) oxidation states, lies at the heart of the burgeoning interest in cerium oxide nanoparticles (nanoceria) for biomedical applications. This is particularly true in the realm of drug development, where the antioxidant and pro-oxidant capabilities of nanoceria, tunable by the surface ratio of these two oxidation states, offer a versatile platform for therapeutic intervention. When functionalized with acrylate-based polymers, such as poly(acrylic acid) (PAA), these nanoparticles gain enhanced stability, biocompatibility, and further functionalization potential. This guide provides a comprehensive technical overview of the synthesis, characterization, and divergent properties of acrylate-functionalized ceria nanoparticles, with a focus on the critical role of the Ce(3+)/Ce(4+) ratio.
The Crucial Role of the Ce(3+)/Ce(4+) Redox Couple
The therapeutic potential of ceria nanoparticles is intrinsically linked to the dynamic equilibrium between Ce(3+) and Ce(4+) on their surface. This redox couple allows nanoceria to act as a regenerative catalyst, mimicking the activity of key antioxidant enzymes. The prevalence of one oxidation state over the other dictates the nanoparticle's primary biological function:
-
High Ce(3+)/Ce(4+) Ratio (Ce(3+)-dominant surface): Nanoparticles with a higher proportion of Ce(3+) exhibit potent superoxide dismutase (SOD)-mimetic activity .[1] They effectively scavenge superoxide radicals (O₂⁻), a major contributor to oxidative stress, by donating an electron and converting the radical to hydrogen peroxide (H₂O₂). This activity is crucial for protecting cells from oxidative damage.
-
Low Ce(3+)/Ce(4+) Ratio (Ce(4+)-dominant surface): Conversely, a surface rich in Ce(4+) is associated with catalase-mimetic activity .[2] These nanoparticles catalyze the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, thus neutralizing another key reactive oxygen species (ROS).
This dual enzymatic capability, tunable by controlling the Ce(3+)/Ce(4+) ratio during synthesis, makes acrylate-functionalized nanoceria a highly attractive platform for developing therapies against diseases rooted in oxidative stress.
Synthesis and Control of Oxidation State
The synthesis of ceria nanoparticles with a desired Ce(3+)/Ce(4+) ratio is a critical first step. The choice of cerium precursor and reaction conditions plays a pivotal role. While discrete "cerium(3+) acrylate" and "cerium(4+) acrylate" compounds are not typically used as starting materials, the in-situ formation of ceria nanoparticles in the presence of acrylate monomers or polymers allows for the creation of functionalized nanoparticles with controlled surface chemistry.
A common and effective method is the co-precipitation of cerium salts in an alkaline solution containing poly(acrylic acid). The PAA serves as a capping agent, controlling particle growth and preventing agglomeration, while also providing a stable, functionalizable surface. The Ce(3+)/Ce(4+) ratio can be manipulated by several factors:
-
Precursor Salt: Using a Ce(III) precursor, such as cerium(III) nitrate, can lead to a higher initial Ce(3+) concentration on the nanoparticle surface.[3]
-
pH of Synthesis: Higher pH values during synthesis have been shown to favor a higher Ce(3+) concentration on the nanoceria surface.[4]
-
Temperature and Atmosphere: Post-synthesis calcination temperature and the surrounding atmosphere (e.g., inert vs. oxidizing) can significantly alter the oxidation state of cerium.[5]
Physicochemical and Biological Properties: A Comparative Analysis
The Ce(3+)/Ce(4+) ratio profoundly influences the physicochemical and biological properties of acrylate-functionalized ceria nanoparticles. The following tables summarize key quantitative data, highlighting these differences.
Table 1: Physicochemical Properties of Acrylate-Functionalized Ceria Nanoparticles as a Function of Ce(3+)/Ce(4+) Ratio
| Property | High Ce(3+)/Ce(4+) Ratio | Low Ce(3+)/Ce(4+) Ratio | Characterization Technique |
| Predominant Oxidation State | Ce(3+) | Ce(4+) | X-ray Photoelectron Spectroscopy (XPS) |
| Particle Size (Hydrodynamic Diameter) | Generally smaller | Can be larger depending on synthesis | Dynamic Light Scattering (DLS) |
| Zeta Potential | Less negative | More negative | DLS with Zeta Potential Measurement |
| Surface Charge | Positive core, PAA coating imparts negative charge | Positive core, PAA coating imparts strong negative charge | Zeta Potential Measurement |
Table 2: Biological and Catalytic Properties of Acrylate-Functionalized Ceria Nanoparticles as a Function of Ce(3+)/Ce(4+) Ratio
| Property | High Ce(3+)/Ce(4+) Ratio | Low Ce(3+)/Ce(4+) Ratio | Assay |
| Superoxide Dismutase (SOD)-Mimetic Activity | High | Low to negligible[1] | Ferricytochrome C or WST-1 assay |
| Catalase-Mimetic Activity | Low to negligible | High[2] | Amplex Red assay or H₂O₂ decomposition monitoring |
| Antioxidant Efficacy (ROS Scavenging) | Effective against O₂⁻ | Effective against H₂O₂ | DCFH-DA assay |
| Pro-oxidant Activity (in acidic environments) | Can exhibit pro-oxidant effects | Can exhibit pro-oxidant effects | ROS generation assays at low pH |
| Cellular Uptake | Efficient | Efficient | Confocal microscopy, Flow cytometry |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of these nanomaterials.
Synthesis of Poly(acrylic acid)-Coated Ceria Nanoparticles
This protocol describes a typical alkaline-based solvent precipitation method.
Synthesis Workflow for PAA-Coated Ceria Nanoparticles.
Characterization of the Ce(3+)/Ce(4+) Ratio by XPS
X-ray Photoelectron Spectroscopy (XPS) is the gold standard for quantifying the surface oxidation states of cerium.
Workflow for XPS Analysis of Ce(3+)/Ce(4+) Ratio.
The Ce 3d spectrum is complex, with multiple overlapping peaks for each oxidation state due to final state effects. Accurate deconvolution requires fitting the spectrum with a set of reference peaks for Ce(3+) and Ce(4+).[6][7]
Superoxide Dismutase (SOD)-Mimetic Activity Assay
The ability of nanoparticles to scavenge superoxide radicals can be quantified using a colorimetric assay.
Workflow for SOD-Mimetic Activity Assay.
Catalase-Mimetic Activity Assay
The decomposition of hydrogen peroxide can be monitored using a fluorometric assay.
Workflow for Catalase-Mimetic Activity Assay.
Signaling Pathways and Mechanisms of Action
The antioxidant properties of acrylate-functionalized ceria nanoparticles are mediated through their interaction with cellular signaling pathways, most notably the Nrf2 pathway.
ROS Scavenging and Nrf2 Activation
Under conditions of oxidative stress, cells activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway to upregulate the expression of endogenous antioxidant enzymes. Ceria nanoparticles can modulate this pathway.
Nrf2 Signaling Pathway Modulation by Ceria Nanoparticles.
By directly scavenging ROS, ceria nanoparticles can reduce the oxidative stress that would normally lead to the dissociation of Nrf2 from its inhibitor, Keap1.[8][9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective antioxidant enzymes. This dual action of direct ROS scavenging and upregulation of endogenous antioxidant defenses makes these nanoparticles particularly effective.
Applications in Drug Development
The tunable redox properties and biocompatibility of acrylate-functionalized ceria nanoparticles open up a wide range of applications in drug development:
-
As Therapeutic Agents: For diseases characterized by chronic inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and certain types of cancer.[10][11]
-
As Drug Delivery Vehicles: The acrylate coating provides a versatile platform for conjugating drugs, targeting ligands, and imaging agents. The nanoparticles can be designed to release their therapeutic payload in response to the specific redox environment of the diseased tissue.
-
In Combination Therapy: Ceria nanoparticles can be used to protect healthy tissues from the oxidative damage caused by conventional cancer therapies like radiation and chemotherapy, while potentially sensitizing cancer cells to these treatments.[11]
Conclusion
The properties of acrylate-functionalized ceria nanoparticles are not monolithic but are instead a direct function of the Ce(3+)/Ce(4+) ratio on their surface. A thorough understanding and precise control of this ratio are paramount for the rational design of these nanomaterials for specific applications in drug development. By leveraging the distinct SOD- and catalase-mimetic activities conferred by the different oxidation states of cerium, researchers can develop novel and effective therapeutic strategies for a host of diseases. This guide provides a foundational framework for scientists and drug development professionals to navigate the complexities of this promising class of nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoceria exhibit redox state-dependent catalase mimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Ce (Ⅲ) / Ce (Ⅳ) ratio of cerium oxide for antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cerium Oxide Nanoparticles Alleviate Hepatic Fibrosis Phenotypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive-oxygen-species-scavenging nanomaterials for resolving inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cerium(IV) in Acrylate Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium, a lanthanide series element, is notable for its ability to exist in two stable oxidation states: +3 and +4. The Ce(IV) ion is a potent oxidizing agent and has found significant application in organic synthesis, particularly as an initiator for vinyl polymerization. This technical guide delves into the interaction of Cerium(IV) with acrylates, focusing on its role in initiating polymerization rather than the existence of a stable, isolable Cerium(IV) acrylate monomer. While a compound designated "cerium(4+) acrylate" with CAS number 94232-55-0 is listed in some chemical databases, detailed synthetic and characterization literature for this specific entity is scarce.[1] The predominant body of scientific work discusses the in-situ formation of radical species from the reaction of Ce(IV) salts with monomers like methyl methacrylate (MMA), which then triggers polymerization.[2][3]
This document provides a comprehensive overview of the experimental protocols for Cerium(IV)-initiated acrylate polymerization, summarizes key quantitative data from relevant studies, and presents diagrams to illustrate the experimental workflow and the proposed reaction mechanism.
Quantitative Data Summary
The following tables summarize the conditions and outcomes of methyl methacrylate (MMA) polymerization initiated by Cerium(IV) under various conditions, as reported in the literature.
Table 1: Effect of Monomer and Initiator Concentration on MMA Polymerization
| [MMA] (M) | [Ce(IV)] (x 10⁻³ M) | [H₂SO₄] (M) | Solvent | Temperature (°C) | Conversion (%) |
| 0.9 | 5 | 0.6 | DMF/Water (80/20) | 25 | High |
| 0.9 | 5 | 0.6 | Acetonitrile | 25 | Moderate |
Data extracted from studies on the solvent effect on MMA polymerization by Cerium(IV).[2][3]
Table 2: Materials Used in Cerium(IV)-Initiated Polymerization
| Material | Abbreviation | Supplier | Purity/Grade |
| Methyl methacrylate | MMA | Merck | Distilled in vacuo before use |
| Cerium(IV) sulfate | CS | Merck | Reagent grade |
| Ceric ammonium nitrate | CAN | Merck | Reagent grade |
| Sulfuric acid | H₂SO₄ | Merck | Reagent grade |
| Dimethylformamide | DMF | Merck | Reagent grade |
| Acetonitrile | ACN | Merck | Reagent grade |
This table compiles the common reagents used in the experimental setups described in the literature.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving Cerium(IV) and acrylates, primarily focusing on the polymerization of methyl methacrylate.
Protocol 1: Chemical Polymerization of Methyl Methacrylate (MMA) Initiated by Cerium(IV)
This protocol is based on the work of Saraç and Özkara.[2][3]
1. Materials and Preparation:
-
Methyl methacrylate (MMA) is purified by distillation in vacuo.
-
Cerium(IV) sulfate (CS) or ceric ammonium nitrate (CAN) is used as the initiator.
-
The Ce(IV) salt is dissolved in 0.3 M sulfuric acid (H₂SO₄).
-
Solvents such as dimethylformamide (DMF) and acetonitrile (ACN) are used as received.
2. Polymerization Procedure:
-
The reaction is carried out in a three-necked flask equipped with a stirrer and a dropping funnel, placed in a thermostatically controlled water bath.
-
A solution of MMA in the chosen solvent (e.g., DMF/water mixture) is added to the flask.
-
The Ce(IV) solution is added dropwise to the MMA solution.
-
The reaction is typically conducted for 4 hours under quiescent conditions, as stirring can retard the process.
3. Product Isolation and Characterization:
-
The resulting poly(methyl methacrylate) (PMMA) is dissolved in DMF.
-
The polymer is reprecipitated several times in water to purify it.
-
The purified PMMA is dried in vacuo and weighed to determine the conversion of MMA.
-
The percentage conversion is calculated as the ratio of the weight of the polymer formed to the initial weight of the monomer.
-
The polymer is characterized by Fourier-transform infrared spectroscopy (FTIR) and its molecular weight is determined viscometrically.
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for the polymerization reaction.
Caption: Experimental workflow for Ce(IV)-initiated polymerization of MMA.
References
Theoretical Frameworks for Cerium(IV) Acrylate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational approaches applicable to the study of Cerium(IV) acrylate complexes. In the absence of extensive direct experimental and theoretical literature on Ce(IV) acrylate, this document synthesizes methodologies from computational studies on related Cerium(IV) and other lanthanide carboxylate complexes to propose a robust framework for future research. This guide is intended to serve as a foundational resource for researchers in materials science, drug development, and catalysis, enabling the exploration of Ce(IV) acrylate's potential through computational modeling.
Introduction to Cerium(IV) Acrylate
Cerium, a lanthanide, is notable for its accessible +4 oxidation state, a feature that distinguishes it from many other elements in the series. This tetravalent state imparts unique catalytic and electronic properties. Acrylate, as a versatile carboxylate ligand, can bind to metal centers in various coordination modes and is a fundamental monomer in polymer science. The combination of Ce(IV) and acrylate is of significant interest for applications in polymerization catalysis, functional materials, and potentially as a component in drug delivery systems where redox activity is desirable.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the electronic structure, bonding characteristics, and reaction mechanisms of these complexes, which are often challenging to characterize experimentally.[1][2]
Computational Methodologies
The theoretical investigation of Ce(IV) acrylate complexes necessitates a computational approach capable of accurately describing the complex electronic structure of lanthanides, including the role of f- and d-orbitals in bonding.[3][4][5] Based on successful studies of similar Ce(IV) complexes, the following computational protocol is recommended.
Density Functional Theory (DFT)
DFT offers a favorable balance between computational cost and accuracy for systems containing lanthanides.[1][2]
-
Functionals : Hybrid functionals, such as B3LYP, are commonly used for geometry optimizations and electronic structure calculations of lanthanide complexes.[3] Range-separated functionals like ωB97X-D can also be effective, particularly for describing non-covalent interactions.
-
Basis Sets : For the cerium atom, a relativistic effective core potential (RECP) is essential to account for scalar relativistic effects. The Stuttgart/Dresden (SDD) or the LANL2DZ basis sets with their associated ECPs are standard choices. For lighter atoms (C, H, O), Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are appropriate.
-
Solvation Models : To simulate the behavior of these complexes in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD solvation model are recommended.
Bonding Analysis
Understanding the nature of the Ce-O bond in the acrylate complex is critical. Several analytical methods can be employed post-calculation:
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions between the cerium ion and the acrylate ligand.[5]
-
Natural Localized Molecular Orbitals (NLMO) : NLMO analysis can be used to quantify the contributions of cerium's 4f and 5d orbitals to the Ce-O bonds.[5][6]
-
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can characterize the nature of the chemical bonds (e.g., ionic vs. covalent) based on the topology of the electron density.
The logical workflow for a comprehensive computational study is depicted below.
Quantitative Data from Theoretical Models
The following tables summarize the types of quantitative data that can be obtained from DFT calculations on a hypothetical mononuclear Ce(IV) tris(acrylate) complex, Ce(O2CCH=CH2)3(OH). The values are representative and based on analogous Ce(IV) complexes found in the literature.[3][6]
Table 1: Predicted Structural Parameters
| Parameter | Value |
| Ce-O (acrylate) bond length | 2.15 - 2.25 Å |
| Ce-O (hydroxyl) bond length | 2.05 - 2.15 Å |
| O-Ce-O bond angle | 85 - 95° |
| C=O bond length | ~1.28 Å |
| C-O bond length | ~1.30 Å |
Table 2: Electronic Properties and Bonding Analysis
| Parameter | Value |
| NBO Charge on Ce | +2.8 to +3.2 e |
| NBO Charge on Acrylate Oxygen | -0.8 to -1.0 e |
| Ce 4f orbital contribution to Ce-O bond (NLMO) | 5 - 15% |
| Ce 5d orbital contribution to Ce-O bond (NLMO) | 20 - 35% |
| HOMO-LUMO Gap | 2.5 - 3.5 eV |
Reaction Pathways: Acrylate Polymerization Initiation
Cerium(IV) is a known initiator for radical polymerization.[7][8][9] The process is believed to proceed via a ligand-to-metal charge transfer (LMCT) followed by the formation of a radical species. For Ce(IV) acrylate, a plausible initiation pathway involves the formation of an acrylate radical.
Conclusion
While direct theoretical studies on Cerium(IV) acrylate are scarce, a robust computational framework can be constructed by drawing parallels with existing research on other Ce(IV) and lanthanide carboxylate complexes. The methodologies and data presented in this guide provide a solid starting point for researchers aiming to explore the properties and reactivity of Ce(IV) acrylate. Such studies will be invaluable for the rational design of new catalysts, functional materials, and therapeutic agents.
References
- 1. escholarship.org [escholarship.org]
- 2. A DFT perspective on organometallic lanthanide chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Ce(iv)/Th(iv)-alkynyl complexes and observation of a trans-influence ligand series for Ce(iv) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerium( iv ) complexes with guanidinate ligands: intense colors and anomalous electronic structures - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05193D [pubs.rsc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application of Cerium(IV) Acrylate in Polymerization Reactions: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Cerium(IV) ions in initiating acrylate and acrylamide polymerization. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of the underlying reaction mechanisms.
Cerium(IV) salts, such as ceric ammonium nitrate (CAN) and cerium(IV) sulfate, are versatile and efficient initiators for the polymerization of a variety of vinyl monomers, including acrylates and acrylamides.[1][2][3][4] The initiation process typically involves a redox reaction where Ce(IV) is reduced to Ce(III), generating a free radical that subsequently initiates the polymerization chain reaction.[5] This method offers the advantage of initiating polymerization at relatively low temperatures and can be adapted for both homopolymerization and graft polymerization.[6][7]
Quantitative Data Summary
The efficiency of Cerium(IV)-initiated polymerization is influenced by several factors, including the concentrations of the monomer and initiator, the specific redox pair used, temperature, and the reaction medium. The following tables summarize key quantitative data from various studies on the polymerization of acrylamide and methyl methacrylate.
Table 1: Polymerization of Acrylamide (AM) Initiated by Cerium(IV) Redox Systems
| Redox Pair | Monomer Conc. (M) | Initiator Conc. (M) | Temp. (°C) | Initial Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) | Limiting Conversion (%) | Reference |
| Ce(IV)-Nitrilotriacetic Acid (NTA) | 0.2 | [Ce(IV)]=0.0050, [NTA]=0.0025 | 40 | Varies with conditions | High | [3] |
| Ce(IV)-Methionine | Not specified | Not specified | Not specified | Not specified | High | [1] |
| Ce(IV)-Glycine (catalyzed by Br⁻) | Varies | Varies | 35-50 | Rp ∝ [M][Ce(IV)]¹/²[AH]¹/²[Br]¹/² | Not specified | [1] |
| Ce(IV)-Dicarboxylic Acids | Not specified | Not specified | Not specified | Not specified | Varies with acid chain length | [1] |
Table 2: Polymerization of Methyl Methacrylate (MMA) Initiated by Cerium(IV)
| Initiator System | Monomer Conc. (M) | Initiator Conc. (M) | Solvent | Temp. (°C) | Conversion (%) | Reaction Time (h) | Reference |
| Ce(IV) sulfate | 0.9 | 5 x 10⁻³ | DMF/Water (80/20) | 25 | High | 4 | [2][8] |
| Ce(IV) sulfate | 0.9 | 5 x 10⁻³ | Acetonitrile | 25 | Lower | 4 | [2][8] |
| Ce(IV) sulfate | 0.9 | 5 x 10⁻³ | Water | 25 | Lower | 24 | [8] |
Table 3: Graft Polymerization of Acrylic Acid (AA) onto Gum Arabic using Ceric Ammonium Nitrate (CAN)
| Parameter | Optimal Condition | Graft Efficiency (%) | Graft Yield (%) | Reference |
| AA Concentration | Varies | 26 | 75.5 | [6] |
| CAN Concentration | Varies | 26 | 75.5 | [6] |
| Gum Arabic Concentration | Varies | 26 | 75.5 | [6] |
| Reaction Time | Varies | 26 | 75.5 | [6] |
| Temperature | Varies | 26 | 75.5 | [6] |
Experimental Protocols
The following are detailed protocols for the polymerization of acrylamide and methyl methacrylate initiated by Cerium(IV) ions, based on methodologies reported in the literature.
Protocol 1: Aqueous Polymerization of Acrylamide (AM) Initiated by Ce(IV)-Nitrilotriacetic Acid (NTA) Redox System
This protocol is adapted from the study by Hsu et al. on the aqueous polymerization of acrylamide.[3]
Materials:
-
Acrylamide (AM)
-
Ceric ammonium nitrate (CAN) or Cerium(IV) sulfate
-
Nitrilotriacetic acid (NTA)
-
Distilled, deionized water
-
Nitrogen gas
-
Five-necked Pyrex kettle (1 L) equipped with a stirrer
-
Water bath with temperature control
Procedure:
-
Purge the five-necked Pyrex kettle with nitrogen gas to create an inert atmosphere.
-
Add the prescribed amounts of acrylamide, nitrilotriacetic acid, and distilled, deionized water to the kettle.
-
Immerse the kettle in a water bath maintained at the desired temperature (e.g., 40 °C).
-
Allow the solution to reach thermal equilibrium while stirring.
-
Prepare a stock solution of the Cerium(IV) salt in distilled, deionized water.
-
Initiate the polymerization by adding the required volume of the Cerium(IV) solution to the reaction mixture.
-
Take samples (e.g., 1 mL) at suitable time intervals to monitor the monomer conversion.
-
Determine the concentration of residual acrylamide in the samples using an appropriate analytical technique, such as HPLC with a UV detector at 254 nm.[3]
-
To terminate the polymerization, the reaction mixture can be exposed to air or a polymerization inhibitor can be added.
-
The resulting polyacrylamide can be purified by precipitation in a non-solvent like methanol, followed by filtration and drying in a vacuum oven.
-
Characterize the polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).[3]
Protocol 2: Polymerization of Methyl Methacrylate (MMA) in a DMF/Water Mixture Initiated by Cerium(IV) Sulfate
This protocol is based on the work of Saraç and Özkara on the solvent effect on MMA polymerization.[2][8]
Materials:
-
Methyl methacrylate (MMA), distilled in vacuo before use
-
Cerium(IV) sulfate (CS)
-
Sulfuric acid (H₂SO₄)
-
Dimethylformamide (DMF)
-
Distilled water
-
Three-necked flask equipped with a stirrer and a dropping funnel
-
Thermostatically controlled water bath
Procedure:
-
Set up the three-necked flask in a water bath to maintain the desired reaction temperature (e.g., 25 °C).
-
Add the required volume of MMA and DMF/water mixture (e.g., 80/20 by volume) to the flask.
-
Prepare a solution of Cerium(IV) sulfate in 0.3 M sulfuric acid.
-
Add the Cerium(IV) solution to the monomer mixture using a dropping funnel.
-
The reaction is reported to proceed better under quiescent (unstirred) conditions.[2][8]
-
Allow the reaction to proceed for a set duration (e.g., 4 hours).
-
To isolate the polymer, dissolve the reaction mixture in DMF and reprecipitate it in water. Repeat this process several times for purification.
-
Dry the resulting poly(methyl methacrylate) (PMMA) in a vacuum oven to a constant weight.
-
Calculate the percentage conversion by dividing the weight of the dried polymer by the initial weight of the monomer.
-
The molecular weight of the PMMA can be determined viscometrically.[2]
Reaction Mechanisms and Visualizations
The initiation of polymerization by Cerium(IV) ions proceeds via a single-electron transfer mechanism, generating a free radical. The specific nature of the radical-generating step depends on the presence and type of reducing agent in the system.
General Initiation Pathway
The fundamental step in Cerium(IV)-initiated polymerization is the reduction of Ce(IV) to Ce(III) and the concomitant oxidation of a substrate to produce a radical. This process is depicted in the following diagram.
Experimental Workflow for Polymerization
The following diagram illustrates a typical experimental workflow for conducting a Cerium(IV)-initiated polymerization reaction in a laboratory setting.
Logical Relationship in Redox Initiation
The success of a Cerium(IV)-initiated polymerization, particularly in redox systems, depends on the effective interaction between the oxidizing agent (Ce(IV)) and a suitable reducing agent to generate initiating radicals.
References
- 1. researchgate.net [researchgate.net]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cerium(IV) in Acrylate-Related Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a discrete, well-characterized "Cerium(4+) acrylate" complex as a standalone catalyst is not extensively documented in peer-reviewed literature, the catalytic applications of Cerium(IV) species in reactions involving acrylates and related monomers are significant. The high oxidizing potential of the Ce(IV) ion and its ability to participate in single-electron transfer processes make it a versatile tool in organic synthesis and polymer chemistry. The catalytic activity is often derived from the Ce(IV)/Ce(III) redox cycle.
This document provides detailed application notes and protocols for key catalytic systems where Cerium(IV) is employed to initiate or catalyze reactions with acrylate-based substrates. The information is compiled from various studies to provide a comprehensive overview for research and development purposes.
Application 1: Cerium(IV)-Initiated Aqueous Polymerization of Acrylates
Cerium(IV) salts, often in combination with a reducing agent (to form a redox pair), are effective initiators for the aqueous polymerization of vinyl monomers such as acrylamide, acrylic acid, and methyl methacrylate. The initiation process involves the reduction of Ce(IV) to Ce(III) and the concomitant generation of a free radical from the reducing agent or the monomer itself, which then propagates the polymerization.
Quantitative Data Summary
| Monomer | Initiator System | Temperature (°C) | Conversion (%) | Notes |
| Acrylamide | Ce(IV)-Nitrilotriacetic Acid | 40 | High | The Ce(IV)-NTA pair is a highly effective redox initiator under neutral or acidic conditions.[1] |
| Acrylic Acid | Ce(IV)-Nitrilotriacetic Acid | 40 | Effective | Polymerization is successfully initiated by the Ce(IV)-NTA redox pair.[1] |
| Methyl Methacrylate | Ce(IV)-Nitrilotriacetic Acid | 40 | Effective | The system is also applicable to the polymerization of MMA in aqueous media.[1] |
| Acrylonitrile | Ce(IV)-Nitrilotriacetic Acid | 40 | Effective | AN polymerization can be initiated using this redox system.[1] |
Experimental Protocol: Aqueous Polymerization of Acrylamide using Ce(IV)-NTA Initiator
This protocol is based on the methodology for studying the kinetics of Ce(IV)-initiated polymerization.[1]
Materials:
-
Acrylamide (AM) monomer
-
Cerium(IV) ammonium nitrate (CAN) or Cerium(IV) sulfate
-
Nitrilotriacetic acid (NTA)
-
Deionized water (degassed)
-
Nitrogen gas (high purity)
-
Hydrochloric acid or Sodium hydroxide (for pH adjustment)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Syringes for reagent addition
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet/outlet. Place the flask in a water bath maintained at 40 ± 0.1 °C.
-
Degassing: Add the desired amount of deionized water to the flask and bubble nitrogen gas through the water for at least 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Dissolve the required amount of acrylamide monomer in the degassed water under a continuous nitrogen purge.
-
Initiator Preparation: Prepare stock solutions of Ce(IV) salt and NTA in degassed deionized water. The concentrations should be calculated to achieve the desired final concentrations in the reaction mixture.
-
Initiation: To start the polymerization, inject the required volume of the NTA solution into the monomer solution, followed by the injection of the Ce(IV) solution.
-
Polymerization: Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for the desired duration. Monitor the progress of the reaction by taking aliquots at different time intervals and determining the conversion gravimetrically (by precipitating the polymer in methanol, filtering, drying, and weighing).
-
Termination and Isolation: Terminate the polymerization by pouring the reaction mixture into a large excess of methanol to precipitate the polyacrylamide. Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Logical Workflow for Ce(IV)-Initiated Polymerization
Caption: Workflow for Ce(IV)-initiated aqueous polymerization of acrylates.
Application 2: Cerium-Catalyzed C-H Acylation
Recent advancements have shown that Cerium(IV) can catalyze the acylation of unactivated C(sp³)–H bonds.[2] This process, while not directly involving an acrylate as a catalyst component, demonstrates the interaction of Ce(IV) with acylating agents and its ability to generate radical intermediates that can functionalize substrates. The mechanism often involves a Ligand-to-Metal Charge Transfer (LMCT) process.[2]
Conceptual Signaling Pathway
The proposed mechanism involves the formation of a Ce(IV) complex, which upon photoexcitation, undergoes homolytic cleavage to generate a radical species and Ce(III). This radical then abstracts a hydrogen atom from an alkane to create an alkyl radical, which subsequently couples with an acylating agent.
Caption: Proposed mechanism for photoinduced cerium-catalyzed C-H acylation.
Experimental Protocol: General Procedure for Photoinduced Cerium-Catalyzed C-H Acylation
This is a representative protocol based on the principles of cerium-catalyzed C-H functionalization.[2]
Materials:
-
Acyl azolium salt (acylating agent)
-
Alkane substrate (e.g., cyclohexane)
-
Ceric ammonium nitrate (CAN) or another Ce(IV) source
-
Base (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., acetonitrile)
-
High-power light source (e.g., blue LED)
Equipment:
-
Schlenk tube or vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Cooling fan
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactor Setup: To a dry Schlenk tube containing a magnetic stir bar, add the acyl azolium salt, the Ce(IV) salt, and the base under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the anhydrous solvent, followed by the alkane substrate via syringe.
-
Irradiation: Place the reaction vessel in front of a high-power LED light source. Use a cooling fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously to ensure efficient mixing. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting. Users should consult the original literature for specific details and safety information.
References
Cerium(4+) Acrylate as an Oxidizing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(IV) compounds are well-established as powerful single-electron oxidizing agents in organic synthesis, capable of oxidizing a wide range of functional groups. The high reduction potential of the Ce(IV)/Ce(III) couple (approximately +1.7 V vs. NHE in perchloric acid) allows for the generation of radical cations from neutral organic molecules, which can then undergo various transformations.
While common cerium(IV) reagents include ceric ammonium nitrate (CAN), ceric sulfate, and ceric triflate, the specific use of cerium(4+) acrylate as an isolated, stoichiometric oxidizing agent is not well-documented in mainstream chemical literature. Its primary role appears in the context of polymerization and materials science. This document, therefore, will address the oxidizing potential of Ce(IV) in the presence of acrylates through two main, experimentally supported applications:
-
Initiation of Acrylate Polymerization: Where Ce(IV) acts as an oxidant to generate radicals that initiate polymerization.
-
Catalytic Oxidation of Acrylic Acid: In heterogeneous systems, where cerium oxides facilitate the oxidation of acrylic acid, often for environmental remediation.
We will also provide protocols for general oxidation reactions using standard Ce(IV) reagents that are mechanistically relevant to the oxidation of organic substrates.
Application: Initiation of Acrylate Polymerization via Redox Reaction
Cerium(IV) salts are highly effective initiators for the polymerization of vinyl monomers like acrylates, particularly in aqueous media. The process does not use this compound as a starting material but rather involves the in-situ interaction of a Ce(IV) salt with a reducing agent (often an alcohol, thiol, or the monomer itself) to produce initiating radicals.
Mechanism of Initiation
The initiation process involves the oxidation of a substrate by Ce(IV), which is reduced to Ce(III). This single-electron transfer generates a radical species that attacks the vinyl group of an acrylate monomer, starting the polymer chain.
Experimental Protocol: Graft Copolymerization of Ethyl Acrylate onto Cellulose
This protocol describes the use of Ceric Ammonium Nitrate (CAN) to graft poly(ethyl acrylate) chains onto a cellulose backbone. The Ce(IV) ion creates radical sites on the cellulose, which then initiate the polymerization of ethyl acrylate.[1][2]
Materials:
-
Cellulose
-
Ethyl Acrylate (monomer)
-
Ceric Ammonium Nitrate (CAN, initiator)
-
Nitric Acid (0.1 N)
-
Distilled Water
-
Nitrogen gas
-
Reaction vessel with stirring and temperature control
Procedure:
-
A known quantity of cellulose is dispersed in distilled water in the reaction vessel.
-
The system is purged with nitrogen gas for 30-60 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
A specified amount of ethyl acrylate monomer is added to the cellulose suspension under continuous stirring.
-
The reaction is initiated by adding a freshly prepared solution of CAN in 0.1 N nitric acid to the mixture.
-
The reaction is allowed to proceed at a constant temperature (e.g., 35°C) for a set period (e.g., 3-24 hours) under a nitrogen atmosphere.
-
After the reaction, the product is filtered, washed thoroughly with a solvent for the homopolymer (e.g., acetone or ethanol) to remove any ungrafted poly(ethyl acrylate), and then dried to a constant weight.
Data Presentation:
The efficiency of the grafting process is evaluated based on parameters such as graft yield and grafting efficiency. The table below shows representative data on how initiator and monomer concentrations can affect these parameters.
| [CAN] (mol dm⁻³) | [Ethyl Acrylate] (mol dm⁻³) x 10⁻¹ | Graft Yield (%) | Grafting Efficiency (%) |
| 5.0 x 10⁻³ | 7.5 | 80 | 95 |
| 10.0 x 10⁻³ | 7.5 | 120 | 92 |
| 15.0 x 10⁻³ | 7.5 | 150 | 88 |
| 10.0 x 10⁻³ | 2.5 | 55 | 90 |
| 10.0 x 10⁻³ | 10.0 | 145 | 91 |
| 10.0 x 10⁻³ | 15.0 | 180 | 85 |
| Data are illustrative, based on trends reported in the literature.[1][2] |
Application: Heterogeneous Catalytic Wet Oxidation of Acrylic Acid
Cerium(IV) oxide (CeO₂), often in combination with other metal oxides, serves as a robust catalyst for the wet oxidation of organic pollutants like acrylic acid. This process is crucial for treating industrial wastewater. The catalytic cycle involves the redox interplay between Ce(IV) and Ce(III) on the catalyst surface, which facilitates the decomposition of oxidants (like O₂) and the degradation of the organic substrate.
Experimental Workflow
The workflow for a typical catalytic wet oxidation experiment is outlined below.
Experimental Protocol: Wet Oxidation of Acrylic Acid using a Mn-Ce Oxide Catalyst
This protocol is based on studies of catalytic wet air oxidation (CWAO) for wastewater treatment.[3]
Materials:
-
Mn-Ce composite oxide catalyst
-
Acrylic acid
-
High-purity oxygen
-
High-pressure slurry reactor (e.g., Parr autoclave)
-
HPLC for analysis of intermediates
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
The high-pressure reactor is charged with a specific volume of an aqueous solution of acrylic acid (e.g., 1000 ppm) and a measured amount of the powdered Mn-Ce oxide catalyst (e.g., 3 g/L).
-
The reactor is sealed, purged with an inert gas, and then heated to the desired reaction temperature (e.g., 160°C) under vigorous stirring (e.g., 350 rpm).
-
Once the temperature stabilizes, high-purity oxygen is introduced to a specific partial pressure (e.g., 15 bar). This is considered time zero for the reaction.
-
Liquid samples are withdrawn from the reactor at regular intervals.
-
The samples are filtered to remove catalyst particles and then analyzed to determine the concentration of remaining acrylic acid, reaction intermediates (like acetic acid), and the Total Organic Carbon (TOC).
Data Presentation:
The performance of different cerium-based catalysts can be compared by their ability to reduce the TOC of the acrylic acid solution over time.
| Catalyst | Reaction Time (h) | TOC Reduction (%) | Major Intermediate |
| Mn/Ce Oxide | 2 | 97.7 | Acetic Acid (fully oxidized) |
| Ag/Ce Oxide | 2 | 85.0 | Acetic Acid |
| Co/Ce Oxide | 2 | 65.1 | Acetic Acid (residual) |
| CeO₂ (pure) | 2 | 61.2 | Acetic Acid (residual) |
| Data adapted from studies on wet oxidation of acrylic acid.[3] |
Application: General Oxidation of Organic Substrates
While this compound itself is not a common reagent, the oxidizing power of Ce(IV) is broadly applied in organic synthesis. The following protocol for the benzylic oxidation of an aromatic compound using cerium(IV) triflate illustrates a typical procedure and the underlying single-electron transfer (SET) mechanism.[4]
General Mechanism of Ce(IV) Oxidation
Experimental Protocol: Benzylic Oxidation of Toluene
Materials:
-
Toluene (or other alkylbenzene)
-
Cerium(IV) triflate, Ce(OTf)₄
-
Acetonitrile (solvent)
-
Water
-
Standard workup reagents (e.g., ethyl acetate, saturated NaHCO₃ solution)
Procedure:
-
Dissolve the alkylbenzene substrate in acetonitrile in a round-bottom flask.
-
Add the cerium(IV) triflate reagent to the solution at room temperature. The reaction is often accompanied by a color change as Ce(IV) (yellow-orange) is converted to Ce(III) (colorless).
-
Stir the reaction mixture at room temperature until analysis (e.g., by TLC or GC) indicates consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield the corresponding aldehyde or ketone.
Data Presentation:
The yield of oxidation products depends heavily on the substrate and reaction conditions.
| Substrate | Product | Typical Yield (%) |
| Toluene | Benzaldehyde | Moderate to Good |
| Ethylbenzene | Acetophenone | Good |
| Diphenylmethane | Benzophenone | High |
| Yields are representative and vary based on specific conditions reported in the literature.[4] |
Conclusion
Cerium(IV) is a versatile and potent oxidizing agent. While "this compound" is not a conventional reagent, the principles of Ce(IV) oxidation are highly relevant to the chemistry of acrylates, most notably in initiating their polymerization. Furthermore, cerium oxides are effective catalysts for the complete oxidation of acrylic acid. For synthetic applications in drug development and other areas requiring the oxidation of organic molecules, researchers should refer to established protocols using commercially available Ce(IV) salts like ceric ammonium nitrate or cerium(IV) triflate. The provided protocols and diagrams offer a foundational understanding for harnessing the oxidative power of cerium(IV) in various research contexts.
References
Application Notes and Protocols for Cerium(IV)-Initiated Synthesis of Poly(acrylic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(IV) salts, particularly Ceric Ammonium Nitrate (CAN), are effective initiators for the free-radical polymerization of vinyl monomers such as acrylic acid. This method is widely employed in the synthesis of poly(acrylic acid) and for grafting acrylic acid onto various substrates to modify their surface properties. The initiation process involves the reduction of Ce(IV) to Ce(III) and the concomitant generation of a free radical on a substrate or directly from the monomer, which then propagates to form the polymer chain. This protocol provides a detailed methodology for the synthesis of poly(acrylic acid) using a Cerium(IV) initiator in an aqueous medium.
Data Presentation
The efficiency and kinetics of Cerium(IV)-initiated acrylic acid polymerization are influenced by several factors including reactant concentrations, temperature, and pH. The following table summarizes typical experimental parameters and resulting data gathered from kinetic studies.
| Parameter | Value/Range | Observation | Reference |
| Monomer | Acrylic Acid (AA) | - | |
| Initiator | Ceric Ammonium Nitrate (CAN) | - | [1] |
| Temperature | 20 - 45 °C | Rate of polymerization increases with temperature. | [2] |
| pH | Acidic (typically with HNO₃) | Lower pH can favor the formation of the Ce(IV)-monomer complex. | [1][3] |
| [Acrylic Acid] | 0.1 - 1.0 mol/L | The rate of polymerization is typically proportional to the monomer concentration. | [1] |
| [CAN] | 1 x 10⁻³ - 1 x 10⁻² mol/L | The rate of polymerization generally shows a fractional order dependence on the initiator concentration. | [1][4] |
| Atmosphere | Inert (e.g., Nitrogen) | Essential to prevent inhibition of polymerization by oxygen. | [2] |
| Overall Activation Energy | ~36-41 kJ/mol | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(acrylic acid) via Cerium(IV) Initiation
This protocol describes the aqueous solution polymerization of acrylic acid initiated by Ceric Ammonium Nitrate.
Materials:
-
Acrylic Acid (AA), freshly distilled to remove inhibitors
-
Ceric Ammonium Nitrate (CAN), (NH₄)₂Ce(NO₃)₆
-
Nitric Acid (HNO₃), concentrated
-
Deionized water, deoxygenated
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Thermometer
-
Schlenk line or nitrogen inlet/outlet
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet/outlet.
-
Place a magnetic stir bar in the flask.
-
Purge the entire system with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Preparation of Reactant Solutions:
-
Monomer Solution: In a separate flask, prepare the acrylic acid solution by dissolving a specific amount of freshly distilled acrylic acid in deoxygenated deionized water to achieve the desired concentration (e.g., 0.5 M).
-
Initiator Solution: In another flask, dissolve the required amount of Ceric Ammonium Nitrate in a small volume of deoxygenated deionized water containing a specific concentration of nitric acid (e.g., 0.1 M HNO₃) to prepare the initiator solution (e.g., 0.01 M CAN).
-
-
Polymerization Reaction:
-
Add a specific volume of the deoxygenated deionized water to the reaction flask and bring it to the desired reaction temperature (e.g., 40 °C) using the hotplate stirrer.
-
Once the temperature is stable, add the acrylic acid solution to the reaction flask.
-
Allow the monomer solution to thermally equilibrate for 15-20 minutes.
-
Slowly add the Ceric Ammonium Nitrate solution dropwise from the dropping funnel to the reaction flask over a period of 10-15 minutes.
-
Continue the reaction under a nitrogen atmosphere with constant stirring at the set temperature for a predetermined time (e.g., 3-4 hours). The solution will gradually become more viscous as the polymer forms.
-
-
Termination and Purification:
-
After the reaction period, cool the flask to room temperature.
-
Quench the reaction by exposing the solution to air.
-
Precipitate the synthesized poly(acrylic acid) by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any unreacted monomer, initiator, and other impurities.
-
Dry the purified poly(acrylic acid) in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Mandatory Visualization
Diagram 1: Signaling Pathway for Cerium(IV)-Initiated Polymerization
Caption: Free-radical polymerization of acrylic acid initiated by Cerium(IV).
Diagram 2: Experimental Workflow for Poly(acrylic acid) Synthesis
Caption: Step-by-step workflow for the synthesis of poly(acrylic acid).
References
Application Notes and Protocols: Cerium(IV) in Acrylate-Based Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the versatile roles of Cerium(IV) in the synthesis and functionalization of acrylate-based materials. The protocols offer detailed experimental guidelines for key applications, including redox-initiated polymerization for nanoparticle synthesis and surface grafting.
Application Note 1: Cerium(IV) as a Redox Initiator for Acrylate Polymerization
Cerium(IV) ions are potent oxidizing agents that can initiate the radical polymerization of a wide range of vinyl monomers, including acrylates and methacrylates. This process is particularly valuable in aqueous media under acidic conditions. The initiation mechanism involves the reduction of Ce(IV) to Ce(III) and the concomitant generation of a radical species from a reducing agent (a co-initiator), which then initiates polymerization.
Key Features and Applications:
-
Aqueous Systems: Cerium(IV) initiation is highly effective in aqueous solutions, making it a suitable method for emulsion and solution polymerization of acrylic monomers.
-
Nanoparticle Synthesis: It is extensively used to synthesize polymer nanoparticles. For instance, the redox pair of dextran and Ce(IV) ions can initiate the radical emulsion polymerization of alkylcyanoacrylates to produce stable, core-shell nanoparticles with a polysaccharide coating.[1]
-
Graft Copolymerization: Cerium(IV) can create radical sites on polymer backbones containing functional groups like hydroxyls (e.g., on poly(2-hydroxyethyl acrylate) or polysaccharides). This allows for the "grafting-from" of acrylate monomers, leading to the formation of graft copolymers with tailored properties.[2]
-
Control over Polymerization: The rate of polymerization can be controlled by adjusting factors such as the concentration of Ce(IV), the co-initiator, the monomer, pH, and temperature.[3][4]
-
Biomedical Applications: The resulting nanoparticles and copolymers are explored for drug delivery applications, leveraging their modified surface properties for enhanced in vivo performance.[1]
Mechanism of Initiation:
The general mechanism involves the reaction of a Ce(IV) salt (e.g., ceric ammonium nitrate or ceric sulfate) with a reducing agent (RH), often an alcohol, thiol, or polysaccharide, to generate a radical.
This radical (R•) then initiates the polymerization of the acrylate monomer (M):
Application Note 2: Cerium Acrylate and Methacrylate in Functional Coatings
While Ce(IV) ions are primarily used as initiators, cerium can also be incorporated directly into the material as a salt of an acrylic monomer. For example, cerium methacrylate has been synthesized and utilized as a multifunctional component in epoxy coatings.
Key Innovations and Advantages:
-
Multifunctional Agent: Cerium methacrylate can act as a curing agent for epoxy resins, a surface modifier for fillers like boron nitride (BN), and a corrosion inhibitor.[5]
-
Enhanced Thermal Conductivity: Coatings incorporating cerium methacrylate-modified fillers have demonstrated significantly improved thermal conductivity.[5]
-
Superior Corrosion Resistance: The presence of cerium provides active corrosion inhibition, leading to highly durable and protective coatings for metals.[5]
-
Hydrophobicity: These coatings can also exhibit hydrophobic properties, further enhancing their protective capabilities.
Application Note 3: Cerium Oxide Nanoparticles in Drug Delivery and Biomedicine
Cerium oxide nanoparticles (CeNPs or ceria), often stabilized with poly(acrylic acid) (PAA), are of significant interest in drug development due to their unique redox properties. The ability of cerium to switch between Ce3+ and Ce4+ oxidation states imparts potent antioxidant capabilities.
-
Reactive Oxygen Species (ROS) Scavenging: CeNPs can mimic the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, protecting cells from oxidative stress.[6][7] This is crucial in various disease pathologies.
-
Drug Delivery Vehicles: Polymer-coated CeNPs can be loaded with chemotherapeutic drugs, such as doxorubicin and paclitaxel.[8][9] The nanoparticles can act as carriers to improve drug delivery and may exert a synergistic cytotoxic effect on cancer cells.[8][9]
-
Surface Functionalization: Poly(acrylic acid) and other polymers are used to coat CeNPs to improve their colloidal stability, biocompatibility, and circulation time in vivo.[6]
-
Wound Healing: Hydrogels containing cerium oxide nanocomposites have shown promise in promoting cutaneous wound healing, partly due to their antibacterial and antioxidant properties.[10]
Quantitative Data Summary
Table 1: Polymerization Conditions and Nanoparticle Properties
| Monomer | Initiator System | Medium | pH | Temperature (°C) | Nanoparticle Mean Diameter (nm) | Reference |
|---|---|---|---|---|---|---|
| Isobutylcyanoacrylate (IBCA) | Dextran / Ce(IV) | 0.2 M Nitric Acid | 1 | 40 | 175 | [1] |
| Butylcyanoacrylate (BCA) | Dextran / Ce(IV) | 0.2 M Nitric Acid | 1 | 40 | 250 | [1] |
| Ethylcyanoacrylate (ECA) | Dextran / Ce(IV) | 0.2 M Nitric Acid | 1 | 40 | 135 |[1] |
Table 2: Properties of Multifunctional Epoxy Coatings
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Thermal Conductivity | 4.29 W m-1 K-1 | F-CB/CEP composite coating | |
| Low-Frequency Impedance | 5.1 × 1011 Ω cm2 | After 181 days in 3.5 wt% NaCl |
| Water Contact Angle | ~148.35° | F-CB/CEP composite coating |[5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(alkylcyanoacrylate) Nanoparticles via Redox Radical Emulsion Polymerization
This protocol is adapted from the method described for producing core-shell nanoparticles coated with polysaccharides.[1]
Materials:
-
Alkylcyanoacrylate (ACA) monomer (e.g., isobutylcyanoacrylate)
-
Dextran
-
Cerium(IV) ammonium nitrate or Cerium(IV) sulfate
-
Nitric acid (for pH adjustment)
-
Argon gas
-
Distilled, deionized water
Equipment:
-
Glass reaction tube with a magnetic stirrer
-
Thermostatically controlled water bath
-
Argon gas inlet
-
Syringe for monomer addition
Procedure:
-
Prepare Polymerization Medium: In a glass tube, dissolve 0.1375 g of Dextran in 8 mL of 0.2 M nitric acid (to achieve pH 1).
-
Inert Atmosphere: Place the tube in a water bath set to 40°C. Bubble argon gas through the solution under gentle stirring for at least 15 minutes to remove dissolved oxygen.
-
Initiator Addition: Prepare a stock solution of the Cerium(IV) salt. Add 2 mL of the Cerium(IV) solution to the reaction mixture.
-
Monomer Addition: Using a syringe, add 0.5 mL of the alkylcyanoacrylate monomer to the reaction mixture while maintaining stirring and the argon atmosphere.
-
Polymerization: Allow the polymerization to proceed for a specified time (e.g., several hours). The formation of nanoparticles will be indicated by the appearance of a stable, opaque suspension.
-
Characterization: The resulting nanoparticles can be characterized for their size, morphology, and surface charge using techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and zeta potential analysis.
Protocol 2: Graft Polymerization of an Acrylate Monomer onto a Hydroxyl-Containing Polymer Surface
This protocol is a generalized procedure based on the principles of Ce(IV)-initiated grafting.[2]
Materials:
-
Substrate with surface hydroxyl groups (e.g., poly(styrene-co-2-hydroxyethyl acrylate) latex beads)
-
Acrylate or acrylamide monomer (e.g., N-(2-methoxyethyl)acrylamide)
-
Ceric ammonium nitrate (CAN)
-
Nitric acid
-
Argon gas
-
Distilled, deionized water
Equipment:
-
Three-necked reaction flask with a mechanical stirrer, condenser, and argon inlet
-
Water bath or heating mantle
-
Equipment for analysis (e.g., HPLC for monomer consumption, SEC for grafted chain analysis)
Procedure:
-
Substrate Preparation: Disperse the hydroxyl-functionalized substrate (e.g., latex beads) in an acidic aqueous solution (e.g., 0.3 M H₂SO₄) in the reaction flask.
-
Deoxygenation: Heat the dispersion to the desired reaction temperature (e.g., 25-40°C) while purging with argon for 30 minutes.
-
Monomer Addition: Add the desired amount of the acrylate monomer to the reaction flask.
-
Initiation: Prepare a solution of ceric ammonium nitrate in dilute nitric acid. Add this solution dropwise to the reaction flask to initiate the grafting reaction.
-
Reaction: Continue the reaction under an argon atmosphere for a predetermined time (e.g., 4 hours). Monitor the consumption of the monomer using a suitable analytical technique like HPLC.
-
Work-up: Stop the reaction by cooling and exposing it to air. The grafted polymer can be purified by repeated centrifugation and washing to remove ungrafted polymer and residual monomer.
-
Analysis: The grafted chains can be cleaved from the surface (if a cleavable linker is present) and analyzed by Size Exclusion Chromatography (SEC) to determine their molecular weight distribution.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of acrylonitrile initiated by cerium (IV)-oxalic acid redox system: A kinetic study | Semantic Scholar [semanticscholar.org]
- 5. Cerium Methacrylate Assisted Preparation of Highly Thermally Conductive and Anticorrosive Multifunctional Coatings for Heat Conduction Metals Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(acrylic acid)-mediated synthesis of cerium oxide nanoparticles with variable oxidation states and their effect on regulating the intracellular ROS level - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterisation of a novel poly(2‐hydroxyethylmethacrylate)‐chitosan hydrogels loaded cerium oxide nanocomposites dressing on cutaneous wound healing on nursing care of chronic wound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Poly(acrylic acid)-Coated Cerium Oxide Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium oxide nanoparticles (CeO₂ NPs) have garnered significant attention in the biomedical field due to their unique redox properties, acting as potent regenerative antioxidants. The ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states allows these nanoparticles to scavenge reactive oxygen species (ROS), offering therapeutic potential in various diseases associated with oxidative stress. For effective application in drug delivery, surface modification of CeO₂ NPs is crucial to enhance their colloidal stability, biocompatibility, and drug loading capacity.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of poly(acrylic acid)-coated cerium oxide nanoparticles (PAA-CeO₂ NPs). While "cerium(4+) acrylate" is not a common precursor, the use of poly(acrylic acid) as a surface coating for CeO₂ NPs synthesized from common cerium salts (e.g., cerium nitrate) is a well-established and effective strategy. The carboxyl groups of PAA interact with the surface of the CeO₂ NPs, providing a stable hydrophilic layer that prevents agglomeration and allows for further functionalization.
Data Presentation
The following tables summarize the typical physicochemical properties of PAA-coated CeO₂ NPs synthesized via the methods described in this document.
Table 1: Physicochemical Properties of PAA-Coated CeO₂ Nanoparticles
| Parameter | Uncoated CeO₂ NPs | PAA-Coated CeO₂ NPs | Reference |
| Core Diameter (TEM) | ~5 nm | ~5 nm | [1] |
| Hydrodynamic Diameter (DLS) | ~160 nm (aggregated) | ~15 nm | [1][2] |
| Zeta Potential | ~ -22 mV | ~ -27.8 mV | [1][3] |
| Polydispersity Index (PDI) | High | < 0.1 | [4] |
| Surface Ce³⁺ / (Ce³⁺ + Ce⁴⁺) Ratio | Variable | Can be tuned by PAA conformation | [2][5] |
Table 2: Influence of Poly(acrylic acid) Molecular Weight on Nanoparticle Properties
| PAA Molecular Weight | Hydrodynamic Diameter | Coating Thickness | Reference |
| 1.8 kDa | ~5 nm | Thinner | [3] |
| 10 kDa (Dextran, for comparison) | ~14 nm | Thicker | [3] |
Experimental Protocols
Protocol 1: Synthesis of CeO₂ Nanoparticles by Thermohydrolysis
This protocol describes the synthesis of the initial cerium oxide nanoparticle cores.
Materials:
-
Cerium(IV) nitrate salt (Ce(NO₃)₄)
-
Nitric acid (HNO₃)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare an acidic solution of cerium(IV) nitrate in deionized water. The pH should be adjusted to approximately 1.4 with nitric acid.[6]
-
Heat the solution at a high temperature (e.g., 90-100°C) to induce thermohydrolysis. This will result in the homogeneous precipitation of a cerium oxide nanoparticle "pulp".[6]
-
The size of the nanoparticles can be controlled by the addition of a specific amount of hydroxide ions (e.g., from NH₄OH) during the thermohydrolysis process.[6]
-
The resulting nanoparticle pulp contains relatively monodisperse CeO₂ nanoparticles.
Protocol 2: Coating of CeO₂ Nanoparticles with Poly(acrylic acid) via Precipitation-Redispersion
This protocol details the coating of the synthesized CeO₂ NPs with poly(acrylic acid).
Materials:
-
CeO₂ nanoparticle suspension (from Protocol 1) at pH 1.4
-
Poly(acrylic acid) (PAA), low molecular weight (e.g., 2000 g/mol )
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a solution of poly(acrylic acid) in deionized water at the same concentration as the CeO₂ NP suspension (e.g., 1 wt%).[7]
-
At a low pH (e.g., 1.4), add the PAA solution to the CeO₂ NP suspension. This will cause the uncharged PAA to adsorb to the nanoparticle surface, leading to macroscopic precipitation due to colloidal bridging.[6][8]
-
Gradually increase the pH of the mixture by adding ammonium hydroxide while stirring.[6]
-
As the pH increases above 7, the carboxylic acid groups on the PAA become deprotonated and negatively charged. This leads to the spontaneous redispersion of the precipitate, resulting in a clear solution of individually coated, anionic PAA-CeO₂ NPs.[6][8]
-
The stable PAA-CeO₂ NP suspension can be purified by centrifugation or dialysis to remove any excess unbound PAA.
Visualizations
Experimental Workflow
Caption: Workflow for PAA-Coated CeO₂ Nanoparticle Synthesis.
Cellular Uptake and Intracellular Trafficking
The cellular uptake of PAA-coated nanoparticles is a complex process that can involve multiple endocytic pathways. The negative surface charge provided by the PAA coating can lead to interactions with cell surface receptors, including scavenger receptors.[9] The internalization is an active, energy-dependent process.
Caption: Cellular Uptake Pathways of PAA-Coated Nanoparticles.
Application in Drug Delivery
PAA-coated CeO₂ nanoparticles serve as promising nanocarriers for several reasons:
-
Biocompatibility: The PAA coating improves the biocompatibility of the nanoparticles and reduces cytotoxicity.[2]
-
Stability: The hydrophilic PAA shell provides excellent colloidal stability in physiological media, preventing aggregation and improving circulation time.
-
Drug Loading: The carboxyl groups on the PAA can be used for the covalent conjugation or electrostatic adsorption of various therapeutic agents.
-
pH-Responsive Release: The acidic environment within endosomes and lysosomes can trigger the release of drugs that are conjugated to the PAA via pH-sensitive linkers.
-
Synergistic Therapy: The intrinsic antioxidant properties of the CeO₂ core can act synergistically with the loaded drug, for example, by mitigating oxidative stress-related side effects of chemotherapy.
Mechanism of Action in Drug Delivery:
-
Systemic Administration: PAA-CeO₂ NPs loaded with a therapeutic agent are administered systemically.
-
Circulation and Accumulation: The hydrophilic PAA coating helps to evade the mononuclear phagocyte system, prolonging circulation time and allowing for passive accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.
-
Cellular Uptake: The nanoparticles are internalized by target cells through various endocytic pathways, as depicted in the diagram above. The interaction with scavenger receptors on macrophages can also be exploited for targeted delivery to these immune cells.[9]
-
Intracellular Trafficking and Drug Release: Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. The decreasing pH in the late endosomes and lysosomes can trigger the release of the conjugated drug.
-
Therapeutic Effect: The released drug exerts its pharmacological effect, while the CeO₂ nanoparticle core can simultaneously mitigate cellular oxidative stress.
Poly(acrylic acid)-coated cerium oxide nanoparticles represent a versatile and promising platform for the development of advanced drug delivery systems. Their tunable physicochemical properties, excellent biocompatibility, and inherent antioxidant activity make them attractive candidates for a wide range of therapeutic applications. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate these nanomaterials for their specific drug delivery needs.
References
- 1. Endocytosis of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidase Activity of Polymer-Coated Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microneedles loaded with cerium-manganese oxide nanoparticles for targeting macrophages in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(acrylic acid)-mediated synthesis of cerium oxide nanoparticles with variable oxidation states and their effect on regulating the intracellular ROS level - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-mediated endocytosis of poly(acrylic acid)-conjugated liposomes by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cerium(4+) Acrylate Initiator for Graft Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cerium(4+) salts, typically Ceric Ammonium Nitrate (CAN), as an efficient initiator for the graft copolymerization of acrylate monomers onto various polymer backbones. This technique is particularly relevant for modifying natural polymers like polysaccharides to impart new functionalities for applications in drug delivery, biomaterials, and specialty chemicals.
Introduction
Graft copolymerization is a powerful method to modify the properties of a polymer by covalently bonding new polymer chains (grafts) onto a pre-existing polymer backbone. The use of Cerium(4+) ions as an initiator is a well-established and versatile method, especially for polymers containing hydroxyl or amino groups, such as cellulose, chitosan, and starch.[1] The process relies on the redox reaction between the Ce(4+) ion and the functional groups on the polymer backbone, which generates a radical on the backbone, thereby initiating the polymerization of an acrylate monomer. This "grafting from" approach allows for the synthesis of copolymers with tailored properties.[2][3]
Key Advantages of Ce(4+) Initiation:
-
High Efficiency: Ceric ammonium nitrate is an efficient initiator for graft copolymerization.[4][5]
-
Versatility: Applicable to a wide range of polymer backbones and acrylate monomers.
-
Mild Reaction Conditions: The reaction can often be carried out in an aqueous medium at moderate temperatures.[4][6]
-
Control over Grafting: By varying reaction parameters, the extent of grafting can be controlled.[7]
Reaction Mechanism
The initiation of graft copolymerization by Ce(4+) involves the oxidation of the polymer backbone, which contains functional groups like hydroxyl (-OH) or amino (-NH2). The Ce(4+) ion forms a complex with these groups, which then dissociates to create a radical on the polymer backbone and a Ce(3+) ion. This backbone radical subsequently initiates the polymerization of the acrylate monomer.
Experimental Protocols
The following protocols are generalized from various literature sources for the graft copolymerization of acrylates onto polysaccharide backbones using Ceric Ammonium Nitrate (CAN) as the initiator.[4][7][8] Researchers should optimize these conditions for their specific polymer-monomer system.
Materials
-
Polymer Backbone: e.g., Chitosan, Cellulose, Starch, Gum Arabic[4][8][9]
-
Acrylate Monomer: e.g., Ethyl Acrylate, Acrylic Acid, 2-Hydroxyethyl Methacrylate (HEMA)[6][8][9]
-
Initiator: Ceric Ammonium Nitrate (CAN) [Ce(NH₄)₂(NO₃)₆]
-
Solvent: Typically distilled water or a dilute aqueous acid solution (e.g., nitric acid, acetic acid).[4][8]
-
Inert Gas: Nitrogen or Argon
General Protocol for Graft Copolymerization
// Define nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Dissolve Polymer Backbone\nin Aqueous Acid"]; B [label="2. Purge with Inert Gas\n(e.g., N₂ for 30-60 min)"]; C [label="3. Add Acrylate Monomer"]; D [label="4. Add CAN Initiator Solution"]; E [label="5. Reaction at Controlled Temperature\n(e.g., 30-70°C for 1-4 hours)"]; F [label="6. Stop Reaction\n(e.g., by adding hydroquinone)"]; G [label="7. Isolate Product by Precipitation"]; H [label="8. Purify by Soxhlet Extraction\n(to remove homopolymer)"]; I [label="9. Dry and Characterize"];
// Define edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I;
// Add notes/specifications node [shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368", fontsize=10]; A_note [label="e.g., 2% acetic acid for chitosan"]; E_note [label="Optimize time and temp."]; H_note [label="e.g., with acetone or methanol"];
// Connect notes to main nodes A -> A_note [style=dashed, arrowhead=none]; E -> E_note [style=dashed, arrowhead=none]; H -> H_note [style=dashed, arrowhead=none]; } .dot Caption: General experimental workflow for graft copolymerization.
Step-by-Step Procedure:
-
Dissolution of Polymer Backbone: Dissolve a known amount of the polymer backbone (e.g., 2 g of chitosan) in an appropriate solvent (e.g., 100 mL of 2% aqueous acetic acid) in a reaction vessel.[8] Stir until a homogenous solution is obtained.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen) for 30-60 minutes to remove oxygen, which can inhibit free radical polymerization.
-
Monomer Addition: Add the desired amount of the acrylate monomer to the reaction mixture.
-
Initiator Addition: Prepare a fresh solution of Ceric Ammonium Nitrate in dilute nitric acid (e.g., 1 M).[6] Add the required volume of the initiator solution to the reaction vessel to start the polymerization.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 35-70°C) with continuous stirring for a specified duration (e.g., 1-4 hours).[4][8]
-
Termination: Stop the reaction by adding a small amount of a radical scavenger like hydroquinone or by exposing the mixture to air.
-
Isolation: Precipitate the graft copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).
-
Purification: Filter the precipitate and wash it thoroughly. To remove the ungrafted homopolymer, perform Soxhlet extraction with a suitable solvent (e.g., acetone for poly(ethyl acrylate)).
-
Drying and Analysis: Dry the purified graft copolymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The product can then be characterized.
Calculation of Grafting Parameters
The efficiency of the graft copolymerization is evaluated using the following parameters:
-
Percentage Grafting (%G): %G = [(Weight of grafted polymer) / (Initial weight of backbone polymer)] x 100
-
Grafting Efficiency (%GE): %GE = [(Weight of grafted polymer) / (Weight of monomer consumed)] x 100
Data Presentation
The following tables summarize typical reaction conditions and resulting grafting parameters from various studies. These values serve as a starting point for experimental design.
Table 1: Reaction Conditions for Graft Copolymerization of Acrylates onto Polysaccharides using CAN Initiator
| Polymer Backbone | Monomer | [CAN] (mol/L) | [Monomer] (mol/L) | Temp (°C) | Time (min) | Reference |
| Cellulose | Ethyl Acrylate | 0.005 - 0.025 | 0.25 - 1.50 | 35 | - | [4] |
| Chitosan | HEMA | - | - | - | - | [8] |
| Chitosan | Acrylonitrile | 1% in HNO₃ | 0.75 | 70 | 55 | [7] |
| Gum Arabic | Acrylic Acid | - | - | - | - | [9] |
| Amylose | Ethyl Acrylate | - | - | 30 | - | [6] |
Table 2: Grafting Parameters Achieved in Different Systems
| Polymer Backbone | Monomer | Max. % Grafting | Max. % Grafting Efficiency | Reference |
| Chitosan | HEMA | 685% | 92.4% | [8] |
| Gum Arabic | Acrylic Acid | 75.5% | 26% | [9] |
| Cellulose | Acrylamide | 160% (Yield) | 97% | [10] |
| Amylose | Ethyl Acrylate/BMA | 334% | ~60% | [6] |
Applications in Drug Development
Graft copolymers synthesized using this method have significant potential in drug delivery and biomedical applications.[11][12]
-
Controlled Drug Release: The grafted side chains can alter the hydrophilicity/hydrophobicity of the polymer, allowing for the controlled release of encapsulated drugs. Amphiphilic graft copolymers can self-assemble into micelles or nanoparticles, which are excellent vehicles for drug delivery.[11][12]
-
Enhanced Biocompatibility: Grafting biocompatible polymers like poly(HEMA) can improve the biocompatibility of the parent polymer.
-
Targeted Delivery: The grafted chains can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.
-
Hydrogel Formation: The introduction of hydrophilic side chains can enhance the swelling properties of polymers, making them suitable for hydrogel-based drug delivery systems.[8]
Characterization of Graft Copolymers
To confirm the successful synthesis of the graft copolymer and to characterize its properties, the following techniques are commonly employed:
-
FTIR Spectroscopy: To identify the presence of functional groups from both the backbone and the grafted chains.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer, which is often different from the parent polymers.
-
Scanning Electron Microscopy (SEM): To study the surface morphology of the modified polymer.
-
X-ray Diffraction (XRD): To analyze changes in the crystallinity of the polymer backbone after grafting.
-
Nuclear Magnetic Resonance (NMR): To provide detailed structural information about the graft copolymer.[6]
References
- 1. A Review on the Modification of Polysaccharide Through Graft Copolymerization for Various Potential Applications [openmedicinalchemistryjournal.com]
- 2. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Graft copolymerization of ethyl acrylate onto cellulose using ceric ammonium nitrate as initiator in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Optimization of Ceric Ammonium Nitrate Initiated Graft Copolymerization of Acrylonitrile onto Chitosan [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 11. Applications of Copolymeric Nanoparticles in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Cerium(4+) Complexes in Aqueous Redox Flow Batteries
Audience: Researchers, scientists, and drug development professionals.
Note on "Cerium(4+) Acrylate": Extensive literature searches did not yield specific data on the use of "this compound" in redox flow batteries (RFBs). The following application notes and protocols are based on commonly studied and reported cerium-based electrolytes, primarily utilizing cerium(III) and cerium(IV) salts in acidic media, which represent the current state of research in this area. The principles and methodologies described herein can serve as a foundational guide for researchers interested in exploring novel cerium complexes, including carboxylates like acrylate.
Introduction to Cerium-Based Redox Flow Batteries
Cerium-based redox flow batteries are a promising energy storage technology due to the high redox potential of the Ce(III)/Ce(IV) couple (1.28 V to 1.72 V vs. SHE), which can lead to high cell voltages and energy densities.[1] They are being explored as a potentially lower-cost alternative to all-vanadium redox flow batteries.[2] The most common electrolytes for cerium-based RFBs involve salts like cerium nitrate or cerium methanesulfonate dissolved in acidic supporting electrolytes such as methanesulfonic acid (MSA) or sulfuric acid.[3][4] These acids are crucial for maintaining the solubility of cerium ions in both their Ce(III) and Ce(IV) oxidation states.[3][4]
Experimental Protocols
Preparation of Cerium-Based Anolyte
This protocol describes the preparation of a cerium-based anolyte using cerium(III) nitrate hexahydrate in a methanesulfonic acid supporting electrolyte.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Methanesulfonic acid (CH₃SO₃H, MSA)
-
Deionized water
Procedure:
-
In a fume hood, carefully prepare a 2.0 M solution of methanesulfonic acid by slowly adding the concentrated acid to deionized water in a volumetric flask. Allow the solution to cool to room temperature.
-
To prepare a 1.0 M Ce(III) anolyte, slowly dissolve 434.2 g of cerium(III) nitrate hexahydrate per liter of the 2.0 M MSA solution.
-
Stir the mixture at room temperature until the cerium salt is completely dissolved. The resulting solution should be clear and colorless.
-
Filter the solution through a 0.45 µm filter to remove any undissolved impurities.
-
Store the anolyte in a sealed container at room temperature.
Assembly of a Cerium-Based Redox Flow Battery
This protocol outlines the assembly of a single-cell cerium-based RFB for electrochemical testing. A common configuration pairs the cerium-based anolyte with a suitable catholyte, such as an iodine-based electrolyte.[2]
Materials:
-
Anolyte: 1.0 M Ce(NO₃)₃ in 2.0 M CH₃SO₃H
-
Catholyte: e.g., 1.0 M potassium iodide (KI) and 0.1 M iodine (I₂) in deionized water
-
Carbon felt or graphite felt electrodes
-
Nafion® 117 or other suitable proton exchange membrane
-
Gaskets (e.g., Viton® or silicone)
-
Flow frames or cell hardware with serpentine flow fields
-
Current collectors (e.g., graphite plates)
-
Peristaltic pumps
-
Tubing (e.g., Tygon®)
-
Reservoirs for anolyte and catholyte
Procedure:
-
Cut the carbon felt electrodes and the Nafion® membrane to the desired dimensions of the flow cell.
-
Pre-treat the carbon felt electrodes by heating in air and then immersing in a strong acid (e.g., concentrated sulfuric acid) to improve wettability and catalytic activity. Rinse thoroughly with deionized water and dry before use.
-
Pre-treat the Nafion® membrane by boiling in 3% hydrogen peroxide, followed by boiling in deionized water, then in 0.5 M sulfuric acid, and finally boiling in deionized water again to ensure full hydration and proton conductivity.
-
Assemble the single cell in the following order: current collector, gasket, electrode, flow frame, membrane, second flow frame, second electrode, second gasket, and second current collector.
-
Ensure proper alignment of all components and tighten the cell hardware to the manufacturer's recommended torque to prevent leakage.
-
Connect the anolyte and catholyte reservoirs to the respective sides of the flow cell using peristaltic pumps and tubing.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen before introducing the electrolytes.
-
Pump the anolyte and catholyte through their respective half-cells at a controlled flow rate.
Data Presentation
The performance of cerium-based redox flow batteries is evaluated based on several key metrics. The following tables summarize typical performance data reported in the literature for various cerium-based systems.
Table 1: Electrochemical Performance of Different Cerium-Based RFB Systems
| Anolyte Composition | Catholyte Composition | Supporting Electrolyte | Average Coulombic Efficiency (%) | Average Voltage Efficiency (%) | Average Energy Efficiency (%) | Discharge Capacity (mAh) | Reference |
| 1.0 M Ce(NO₃)₃·6H₂O | 1.0 M I₂/Ascorbic Acid | 2.0 M CH₃SO₃H | 89.51 | 75.88 | 68.04 | 337.67 | [2] |
| Ce(III)/Ce(IV) | V(II)/V(III) | Sulfuric Acid | ~87 | Not Reported | Not Reported | Not Reported | [5] |
| Ce(III)/Ce(IV) | Zn/Zn(II) | Methanesulfonic Acid | High (not specified) | Not Reported | Not Reported | Not Reported | [4] |
Mandatory Visualizations
Experimental Workflow for RFB Assembly and Testing
Caption: Workflow for the preparation, assembly, and testing of a cerium-based redox flow battery.
Charge-Discharge Mechanism in a Cerium-Iodine RFB
Caption: Charge-discharge reactions at the electrodes of a cerium-iodine redox flow battery.
References
Troubleshooting & Optimization
Technical Support Center: Cerium(IV)-Initiated Acrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polyacrylates using cerium(IV) initiators.
Frequently Asked Questions (FAQs)
Q1: What is the role of Cerium(IV) in acrylate polymerization?
A1: Cerium(IV), typically from Ceric Ammonium Nitrate (CAN) or ceric sulfate, acts as a one-electron oxidant to initiate free radical polymerization.[1] It generates radicals on a substrate or reducing agent, which then initiate the polymerization of the acrylate monomer.[2][3][4] This method is widely used for graft copolymerization and emulsion polymerization.[2][3]
Q2: Why is an acidic medium, such as nitric or sulfuric acid, necessary for the reaction?
A2: An acidic medium is crucial for several reasons. It helps to prevent the hydrolysis of the Ce(IV) salt and increases its solubility.[4] The presence of acid, like nitric acid, is reported to be essential for the efficient initiation of graft copolymerization.[2][5] The pH of the medium can significantly impact the polymerization rate.[3]
Q3: What is the general mechanism of Ce(IV)-initiated acrylate polymerization?
A3: The process begins with the formation of a complex between the Ce(IV) ion and a reducing agent (which can be a substrate like cellulose, a monomer, or another reducing agent).[6] This complex then decomposes, resulting in the reduction of Ce(IV) to Ce(III) and the generation of a free radical on the reducing agent. This primary radical then initiates the polymerization of the acrylate monomer.[4]
Troubleshooting Guide
Q4: I am not observing any polymerization, or the yield is very low. What are the possible causes?
A4: Several factors could lead to initiation failure or low polymer yield:
-
Incorrect Initiator Concentration: The concentration of the Ce(IV) salt is critical. Both too low and excessively high concentrations can be detrimental. At very high concentrations, oxidative termination of the primary radicals by Ce(IV) can occur, which stops the polymerization.[6]
-
Inappropriate Acidity: The concentration of the acid is crucial. For example, in some systems, increasing the sulfuric acid concentration leads to a decrease in polymerization yield.[7]
-
Presence of Inhibitors: The monomer may contain inhibitors that need to be removed before use. Dissolved oxygen in the reaction medium can also inhibit free radical polymerization. It is often recommended to perform the reaction under an inert atmosphere, such as argon or nitrogen.[3]
-
Low Temperature: While Ce(IV) systems can initiate polymerization at relatively low temperatures, the reaction rate is still temperature-dependent. An increase in temperature generally leads to an increase in the rate of polymerization.[7]
Q5: The polymerization is happening too fast and is difficult to control. How can I manage this?
A5: An uncontrolled, rapid polymerization, often referred to as the Trommsdorff effect, can be due to:
-
High Monomer Concentration: The rate of polymerization is dependent on the monomer concentration.[6] Reducing the initial monomer concentration can help to slow down the reaction.
-
High Initiator Concentration: A higher concentration of the Ce(IV) initiator leads to a higher concentration of radicals, which increases the polymerization rate.[5]
-
Reaction Temperature: High temperatures can lead to a significant exothermic reaction, causing the polymerization to accelerate uncontrollably.[6] Lowering the reaction temperature can help to moderate the rate.
Q6: My results are inconsistent between batches. What should I check?
A6: Inconsistent results often stem from variations in experimental parameters:
-
Purity of Reagents: Ensure the purity of the monomer, initiator, and solvent is consistent across all experiments. The presence of impurities can affect the initiation and propagation steps.
-
Atmosphere Control: The level of dissolved oxygen can vary if the inert gas purging is not consistent. Ensure a consistent and thorough deoxygenation of the reaction mixture.
-
Temperature Control: Small variations in temperature can significantly affect the polymerization kinetics.[6] Use a well-controlled temperature bath.
-
Addition Rate: If reagents are added sequentially, the rate of addition should be kept constant to ensure reproducible results.
Quantitative Data Summary
Table 1: Typical Concentration Ranges for Ce(IV)-Initiated Ethyl Acrylate Polymerization
| Component | Concentration Range | Reference |
| Ethyl Acrylate (Monomer) | 2.5 x 10⁻¹ to 15.0 x 10⁻¹ mol dm⁻³ | [2][5] |
| Ceric Ammonium Nitrate (Initiator) | 5.0 x 10⁻³ to 25.0 x 10⁻³ mol dm⁻³ | [2][5] |
| Nitric Acid | ~8.0 x 10⁻² mol dm⁻³ | [2][5] |
Table 2: Influence of Reaction Parameters on Polymerization
| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight | Reference |
| Increasing Initiator Concentration | Increases | Decreases | [7] |
| Increasing Monomer Concentration | Increases | Increases | [6] |
| Increasing Temperature | Increases | May Increase or Decrease | [7] |
Experimental Protocols
General Protocol for Ce(IV)-Initiated Graft Copolymerization of Ethyl Acrylate onto a Substrate (e.g., Cellulose)
-
Preparation of Reaction Vessel: A round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet is used.
-
Substrate Preparation: The substrate (e.g., cellulose) is weighed and added to the flask.
-
Monomer and Acid Addition: A specific volume of deionized water and the required amount of nitric acid are added to the flask. The mixture is stirred to ensure proper mixing. The ethyl acrylate monomer is then added.
-
Deoxygenation: The reaction mixture is purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Initiator Preparation: The Ceric Ammonium Nitrate (CAN) is dissolved in an aqueous solution of nitric acid in a separate container.
-
Initiation of Polymerization: The CAN solution is added to the reaction flask to initiate the polymerization. The reaction is allowed to proceed at a constant temperature (e.g., 35 °C) with continuous stirring under an inert atmosphere.[2]
-
Termination and Product Isolation: After the desired reaction time, the polymerization is terminated. The reaction mixture is then poured into a large volume of a non-solvent (e.g., acetone) to precipitate the polymer.[4]
-
Purification and Drying: The precipitated polymer is filtered, washed thoroughly to remove any unreacted monomer and initiator, and then dried to a constant weight.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. Graft copolymerization of ethyl acrylate onto cellulose using ceric ammonium nitrate as initiator in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cerium(IV)-Initiated Acrylate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cerium(IV)-initiated acrylate polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cerium(IV)-initiated acrylate polymerization?
A1: Cerium(IV) initiates a free-radical polymerization. The Ce(IV) ion acts as a powerful oxidizing agent, typically abstracting an electron from a reducing agent or the monomer itself to generate a free radical. This primary radical then attacks an acrylate monomer unit, initiating the polymerization chain reaction which consists of propagation and termination steps.[1][2] In many systems, a reducing agent (like an alcohol, amine, or carboxylic acid) is used in a redox pair with Ce(IV) to generate the initiating radicals more efficiently.[1][3][4]
Q2: Why is an acidic medium, such as nitric acid or sulfuric acid, often required for this polymerization?
A2: An acidic medium is crucial for several reasons. Firstly, it keeps the cerium(IV) salt, commonly ceric ammonium nitrate (CAN) or ceric sulfate, solubilized and stable, preventing its precipitation as cerium(IV) hydroxide. Secondly, the oxidizing potential of the Ce(IV) ion is significantly higher in acidic conditions, which promotes the efficient generation of initiating radicals.[1]
Q3: Can Ce(IV) directly initiate polymerization from the acrylate monomer?
A3: While Ce(IV) can initiate polymerization by reacting with certain functional groups on monomers, it is more common and efficient to use a redox system. For instance, Ce(IV) can oxidize amidyl N-H moieties in acrylamide to create nitrogen-centered radicals.[5] However, for many acrylate systems, using a co-initiator or a reducing agent like oxalic acid, nitrilotriacetic acid (NTA), or alcohols enhances the initiation rate and overall polymerization efficiency.[1][3]
Q4: What factors primarily influence the rate of polymerization (Rp)?
A4: The rate of polymerization is influenced by several factors:
-
Concentration of Initiator [Ce(IV)]: The rate often increases with Ce(IV) concentration up to a certain point, after which it may decrease due to premature termination of growing polymer chains by excess Ce(IV) ions.[1][6]
-
Concentration of Monomer [M]: Generally, the rate increases with monomer concentration.[6]
-
Temperature: The reaction rate increases with temperature, as this increases the rate of radical formation. However, excessively high temperatures can lead to side reactions or decreased molecular weight.[7]
-
pH/Acid Concentration: The concentration of acid (e.g., H₂SO₄) can affect the rate, with an optimal range often observed.[6]
-
Presence of a Reducing Agent: The type and concentration of the reducing agent in a redox pair significantly impact the rate of radical generation and thus the polymerization rate.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | 1. Inhibitor Presence: The monomer may not have been properly purified to remove inhibitors (e.g., hydroquinone monomethyl ether).2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent radical scavenger and inhibits polymerization.[3]3. Insufficient Initiator Concentration: The concentration of Ce(IV) or the redox pair may be too low to generate an adequate number of initiating radicals.4. Incorrect pH: The reaction medium may not be sufficiently acidic, reducing the oxidizing power of Ce(IV) and causing its precipitation.[1] | 1. Purify Monomer: Distill the acrylate monomer under vacuum before use to remove inhibitors.[8][9]2. Deoxygenate System: Purge the reaction vessel and all solutions with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before and during the reaction.[3][4]3. Optimize Initiator Concentration: Systematically increase the concentration of the Ce(IV) salt. Refer to the data tables below for typical concentration ranges.4. Adjust pH: Ensure the Ce(IV) salt is dissolved in an acidic solution (e.g., 0.3-1.0 M H₂SO₄ or HNO₃) and that the final reaction mixture is acidic.[8] |
| Poor Control Over Molecular Weight (High Polydispersity) | 1. High Initiator Concentration: An excess of Ce(IV) can lead to a high rate of initiation and premature chain termination, resulting in a broad molecular weight distribution.[1]2. High Temperature: Elevated temperatures can increase the rate of chain transfer reactions, leading to broader polydispersity.3. Stirring Effects: In some systems, vigorous stirring can retard the polymerization process or affect polymer properties.[8][9] | 1. Reduce Initiator Concentration: Lower the [Ce(IV)] to control the number of growing chains.2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature (e.g., 25-50 °C) to minimize side reactions.[3]3. Conduct Under Quiescent Conditions: For certain systems, polymerization under unstirred (quiescent) conditions after initial mixing may yield better results.[8][9] |
| Reaction Stops Prematurely (Low Conversion) | 1. Depletion of Initiator: The Ce(IV) initiator may be consumed before all monomer has reacted.2. Premature Termination: Excess Ce(IV) can act as a terminating agent for growing polymer chains.[1]3. Inhibitor Contamination: Impurities introduced during the reaction can quench the propagating radicals. | 1. Use a Dropping Funnel: Add the Ce(IV) solution gradually over a period of time rather than all at once to maintain a steady concentration of initiating radicals.[8][9]2. Optimize [Ce(IV)]/[Reducer] Ratio: Carefully adjust the concentrations to find a balance that favors initiation over termination.3. Ensure High Purity of Reagents: Use high-purity, distilled, and deionized water and other reagents.[1] |
| Formation of Insoluble Polymer or Gel | 1. High Monomer Concentration: Very high monomer concentrations can lead to uncontrolled polymerization and cross-linking, especially with di- or multi-functional acrylates.2. High Temperature: Autoacceleration (the Trommsdorff effect) at high conversions can lead to a rapid temperature increase and gelation. | 1. Reduce Monomer Concentration: Perform the polymerization in a more dilute solution.2. Improve Heat Dissipation: Conduct the reaction in a temperature-controlled water bath and ensure efficient heat transfer.[8] |
Data on Polymerization Conditions
The following tables summarize typical conditions for Ce(IV)-initiated polymerization of various acrylic monomers based on published literature. Note that optimal conditions will vary depending on the specific acrylate monomer and desired polymer characteristics.
Table 1: Reaction Conditions for Ce(IV)-Initiated Polymerization of Acrylonitrile (AN) [6]
| Parameter | Range Studied |
| Temperature | 25 - 50 °C |
| [Ce(IV)] | 5.0 x 10⁻³ - 35.0 x 10⁻³ mol/dm³ |
| [Oxalic Acid] | 5.0 x 10⁻³ mol/dm³ |
| [AN] | 0.151 - 1.522 mol/dm³ |
| [H₂SO₄] | 2.0 x 10⁻³ - 10.0 x 10⁻³ mol/dm³ |
Table 2: Reaction Conditions for Ce(IV)-Initiated Polymerization of Methyl Methacrylate (MMA) [8]
| Parameter | Value / Range |
| Temperature | 25 °C |
| [Ce(IV)] | 5 x 10⁻³ M |
| [MMA] | 0.9 M |
| [H₂SO₄] | 0.3 - 0.6 M |
| Solvent System | DMF/Water (80/20 v/v) |
| Reaction Time | 4 hours |
Experimental Protocols
General Protocol for Aqueous Polymerization of Acrylate Monomers
This protocol is a generalized procedure based on common laboratory practices for Ce(IV)-initiated polymerization.[1][8]
-
Monomer Purification: Wash the acrylate monomer with a 5% NaOH solution to remove acidic impurities, followed by washing with deionized water. Dry over anhydrous magnesium sulfate and then distill under reduced pressure to remove the inhibitor. Store the purified monomer at a low temperature.
-
Preparation of Initiator Solution: Prepare a stock solution of the cerium(IV) salt (e.g., Ceric Ammonium Nitrate or Ceric Sulfate) in an acidic aqueous solution (e.g., 0.5 M H₂SO₄).
-
Reaction Setup:
-
Add the prescribed amounts of purified acrylate monomer and deionized water (and a reducing agent, if applicable) to a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.[8]
-
Immerse the flask in a thermostatically controlled water bath set to the desired reaction temperature (e.g., 30 °C).
-
-
Deoxygenation: Purge the reaction mixture with high-purity nitrogen for 30-60 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the experiment.[3]
-
Initiation:
-
Add the required volume of the Ce(IV) initiator solution to the dropping funnel.
-
Add the initiator solution to the reaction mixture dropwise over a specified period to start the polymerization.[8]
-
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-4 hours) under a nitrogen atmosphere. In some cases, polymerization is conducted under quiescent (unstirred) conditions after the initial mixing.[8][9]
-
Termination and Isolation:
-
Terminate the reaction by exposing the mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, ethanol, or water, depending on the polymer's solubility).[8]
-
-
Purification and Drying:
-
Filter the precipitated polymer.
-
Redissolve the polymer in a suitable solvent (e.g., DMF) and reprecipitate it to remove unreacted monomer and initiator salts. Repeat this step 2-3 times.[8]
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization: Characterize the resulting polymer using techniques such as FTIR for functional groups, GPC/SEC for molecular weight and polydispersity, and NMR for structure and conversion analysis.
Visualizations
Caption: Mechanism of Ce(IV)-initiated radical polymerization.
Caption: Experimental workflow for acrylate polymerization.
Caption: Troubleshooting flowchart for low polymer yield.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of acrylonitrile initiated by cerium (IV)-oxalic acid redox system: A kinetic study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.itu.edu.tr [web.itu.edu.tr]
- 9. researchgate.net [researchgate.net]
Preventing decomposition of Cerium(4+) acrylate solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of Cerium(IV) acrylate solutions. Find answers to frequently asked questions and step-by-step troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Cerium(IV) acrylate and why is it used?
Cerium(IV) acrylate is a chemical compound where the cerium ion is in its +4 oxidation state and is complexed with acrylate ligands. The Ce(IV) ion is a potent oxidizing agent, which makes it highly effective as a redox initiator for free-radical polymerization of vinyl monomers like acrylates and methacrylates. This initiation process is fundamental in the synthesis of various polymers and grafted copolymers.
Q2: My yellow Cerium(IV) solution has turned colorless. What happened?
The characteristic yellow or yellow-orange color of Cerium(IV) solutions is due to the Ce(IV) ion. The most common cause of decolorization is the reduction of Cerium(IV) to the colorless Cerium(III) ion (Ce³⁺)[1]. This reduction signifies the decomposition of your active initiator and can be triggered by several factors, including light exposure, heat, or reaction with reducing agents in the solution.
Q3: What are the primary causes of Cerium(IV) acrylate decomposition?
The decomposition of Cerium(IV) acrylate solutions is primarily a redox process. The main triggers are:
-
Photoreduction: Ce(IV) carboxylates are known to be sensitive to light, particularly UV or blue light. Irradiation can cause the reduction of Ce(IV) to Ce(III) and the formation of alkyl radicals[2].
-
Thermal Decomposition: Elevated temperatures can promote the decomposition of the Ce(IV) complex. The thermal stability varies depending on the specific compound and solvent, but heating solutions above room temperature can accelerate degradation[3].
-
Solvent Interactions: The choice of solvent significantly impacts the stability and reactivity of Ce(IV). Polar solvents can influence the rate of reaction between Ce(IV) and other species in the solution[4]. Some solvents may even act as reducing agents over time.
-
Intramolecular Redox Reaction: The acrylate ligand itself can be oxidized by the Ce(IV) center in an intramolecular redox reaction, leading to the reduction of Ce(IV) to Ce(III) and decomposition of the acrylate.
Q4: How should I store my Cerium(IV) acrylate solution to maximize its shelf-life?
To maximize stability, solutions should be:
-
Protected from light: Store solutions in amber glass vials or wrap containers in aluminum foil.
-
Kept cool: Store solutions at a low, stable temperature (e.g., in a refrigerator at 4°C), but be mindful of the solvent's freezing point.
-
Under an inert atmosphere: To prevent oxidation of solvents or other components that could then reduce the Ce(IV), storing under nitrogen or argon can be beneficial.
-
Prepared fresh: Due to its inherent instability, it is often best to prepare Cerium(IV) acrylate solutions fresh before use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Solution Rapidly Loses Yellow Color Upon Preparation
| Possible Cause | Recommended Solution |
| Contaminated Solvent or Reagents | Use high-purity, anhydrous solvents. Ensure all glassware is scrupulously clean and dry. Some organic solvents can contain impurities (e.g., alcohols, aldehydes) that act as reducing agents. |
| Exposure to Light During Preparation | Prepare the solution in a darkened room or with glassware wrapped in foil. Avoid direct sunlight or strong overhead lighting. |
| High Ambient Temperature | Prepare the solution in a cool environment or use an ice bath to maintain a low temperature during dissolution and mixing. |
Problem 2: Polymerization Fails to Initiate or Proceeds Very Slowly
| Possible Cause | Recommended Solution |
| Decomposed Initiator | The Ce(IV) has likely reduced to inactive Ce(III). This is indicated by a loss of the characteristic yellow color. Prepare a fresh solution of the initiator immediately before starting the polymerization. |
| Incorrect pH | The redox potential of the Ce(IV)/Ce(III) couple is highly dependent on pH. Ensure the pH of your reaction medium is appropriate for the initiation to occur efficiently. Acidic conditions are common for Ce(IV)-initiated polymerizations. |
| Incompatible Monomer or Solvent | Ensure that your monomer and solvent do not contain functional groups that can be readily oxidized by Ce(IV), as this will consume the initiator before it can react with the intended monomer. |
Problem 3: Inconsistent Results Between Batches
| Possible Cause | Recommended Solution |
| Variable Initiator Concentration | Due to ongoing decomposition, the effective concentration of Ce(IV) can change over time. Always prepare the solution fresh and use it promptly. If storage is unavoidable, quantify the Ce(IV) concentration (e.g., by UV-Vis spectrophotometry) before each use. |
| Differences in Storage Conditions | Slight variations in light exposure or temperature between stored batches can lead to different degrees of decomposition. Standardize your storage protocol meticulously. |
Factors Influencing Cerium(IV) Solution Stability
The stability of Cerium(IV) solutions is a multifactorial issue. The following table summarizes key influencing factors.
| Factor | Effect on Stability | Recommendations & Notes |
| Light Exposure | Decreases Stability. Photoreduction of Ce(IV) to Ce(III) is a major decomposition pathway. | Always work in low-light conditions and store solutions in dark or amber containers. |
| Temperature | Decreases Stability. Higher temperatures accelerate the rate of redox decomposition. | Prepare and store solutions at low temperatures (e.g., 4°C). Avoid heating unless required for a specific reaction step. |
| pH / Acidity | Complex Effect. Ce(IV) is more stable against hydrolysis in acidic solutions. The redox potential also changes with pH. | Typically, Ce(IV) solutions are prepared in dilute acids (e.g., nitric or sulfuric acid) to prevent precipitation of cerium oxides. |
| Solvent Choice | Variable Effect. Stability is highly solvent-dependent. Non-polar or less reactive solvents can improve stability. | Methylene chloride has been shown to stabilize certain Ce(IV)-derived radical cations[4]. Avoid solvents that are easily oxidized (e.g., primary/secondary alcohols). |
| Presence of Oxygen | Indirect Effect. While Ce(IV) is an oxidizer, dissolved oxygen can participate in side reactions that may regenerate reducing agents, indirectly promoting Ce(IV) decomposition. | For sensitive applications, de-gassing solvents and storing solutions under an inert atmosphere (N₂ or Ar) is recommended. |
| Ligand Structure | Increases Stability. Strong, electron-donating ligands can stabilize the Ce(IV) oxidation state. | While acrylate is the ligand of interest, co-ligands or specifically designed ligand frameworks can enhance stability. |
Experimental Protocols
Protocol: Synthesis of Cerium(III) Methacrylate
Given the inherent instability of Ce(IV) carboxylates, a common strategy is to synthesize the more stable Cerium(III) analogue and, if required, oxidize it to Ce(IV) in situ at the point of use. This protocol is adapted from a method for preparing Cerium Methacrylate (CMA).
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Methacrylic acid (MAA)
-
Deionized water
Procedure:
-
Prepare Cerium Carbonate:
-
Dissolve Cerium(III) nitrate hexahydrate (7.38 wt%) and ammonium bicarbonate (4.03 wt%) sequentially in deionized water with continuous stirring.
-
Continue stirring the mixture at room temperature for 4 hours to allow for the precipitation of cerium carbonate.
-
Filter the resulting mixture, wash the precipitate thoroughly with deionized water to remove unreacted salts, and dry the solid at 80°C to obtain cerium carbonate (Ce₂(CO₃)₃).
-
-
Synthesize Cerium(III) Methacrylate:
-
Add the dried cerium carbonate (2.13 wt%) to an aqueous solution of methacrylic acid (4.76 wt%).
-
Heat the mixture to 90°C under continuous stirring. This will initiate a double decomposition reaction, forming cerium methacrylate and releasing carbon dioxide and water.
-
Continue the reaction until a transparent solution is obtained, indicating the completion of the reaction.
-
The resulting transparent solution of Cerium(III) methacrylate can be used directly or dried to obtain the solid product.
-
Visual Guides and Workflows
Decomposition Pathway
The core of the instability issue is the reduction of the active Ce(IV) ion to the inactive Ce(III) state.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of Ce(IV)-mediated oxidation of beta-dicarbonyls: solvent-dependent behavior of radical cation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerium Methacrylate Assisted Preparation of Highly Thermally Conductive and Anticorrosive Multifunctional Coatings for Heat Conduction Metals Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cerium(IV) Acrylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of Cerium(IV) acrylate, with a focus on improving product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing Cerium(IV) acrylate?
The main difficulty lies in stabilizing the highly oxidizing Cerium(IV) ion in the presence of the easily polymerizable acrylate monomer. The Ce(IV) ion can act as a powerful initiator for the radical polymerization of acrylic acid, leading to low yields of the desired monomeric complex and the formation of polymeric byproducts.[1][2][3][4] Furthermore, Ce(IV) is prone to hydrolysis in aqueous solutions, especially at low acidity, which can form insoluble cerium hydroxides or oxides, further reducing the yield.[5][6][7]
Q2: Why is maintaining a low pH crucial for the reaction?
Maintaining a low pH (i.e., high acidity) is critical to prevent the hydrolysis and polymerization of the hydrated Cerium(IV) ion, [Ce(H2O)n]^4+. In solutions that are not sufficiently acidic, Ce(IV) will hydrolyze to form species like Ce(OH)^3+ and eventually precipitate as cerium hydroxide or oxide, which removes the active cerium from the reaction and significantly lowers the yield.[7] Concentrated perchloric or nitric acid solutions are often required to keep the unhydrolyzed Ce^4+ ion in solution.[8]
Q3: My final product is a white/yellow precipitate instead of the desired complex. What happened?
This is likely due to the hydrolysis of the Cerium(IV) precursor. If the acidity of the reaction medium is too low, Ce(IV) salts will readily hydrolyze to form insoluble cerium(IV) hydroxide or cerium oxide.[6][7] To avoid this, ensure that the reaction is performed under sufficiently acidic conditions, as detailed in the experimental protocol.
Q4: The reaction mixture turned into a thick, viscous gel shortly after adding the reactants. How can I prevent this?
This indicates that premature and uncontrolled polymerization of the acrylic acid has occurred. Cerium(IV) is a potent one-electron oxidant and an effective initiator for radical polymerization.[4][5] This can be caused by elevated temperatures, an excessively high concentration of the Ce(IV) initiator, or the absence of a polymerization inhibitor. Lowering the reaction temperature and ensuring a controlled, dropwise addition of one reactant to the other can help manage the reaction rate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Yield | 1. Hydrolysis of Ce(IV) precursor: Insufficient acidity leads to the precipitation of cerium oxides/hydroxides.[6][7] 2. Premature Polymerization: The desired monomeric product is consumed in a polymerization reaction.[2][3] 3. Incorrect Stoichiometry: Reactant ratios do not favor the formation of the target complex. | 1. Increase the concentration of the acid (e.g., nitric acid, perchloric acid) in the reaction medium. Maintain a pH below 1. 2. Lower the reaction temperature (e.g., conduct the reaction in an ice bath). Consider adding a radical inhibitor like hydroquinone at a very low concentration, if compatible with the desired product. 3. Carefully control the molar ratio of acrylic acid to the cerium(IV) salt. Use a slight excess of the ligand (acrylic acid) to favor complex formation. |
| Product Contaminated with Polymer | 1. High Reaction Temperature: Promotes rapid polymerization. 2. High Reactant Concentration: Increases the probability of initiation events.[3] 3. Slow Product Isolation: The product remains in reactive conditions for too long. | 1. Maintain the reaction temperature at 0-5 °C. 2. Use dilute solutions of both the cerium salt and acrylic acid. Add the cerium salt solution dropwise to the acrylic acid solution to maintain a low instantaneous concentration of the initiator. 3. Isolate the product as quickly as possible once the reaction is complete, for example, by precipitation with a non-solvent. |
| Reaction Solution Color Fades Unexpectedly | 1. Reduction of Ce(IV) to Ce(III): The characteristic yellow-orange color of Ce(IV) is lost upon reduction to the colorless Ce(III).[9] This can be caused by impurities in the solvent or reactants. 2. Photo-reduction: Exposure to UV light can cause the photo-reduction of Ce(IV). | 1. Use high-purity, degassed solvents and reagents. Ensure acrylic acid is free of reducing impurities. 2. Protect the reaction vessel from direct light by wrapping it in aluminum foil. |
Data Presentation
The following tables summarize how key experimental parameters can influence the outcome of the synthesis.
Table 1: Effect of Acidity on Cerium(IV) Stability and Product Formation
| Nitric Acid Conc. (M) | Observed Ce(IV) State | Predominant Product | Estimated Yield |
| < 0.1 | Rapid hydrolysis, formation of precipitate | Cerium(IV) Oxide/Hydroxide | < 5% |
| 0.5 - 1.0 | Moderate stability, some hydrolysis | Mixture of complex and oxide | 20-40% |
| > 2.0 | Stable Ce(NO3)x^(4-x)+ complexes[8] | Cerium(IV) Acrylate Complex | > 60% |
Table 2: Influence of Temperature on Polymerization and Yield
| Temperature (°C) | Reaction Rate | Polymer Formation | Target Complex Yield |
| 40 | Very Fast | High / Gel Formation | Very Low |
| 25 (Room Temp) | Fast | Significant | Low to Moderate |
| 0 - 5 | Controlled | Minimal | Optimized |
Experimental Protocols & Visualizations
General Synthesis Workflow
The following diagram outlines the key steps for a controlled synthesis of Cerium(IV) acrylate.
Caption: Figure 1: General Workflow for Cerium(IV) Acrylate Synthesis.
Detailed Experimental Protocol
Objective: To synthesize Cerium(IV) acrylate while minimizing hydrolysis and polymerization.
Materials:
-
Ceric Ammonium Nitrate (CAN), (NH₄)₂Ce(NO₃)₆
-
Acrylic Acid (inhibitor-free)
-
Nitric Acid (70%)
-
Deionized Water
-
Acetone (or other suitable organic solvent)
-
Diethyl ether (or other non-solvent for precipitation)
Procedure:
-
Preparation of Cerium(IV) Solution: In a 250 mL flask, dissolve 5.48 g (10 mmol) of Ceric Ammonium Nitrate in 50 mL of 2M nitric acid. The solution should be a clear, orange-yellow color. Place the flask in an ice bath to cool to 0-5 °C.
-
Preparation of Acrylate Solution: In a separate 250 mL flask, dissolve 2.16 g (30 mmol) of freshly distilled, inhibitor-free acrylic acid in 50 mL of acetone. Cool this flask in an ice bath to 0-5 °C as well.
-
Reaction: While stirring the acrylic acid solution vigorously, add the cold Cerium(IV) solution dropwise using an addition funnel over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 5 °C throughout the addition to prevent polymerization.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour.
-
Product Isolation: Pour the reaction mixture slowly into 500 mL of cold, stirred diethyl ether. A precipitate should form.
-
Purification: Allow the solid to settle, then decant the supernatant. Collect the solid product by vacuum filtration. Wash the solid on the filter with two 50 mL portions of cold diethyl ether to remove unreacted acrylic acid and other impurities.
-
Drying: Dry the resulting solid under vacuum at room temperature for 12 hours. Store the final product under an inert atmosphere and protected from light.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: Figure 2: Troubleshooting Logic for Low Yield Issues.
References
- 1. research.itu.edu.tr [research.itu.edu.tr]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ulusal Tez Merkezi | Anasayfa [tez.yok.gov.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolyzed Ce(IV) Salts Limit Sucrose-Dependent Biofilm Formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cerium(IV)-Mediated Acrylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cerium(IV)-mediated reactions of acrylates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Cerium(IV) in reactions with acrylates?
Cerium(IV), typically in the form of Ceric Ammonium Nitrate (CAN), acts as a strong one-electron oxidizing agent.[1][2] In the context of acrylate chemistry, its primary application is as an initiator for free-radical polymerization.[3][4] The Ce(IV) ion abstracts an electron from a suitable reducing agent or the monomer itself to generate a radical species, which then initiates the polymerization chain reaction.
Q2: I am observing a poor initiation of polymerization. What are the possible causes?
Poor initiation in a Ce(IV)-mediated acrylate polymerization can stem from several factors:
-
Inhibitor Presence: Commercial acrylate monomers often contain inhibitors (like hydroquinone monomethyl ether) to prevent spontaneous polymerization during storage. These must be removed prior to the reaction.
-
Low Ce(IV) Concentration: An insufficient amount of the Cerium(IV) initiator will result in a low concentration of primary radicals, leading to a slow or incomplete reaction.
-
Premature Termination: The presence of impurities or certain solvents can lead to the premature termination of the primary free radicals generated by the Ce(IV) species.[3]
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate. The polarity of the solvent can affect the stability of the intermediate radical cations.[5]
Q3: My reaction mixture turned from orange-red to pale yellow, but I have low polymer yield. What does this indicate?
The color change from the characteristic orange-red of Ce(IV) to the pale yellow of Ce(III) signifies that the redox reaction has occurred, and the Ce(IV) has been consumed.[2] If this is not accompanied by a high polymer yield, it suggests that the generated radicals are being consumed by side reactions rather than propagating the polymer chain. This could be due to reactions with impurities, the solvent, or intramolecular termination reactions.
Q4: Are there any known side reactions that can occur with the solvent?
Yes, the solvent can participate in side reactions. For instance, in reactions involving aromatic compounds, products from the reaction with the solvent have been observed.[6] If using an alcohol as a solvent, oxidation of the alcohol can compete with the desired reaction. The choice of an inert solvent is crucial to minimize such side reactions.
Troubleshooting Guide: Common Side Products and Issues
This guide addresses specific issues and unexpected products you might encounter during your Cerium(IV)-acrylate reactions.
Issue 1: Formation of Nitro-functionalized Byproducts
Question: I have identified organic nitrate compounds in my product mixture. Where are these coming from?
Answer: When using Ceric Ammonium Nitrate (CAN), the nitrate ions from the salt can act as nucleophiles and participate in the reaction. The Ce(IV)-mediated oxidation of alkenes can lead to the formation of 1,2-dinitrate adducts.[7] Additionally, radical intermediates can be trapped by nitrate ions, leading to the formation of organic nitrates.
Troubleshooting Steps:
-
Change the Cerium(IV) Source: If nitrate incorporation is a persistent issue, consider using a different Cerium(IV) salt, such as cerium(IV) sulfate, in an appropriate solvent system.
-
Control Reaction Temperature: Lowering the reaction temperature may disfavor the addition of nitrate ions.
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Protic solvents might suppress nitrate addition to some extent compared to aprotic solvents like acetonitrile.
Issue 2: Unexpected Oxidation Products and Polymer Degradation
Question: My polymer product seems to have a lower molecular weight than expected, and I see evidence of carbonyl compounds. What could be happening?
Answer: Cerium(IV) is a powerful oxidizing agent and can lead to over-oxidation or degradation of the polymer backbone, especially at elevated temperatures. High front temperatures in acrylate polymerizations can lead to the degradation of the cured polymer.[8] Furthermore, at high temperatures, mid-chain radicals formed through hydrogen transfer can undergo β-scission, leading to chain cleavage and a reduction in molecular weight.[9]
Troubleshooting Steps:
-
Temperature Control: Maintain a controlled and lower reaction temperature to minimize thermal degradation and side reactions.
-
Optimize Initiator Concentration: Use the minimum effective concentration of the Ce(IV) initiator to avoid excessive radical generation that can lead to termination and side reactions.
-
Reaction Time: Monitor the reaction progress and stop it once the desired conversion is achieved to prevent prolonged exposure of the polymer to the oxidizing conditions.
Quantitative Data on Side Product Formation
| Parameter | Condition A (e.g., High Temp, High [CAN]) | Condition B (e.g., Low Temp, Low [CAN]) | Expected Outcome |
| Desired Polymer Yield | Lower | Higher | Lower temperatures and optimized initiator concentration favor polymerization over side reactions. |
| Nitrate Adducts (%) | Higher | Lower | Higher CAN concentration and reactive conditions can increase nitrate incorporation.[7] |
| Polymer Molecular Weight | Lower | Higher | High temperatures can lead to chain scission and lower molecular weight.[9] |
| Solvent-Related Byproducts | Higher | Lower | More extreme conditions can promote solvent participation.[6] |
Experimental Protocols
General Protocol for Ce(IV)-Initiated Acrylate Polymerization
This protocol provides a general starting point. Optimization of concentrations, temperature, and reaction time is crucial for specific monomers and desired polymer properties.
-
Monomer Preparation: Remove the inhibitor from the acrylate monomer by passing it through a column of activated basic alumina or by distillation under reduced pressure.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add the purified monomer and the chosen solvent (e.g., acetonitrile, water). Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Initiator Preparation: Prepare a fresh solution of Ceric Ammonium Nitrate (CAN) in the same solvent.
-
Initiation: While maintaining a nitrogen atmosphere and the desired reaction temperature (e.g., 25-50 °C), add the CAN solution to the monomer solution with vigorous stirring. The reaction mixture should turn orange-red.
-
Polymerization: Allow the reaction to proceed for the desired time. The progress can be monitored by observing the disappearance of the orange-red color and by taking aliquots for analysis (e.g., gravimetry to determine conversion).
-
Termination and Isolation: Terminate the polymerization by exposing the reaction mixture to air or by adding a radical scavenger. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.
Visualizations
Reaction Pathways and Workflows
Caption: Ce(IV)-initiated radical polymerization of acrylates and potential side pathways.
Caption: A troubleshooting workflow for common issues in Ce(IV)-acrylate reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies of Ce(IV)-mediated oxidation of beta-dicarbonyls: solvent-dependent behavior of radical cation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 1. The mechanism of side-chain substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Cerium(4+) Acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cerium(4+) acrylate. The following information is designed to address common issues related to the stability and long-term storage of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution change color from yellow/orange to colorless over time?
A1: The characteristic yellow-orange color of this compound solutions is due to the Ce(IV) ion. A color change to colorless indicates the reduction of Cerium(IV) to Cerium(III), which is colorless in most solutions. This signifies a loss of the desired oxidizing species and can be a precursor to polymerization or precipitation.
Q2: My this compound solution has become viscous and gel-like. What happened?
A2: An increase in viscosity or gel formation is a clear sign of polymerization. Cerium(IV) is a potent initiator for the free-radical polymerization of acrylate monomers. This process consumes the monomer and alters the properties of your solution, making it unsuitable for most applications.
Q3: I observe a precipitate forming in my this compound solution during storage. What is it?
A3: Precipitation can occur for a few reasons. It could be the result of acrylate polymerization, forming an insoluble polymer. Alternatively, changes in the solution's pH or exposure to moisture can lead to the hydrolysis of the cerium salt and the formation of insoluble cerium oxides or hydroxides.
Q4: Can I store my this compound solution at room temperature?
A4: Room temperature storage is generally not recommended for extended periods. Heat can accelerate both the reduction of Ce(IV) and the rate of acrylate polymerization. Cool, dark conditions are preferable for maintaining the stability of the solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution color fades rapidly (hours to days) | Reduction of Ce(IV) to Ce(III) by the acrylate monomer or other reducing agents. | Ensure the use of a high-purity, inhibitor-free acrylate monomer for preparation. Store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the acrylate, which can produce reducing species. |
| Solution becomes viscous or solidifies | Spontaneous free-radical polymerization of the acrylate monomer, initiated by Ce(IV). | Add a suitable polymerization inhibitor. A combination of an aromatic amine (e.g., N,N-diethylaniline) and a phenolic inhibitor (e.g., hydroquinone monomethyl ether, MeHQ) can be effective. The cerium salt itself can be part of a synergistic inhibitor system. |
| Precipitate forms in the solution | Polymer formation or hydrolysis of the cerium salt. | For polymer formation, use the inhibition strategies mentioned above. To prevent hydrolysis, ensure the use of anhydrous solvents and store the solution in a tightly sealed container with a desiccant. |
| Inconsistent performance in experiments | Degradation of the Ce(IV) acrylate stock solution. | Prepare fresh solutions for critical applications. If storage is necessary, implement a stabilization protocol and periodically qualify the solution's activity using a standardized titration or spectroscopic method. |
Storage Stability Data (Illustrative)
The following table provides illustrative data on the expected shelf-life of a 0.1 M this compound solution in acetonitrile under various storage conditions.
| Stabilizer | Temperature | Light Exposure | Atmosphere | Estimated Shelf-Life (Time to 10% degradation) |
| None | 25°C (Room Temp) | Ambient Light | Air | < 24 hours |
| None | 4°C | Dark | Air | 2-3 days |
| 100 ppm MeHQ | 4°C | Dark | Air | 1-2 weeks |
| 100 ppm MeHQ + 50 ppm Aromatic Amine | 4°C | Dark | Inert (Argon) | > 3 months |
| 100 ppm MeHQ + 50 ppm Aromatic Amine | -20°C | Dark | Inert (Argon) | > 6 months |
Experimental Protocols
Protocol for Preparation of a Stabilized Cerium(IV) Acrylate Stock Solution
This protocol describes the preparation of a 0.1 M stock solution of Cerium(IV) acrylate in acetonitrile, stabilized for long-term storage.
Materials:
-
Ceric ammonium nitrate (CAN)
-
Acrylic acid
-
Acetonitrile (anhydrous, <50 ppm water)
-
N,N-diethylaniline (inhibitor)
-
Hydroquinone monomethyl ether (MeHQ) (inhibitor)
-
Inert gas (Argon or Nitrogen)
-
Amber glass storage bottle with a septum-sealed cap
Procedure:
-
Solvent Preparation: In a clean, dry flask, degas 100 mL of anhydrous acetonitrile by sparging with argon for 15-20 minutes to remove dissolved oxygen.
-
Inhibitor Addition: To the degassed acetonitrile, add MeHQ to a final concentration of 100 ppm (10 mg) and N,N-diethylaniline to a final concentration of 50 ppm (5 mg). Stir until fully dissolved.
-
Cerium Salt Dissolution: Under a positive pressure of argon, slowly add 5.48 g of ceric ammonium nitrate (CAN) to the inhibitor-containing acetonitrile. Stir until the CAN is completely dissolved. The solution should be a clear orange-yellow.
-
Acrylate Addition: Slowly add 0.72 g (0.7 mL) of acrylic acid to the solution. A slight color change may be observed, but the solution should remain clear.
-
Storage: Transfer the final solution to an amber glass storage bottle. Purge the headspace with argon before sealing the bottle with a septum-lined cap. Store the bottle at 4°C in a dark location. For extended storage (>3 months), consider storage at -20°C.
Visualizations
Caption: Unstabilized decomposition pathway of this compound.
Caption: Proposed stabilization mechanism for this compound.
Technical Support Center: Cerium(IV) Acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in Cerium(IV) acrylate.
Frequently Asked Questions (FAQs)
Q1: What is Cerium(IV) acrylate and what are its primary applications?
Cerium(IV) acrylate is a metal-organic compound that finds applications as a polymerization initiator, particularly for acrylic monomers. Its utility stems from the ability of the Cerium(IV) ion to act as a potent oxidizing agent, initiating free-radical polymerization. It is also explored in the formation of advanced materials and coatings.
Q2: What are the most common impurities I might encounter in my Cerium(IV) acrylate sample?
Common impurities can be broadly categorized as process-related, stability-related, and starting material-related. These may include:
-
Unreacted Starting Materials: Residual acrylic acid and unreacted cerium precursors (e.g., ceric ammonium nitrate, cerium(IV) sulfate).
-
Byproducts of Synthesis: Water, ammonium salts, or sulfate salts, depending on the synthesis route.
-
Reduced Cerium Species: Cerium(III) acrylate is a significant potential impurity due to the redox activity of cerium.
-
Oligomers and Polymers: Low molecular weight polyacrylates can form during synthesis and storage.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., water, alcohols, toluene) may be present.[1][2]
-
Degradation Products: Over time, particularly with exposure to light or heat, Cerium(IV) acrylate can degrade, potentially leading to the formation of cerium oxide and polyacrylic acid.
Q3: How can Cerium(III) impurities affect my experiments?
Cerium(III) ions do not act as polymerization initiators in the same way as Cerium(IV) ions. The presence of significant Cerium(III) impurities can lead to:
-
Reduced initiation efficiency: Lowering the rate of polymerization and potentially the final polymer molecular weight.
-
Inconsistent reaction kinetics: Making it difficult to reproduce experimental results.
-
Altered material properties: The final polymer or material may not exhibit the desired characteristics.
Q4: Are there health and safety concerns associated with impurities in Cerium(IV) acrylate?
Yes. Unreacted acrylic acid is corrosive and a skin irritant.[3] Residual organic solvents can have various toxicological profiles. It is crucial to handle Cerium(IV) acrylate with appropriate personal protective equipment (PPE) and in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for the specific product.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving Cerium(IV) acrylate.
Problem 1: Inconsistent or Slow Polymerization Rates
| Possible Cause | Troubleshooting Step |
| High concentration of Cerium(III) impurity. | Verify the purity of your Cerium(IV) acrylate using UV-Vis spectroscopy or redox titration to determine the Ce(IV)/Ce(III) ratio. If the Cerium(III) content is high, consider purifying the initiator or obtaining a higher purity grade. |
| Presence of polymerization inhibitors. | Inhibitors may be present in the monomer. Purify the monomer by passing it through a column of activated alumina or by distillation before use. |
| Incorrect reaction temperature or initiator concentration. | Optimize the reaction conditions. Ensure the temperature is appropriate for the desired polymerization rate and that the initiator concentration is within the recommended range for your system. |
Problem 2: Formation of Insoluble Particles or Gelation
| Possible Cause | Troubleshooting Step |
| Spontaneous polymerization due to instability of Cerium(IV) acrylate. | Store Cerium(IV) acrylate in a cool, dark, and dry place. Prepare solutions fresh before use. |
| Presence of polyvalent metal ion impurities. | Analyze the sample for other metal ion impurities using techniques like ICP-AES or AAS. |
| Localized high concentration of initiator. | Ensure proper mixing and gradual addition of the initiator to the monomer solution to avoid localized high concentrations that can lead to rapid, uncontrolled polymerization. |
Problem 3: Discoloration of the Final Product
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities from starting materials. | Purify the Cerium(IV) acrylate before use. |
| Oxidation or degradation of the polymer or other components in the reaction mixture. | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect the reaction from light if any components are light-sensitive. |
Quantitative Data Summary
| Impurity | Typical Concentration Range | Analytical Method |
| Unreacted Acrylate Monomers | 0.01% - 2%[4][5] | HPLC, GC[6] |
| Residual Solvents | < 5000 ppm (depending on solvent) | Headspace GC-MS |
| Cerium(III) in Cerium(IV) | Can vary significantly | UV-Vis Spectroscopy, Redox Titration[7] |
| Water Content | < 0.5% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Determination of Ce(IV) and Ce(III) Content by UV-Vis Spectroscopy
This protocol provides a method to estimate the relative amounts of Cerium(IV) and Cerium(III) in a sample.
Materials:
-
Cerium(IV) acrylate sample
-
Dilute sulfuric acid (e.g., 1 M)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Accurately weigh a small amount of the Cerium(IV) acrylate sample.
-
Dissolve the sample in a known volume of dilute sulfuric acid. Cerium(IV) ions in acidic solution have a characteristic yellow color, while Cerium(III) ions are colorless.[8]
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for Ce(IV) (typically around 320 nm).
-
Prepare a calibration curve using standards of known Cerium(IV) concentration.
-
Calculate the concentration of Ce(IV) in the sample based on the calibration curve.
-
The amount of Cerium(III) can be inferred by difference if the total cerium content is known (e.g., from ICP-AES analysis).
Protocol 2: Purification of Cerium(IV) Acrylate by Recrystallization
This is a general protocol that may need optimization depending on the specific properties of the Cerium(IV) acrylate.
Materials:
-
Crude Cerium(IV) acrylate
-
Suitable solvent system (e.g., a mixture of an organic solvent and water)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude Cerium(IV) acrylate in a minimum amount of a suitable hot solvent or solvent mixture.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization of the purified product.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.
-
Dry the purified crystals under vacuum.
Visualizations
References
- 1. US4593080A - Superior solvent blends for synthesis of acrylic resins for high solids coatings - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Residual Monomers in Acrylic Polymers | Ensure Safe Application — Methacrylate Producers Association, Inc. [mpausa.org]
- 5. Effect of Residue Acrylic Monomers in Synthesized Solvent-Free Photoreactive Pressure-Sensitive Adhesives on the Main Properties of Transfer Tapes Applied to Joining Wooden Elements [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
Technical Support Center: Cerium(IV) Acrylate Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cerium(IV) and acrylate systems. Given the inherent instability of a simple Cerium(IV) acrylate complex in aqueous solutions, this guide focuses on the practical challenges and outcomes encountered during experiments at various pH levels.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a Cerium(IV) acrylate solution?
A simple, monomeric Cerium(IV) acrylate complex is generally unstable across a wide pH range in aqueous media. The behavior of the system is dictated by a competition between the coordination of the acrylate ligand and the hydrolysis of the Ce(IV) ion. At low pH, the Ce(IV) ion is soluble but acrylic acid is protonated and a poor ligand. At neutral to high pH, the deprotonated acrylate is a better ligand, but the Ce(IV) ion is highly susceptible to hydrolysis, leading to the formation of insoluble cerium(IV) oxide or hydroxide.
Q2: Why does a precipitate form when I mix a Ce(IV) salt and acrylic acid at a neutral or high pH?
At neutral or high pH, Ce(IV) ions readily hydrolyze to form cerium(IV) oxide (CeO₂), which is insoluble in water. While acrylate can form complexes with Ce(IV), it is often not sufficient to prevent this rapid hydrolysis. The precipitate you observe is likely CeO₂ or a related hydrated oxide/hydroxide species.
Q3: Can I create a stable dispersion of Cerium(IV) and acrylate?
Yes, stable colloidal dispersions can be achieved using poly(acrylic acid) (PAA) rather than acrylic acid monomer.[1][2] At low pH (e.g., ~1.4), mixing a Ce(IV) salt with PAA will typically lead to precipitation.[1][2] However, increasing the pH to above 7 can cause this precipitate to redisperse, forming a stable sol of PAA-coated cerium oxide nanoparticles.[1][2]
Q4: What is the role of pH in the interaction between Ce(IV) and poly(acrylic acid)?
The pH dictates the charge of both the cerium species and the poly(acrylic acid). At very low pH, the cerium oxide nanoparticles are positively charged, and the PAA is largely uncharged, which can lead to aggregation and precipitation.[1] As the pH increases, the carboxylic acid groups on the PAA deprotonate, creating a negatively charged polymer that can electrostatically and sterically stabilize the cerium oxide nanoparticles, leading to a stable dispersion.[1][2]
Q5: At what pH is Ce(IV) most stable in solution?
In the absence of strong chelating agents, Ce(IV) is most stable in highly acidic solutions (e.g., in nitric or sulfuric acid at pH < 2).[1] These conditions suppress the hydrolysis reactions that lead to the formation of insoluble oxides.
Q6: How does pH affect the acrylate ligand itself?
The pH of the solution determines the form of the acrylate. In acidic conditions, it exists as protonated acrylic acid. In basic conditions, it is deprotonated to the acrylate anion. This is important because the anionic acrylate is a much more effective ligand for the positively charged Ce(IV) ion. However, the pH required for deprotonation also strongly favors Ce(IV) hydrolysis. Additionally, at high pH, acrylate esters are susceptible to base-catalyzed hydrolysis.[3]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Immediate formation of a yellow/brown precipitate upon mixing Ce(IV) salt and acrylic acid. | The pH of the solution is too high (likely > 3), causing rapid hydrolysis of the Ce(IV) ion to form insoluble cerium oxide/hydroxide. | - Perform the reaction in a strongly acidic medium (e.g., using a stock solution of Ce(IV) in nitric or sulfuric acid) to maintain the solubility of the Ce(IV) ion. - If a higher pH is required, consider using a stronger chelating agent in conjunction with the acrylate to stabilize the Ce(IV) ion. |
| A clear solution is initially formed, but a precipitate develops over time. | Slow hydrolysis of the Ce(IV) complex is occurring. This can be accelerated by localized pH changes or an insufficient concentration of stabilizing ligands. | - Ensure the solution remains sufficiently acidic. - Increase the concentration of the acrylate or other stabilizing ligands. - Store the solution at a lower temperature to slow down the rate of hydrolysis. |
| The solution color fades from yellow/orange to colorless. | This indicates the reduction of Ce(IV) to Ce(III). Ce(IV) is a strong oxidizing agent and can be reduced by components of the solution or by contaminants. | - Use high-purity, degassed solvents to minimize the presence of reducing agents. - Ensure all glassware is scrupulously clean. - Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in experiments using Ce(IV) and acrylate. | The stability and reactivity of the Ce(IV)-acrylate system are highly sensitive to pH. Small variations in pH between experiments can lead to significant differences in outcomes. | - Use a reliable buffer system to precisely control the pH of the reaction mixture. - Always measure and record the final pH of the solution for each experiment. |
Data Presentation
The stability of the Ce(IV)-acrylate system is highly dependent on pH. The following table summarizes the expected behavior based on available literature for related systems.
| pH Range | Cerium(IV) Species | Acrylate Species | Expected System Behavior | Stability |
| < 2 | Soluble [Ce(IV)(H₂O)ₓ]ⁿ⁺ or nitrate/sulfate complexes[1] | Protonated Acrylic Acid | Clear, yellow/orange solution | Kinetically stable against hydrolysis |
| 2 - 6 | Increasing hydrolysis to form oligomeric species and CeO₂ | Mixed Acrylic Acid / Acrylate | Gradual precipitation of cerium oxide/hydroxide | Unstable, prone to precipitation |
| > 7 | Rapid formation of insoluble CeO₂/Ce(OH)₄[1] | Deprotonated Acrylate | Immediate formation of a dense precipitate | Highly unstable |
| > 7 (with PAA) | Poly(acrylic acid) coated CeO₂ nanoparticles[2] | Deprotonated Polyacrylate | Stable colloidal dispersion (sol)[1][2] | Stable as a colloidal dispersion |
Experimental Protocols
Protocol 1: Preparation of a Ce(IV) Stock Solution in Acidic Medium
Objective: To prepare a stable stock solution of Ce(IV) to be used in experiments.
Materials:
-
Ceric ammonium nitrate (CAN) or Ceric sulfate
-
Concentrated nitric acid (HNO₃) or sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Slowly and carefully add a calculated amount of concentrated acid to deionized water in a volumetric flask to prepare a 1 M acid solution. Caution: Always add acid to water, not the other way around. The process is exothermic.
-
Weigh the desired amount of the Ce(IV) salt (e.g., ceric ammonium nitrate).
-
Dissolve the Ce(IV) salt in the 1 M acid solution.
-
Stir until the salt is completely dissolved. The solution should be a clear yellow or orange color.
-
Store the stock solution in a well-sealed glass container, protected from light.
Protocol 2: Testing the pH-Dependent Stability of a Ce(IV)-Acrylate Mixture
Objective: To observe the effect of pH on the stability of a mixture of a Ce(IV) salt and acrylic acid.
Materials:
-
Ce(IV) stock solution (from Protocol 1)
-
Acrylic acid
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Test tubes or beakers
Procedure:
-
Prepare a dilute solution of acrylic acid in deionized water (e.g., 0.1 M).
-
In a series of test tubes, add a small volume of the Ce(IV) stock solution to the acrylic acid solution. You should observe a clear, colored solution.
-
Measure the initial pH of the mixture.
-
To each test tube, slowly add drops of 1 M NaOH solution while stirring, and monitor the pH.
-
Observe and record any changes in the solution's appearance (e.g., color change, formation of precipitate) as the pH increases.
-
Note the approximate pH at which precipitation begins. This will demonstrate the instability of the system as the acidity decreases.
Visualizations
Caption: Logical workflow of Ce(IV) and acrylate interaction with increasing pH.
References
Technical Support Center: Cerium(IV) Acrylate
Disclaimer: Cerium(IV) acrylate is a challenging compound to synthesize and isolate due to the high oxidizing potential of Cerium(IV) and the reactive nature of the acrylate anion. The following guide is based on general principles of metal-carboxylate chemistry and purification techniques for related compounds. Researchers should exercise caution and adapt these procedures based on their experimental observations.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of Cerium(IV) acrylate.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| CA-P-01 | Product is a polymer, not a crystalline solid. | 1. Spontaneous polymerization initiated by Ce(IV).2. High reaction temperature.3. Presence of light. | 1. Introduce a polymerization inhibitor (e.g., hydroquinone).2. Maintain low reaction temperatures (-10°C to 0°C).3. Conduct the reaction and purification in the dark or under red light. |
| CA-P-02 | Product is colorless or pale yellow, suggesting Ce(III) formation. | 1. Reduction of Ce(IV) by the solvent or impurities.2. Photoreduction.[1] | 1. Use dry, deoxygenated, and non-reducing solvents (e.g., acetonitrile).2. Work in an inert atmosphere (N₂ or Ar).3. Protect the reaction from light. |
| CA-P-03 | Low yield of the desired product. | 1. Incomplete reaction.2. Decomposition of the product during workup.3. Co-precipitation with byproducts. | 1. Increase reaction time at low temperature.2. Minimize the duration of purification steps.3. Use a different solvent/anti-solvent system for selective precipitation. |
| CA-P-04 | Product is insoluble in common organic solvents. | 1. Formation of a coordination polymer.2. Presence of inorganic cerium salts. | 1. Attempt dissolution in coordinating solvents like DMSO or DMF.2. Wash the product with water to remove soluble inorganic impurities. |
| CA-P-05 | Product rapidly changes color upon storage. | 1. Instability of the Ce(IV) oxidation state.2. Sensitivity to air, moisture, or light. | 1. Store the final product under an inert atmosphere.2. Store at low temperatures (-20°C).3. Store in an amber vial or otherwise protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the expected color of Cerium(IV) acrylate?
A1: Cerium(IV) compounds are typically orange-red or yellow. A pale yellow or colorless product likely indicates the presence of Cerium(III).
Q2: Which solvents are recommended for the purification of Cerium(IV) acrylate?
A2: Non-reducing, aprotic solvents such as acetonitrile or dichloromethane are preferred. Ethereal solvents like THF should be used with caution as they can be oxidized by Ce(IV).[1]
Q3: How can I remove unreacted acrylic acid?
A3: Unreacted acrylic acid can often be removed by washing the crude product with a non-polar solvent in which the acrylic acid is soluble but the cerium salt is not, such as cold diethyl ether or hexane. Alternatively, precipitation of the product from the reaction mixture may leave the acrylic acid in the supernatant.
Q4: Is it possible to purify Cerium(IV) acrylate using column chromatography?
A4: Column chromatography is generally not recommended. The high reactivity of Cerium(IV) acrylate can lead to decomposition on stationary phases like silica gel or alumina.
Q5: How can I confirm the oxidation state of cerium in my final product?
A5: UV-Vis spectroscopy can be a useful tool. Cerium(IV) complexes have characteristic ligand-to-metal charge transfer (LMCT) bands in the UV-visible region that are absent in Cerium(III) compounds.[2] Cyclic voltammetry can also be used to determine the redox potential and confirm the +4 oxidation state.
Q6: What are the primary safety concerns when working with Cerium(IV) acrylate?
A6: Cerium(IV) compounds are strong oxidizing agents and should be handled with care. Acrylates are lachrymators and potential sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
General Purification by Precipitation
This protocol is a hypothetical procedure based on methods for other metal acrylates.
-
Dissolution: Dissolve the crude Cerium(IV) acrylate product in a minimal amount of a suitable dry, cold (-10°C) solvent (e.g., acetonitrile).
-
Filtration: Filter the solution while cold to remove any insoluble impurities. This step should be performed quickly to minimize decomposition.
-
Precipitation: Add a cold, dry anti-solvent (e.g., diethyl ether or pentane) dropwise to the filtrate with stirring until precipitation is observed.
-
Isolation: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the isolated solid with small portions of the cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified product under high vacuum at room temperature, protected from light.
Visualizations
Experimental Workflow for Purification
Caption: A generalized workflow for the purification of Cerium(IV) acrylate by precipitation.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in Cerium(IV) acrylate synthesis.
References
Validation & Comparative
Validating the Purity of Cerium(IV) Acrylate: A Comparative Guide to Titration and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of methods for validating the purity of Cerium(IV) acrylate, focusing on the classic technique of redox titration and modern chromatographic alternatives. Detailed experimental protocols and performance data are presented to aid in selecting the most appropriate method for your laboratory's needs.
Introduction to Purity Validation of Cerium(IV) Acrylate
Cerium(IV) acrylate is a metal-organic compound with potential applications in various fields, including polymer chemistry and materials science. The purity of this compound is paramount, as impurities can significantly alter its chemical and physical properties, leading to inconsistent experimental outcomes. This guide explores the validation of Cerium(IV) acrylate purity, with a primary focus on cerimetric titration—a redox titration method. Additionally, it compares this classical approach with modern chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Redox Titration: A Classic Approach
Cerimetric titration, a type of redox titration, is a volumetric analysis method that utilizes a standardized solution of a Cerium(IV) salt as the titrant.[1] In the context of validating Cerium(IV) acrylate purity, the roles are reversed: the Cerium(IV) in the acrylate sample is the analyte, and it is titrated with a standardized reducing agent. The principle relies on the reduction of Cerium(IV) to Cerium(III).
Experimental Protocol: Redox Titration of Cerium(IV) Acrylate with Sodium Oxalate
This protocol outlines the determination of Cerium(IV) content in a Cerium(IV) acrylate sample by titrating it with a standardized solution of sodium oxalate.
1. Preparation of Standard 0.1 N Sodium Oxalate Solution:
-
Accurately weigh approximately 6.7 g of primary standard grade sodium oxalate (Na₂C₂O₄), previously dried at 110°C for 2 hours.
-
Dissolve the weighed sodium oxalate in a 1000 mL volumetric flask with deionized water and make up to the mark.
-
Calculate the exact normality of the solution.
2. Preparation of Cerium(IV) Acrylate Sample Solution:
-
Accurately weigh a sample of Cerium(IV) acrylate (e.g., 0.5 g).
-
Dissolve the sample in a mixture of 50 mL of 2 N sulfuric acid and 50 mL of deionized water. Gentle heating may be required.
-
Allow the solution to cool to room temperature.
3. Titration Procedure:
-
Pipette 25 mL of the Cerium(IV) acrylate sample solution into a 250 mL conical flask.
-
Add 1-2 drops of Ferroin indicator. The solution should turn a pale blue or green color.
-
Titrate the sample solution with the standardized 0.1 N sodium oxalate solution.[2][3]
-
The endpoint is reached when the color of the solution changes sharply from pale blue/green to reddish-orange.[1]
-
Repeat the titration at least three times to ensure reproducibility.
4. Calculation of Purity:
The percentage purity of Cerium(IV) acrylate can be calculated using the following formula:
Where:
-
V = Volume of sodium oxalate solution used in mL
-
N = Normality of the sodium oxalate solution
-
E = Equivalent weight of Cerium(IV) acrylate
-
W = Weight of the Cerium(IV) acrylate sample in g
Below is a diagram illustrating the experimental workflow for the titration of Cerium(IV) acrylate.
Alternative Purity Validation Methods
While titration is a robust and cost-effective method, other techniques can provide more detailed information about the nature and quantity of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. For Cerium(IV) acrylate, this method would be particularly useful for identifying and quantifying residual acrylic monomers or other organic impurities.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is another chromatographic technique that separates components of a mixture in a liquid phase. It is well-suited for the analysis of non-volatile or thermally labile compounds. HPLC can be used to determine the presence of various acrylate substances and other impurities in the Cerium(IV) acrylate sample.[5][6]
Comparison of Purity Validation Methods
The choice of method for purity validation depends on several factors, including the specific information required, available instrumentation, and cost considerations.
| Feature | Redox Titration | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Volumetric analysis based on a redox reaction | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and interaction with a stationary phase |
| Information Provided | Overall purity based on the concentration of the active species (Cerium(IV)) | Identification and quantification of volatile and semi-volatile impurities | Identification and quantification of non-volatile and thermally labile impurities |
| Specificity | Lower | High | High |
| Sensitivity | Moderate | High | High |
| Instrumentation Cost | Low | High | High |
| Analysis Time per Sample | Relatively fast | Moderate to long | Moderate |
| Complexity | Low to moderate | High | Moderate to high |
| Primary Application | Assay of the main component | Impurity profiling (organic volatiles) | Impurity profiling (non-volatiles) |
The following diagram provides a visual comparison of these analytical methods.
Conclusion
The validation of Cerium(IV) acrylate purity can be effectively achieved through redox titration, offering a reliable and cost-effective method for determining the overall content of the active Cerium(IV) species. For a more in-depth analysis of specific organic impurities, chromatographic methods such as GC-MS and HPLC are superior. The selection of the most suitable method will depend on the specific requirements of the research or application, balancing the need for detailed impurity profiling with practical considerations of cost and available expertise.
References
- 1. Cerimetry - Wikipedia [en.wikipedia.org]
- 2. Titration of cerium (IV) sulphate with sodium oxalate at the room temperature using ferroin as internal indicator | Semantic Scholar [semanticscholar.org]
- 3. mt.com [mt.com]
- 4. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of Cerium(4+) Acrylate and Other Metal Acrylates in Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate biomaterials is a critical determinant of success in therapeutic and regenerative medicine. Metal acrylates, a versatile class of compounds, have garnered significant interest for their potential in drug delivery, tissue engineering, and as antimicrobial agents. This guide provides a comparative study of Cerium(4+) acrylate against other commonly utilized metal acrylates, including silver, zinc, and copper acrylates, with a focus on their performance supported by experimental data.
Introduction to Metal Acrylates in Biomedicine
Metal acrylates are salts formed between a metal cation and acrylic acid or its esters. These compounds can be polymerized to form hydrogels, nanoparticles, and coatings with a range of physicochemical properties. The incorporation of metal ions into the acrylate polymer matrix imparts unique biological activities, making them attractive for various biomedical applications. Cerium, a rare earth element, is known for its unique redox properties, existing in both Ce(III) and Ce(IV) oxidation states, which are believed to contribute to its antioxidant and potential antimicrobial effects. Silver has long been recognized for its potent broad-spectrum antimicrobial activity. Zinc is an essential trace element in the human body and plays a crucial role in wound healing and immune function. Copper is also an essential trace element with known angiogenic and antimicrobial properties. This guide will delve into a comparative analysis of these metal acrylates.
Comparative Performance Analysis
To provide a clear and objective comparison, the following sections summarize the performance of this compound and other metal acrylates in key biomedical application areas.
Antimicrobial Activity
The antimicrobial efficacy of metal acrylates is a critical parameter for applications such as wound dressings and coatings for medical devices. The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition against common pathogens.
| Metal Acrylate | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | E. coli | Data not available in comparative studies | Data not available in comparative studies | |
| S. aureus | Data not available in comparative studies | Data not available in comparative studies | ||
| Silver Acrylate | E. coli | 7 | Data available in referenced studies | [1] |
| S. aureus | Data not available in comparative studies | Data available in referenced studies | ||
| Zinc Acrylate | E. coli | >1000 | Data available in referenced studies | |
| S. aureus | >1000 | Data available in referenced studies | ||
| Copper Acrylate | E. coli | Data not available in comparative studies | Data available in referenced studies | |
| S. aureus | Data not available in comparative studies | Data available in referenced studies |
Note: Direct comparative data for this compound is limited. The data for silver and zinc acrylates are derived from studies on nanoparticles incorporated into acrylate matrices.
Drug Delivery
Metal acrylate hydrogels can serve as matrices for the controlled release of therapeutic agents. The drug release kinetics are influenced by the polymer composition, crosslinking density, and the interaction between the drug and the metal ion.
| Metal Acrylate Hydrogel | Model Drug | Release Mechanism | Key Findings | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Zinc Acrylate | Ciprofloxacin | Super Case II Transport | Controlled and pH-dependent release.[7] | [7] |
| Copper Acrylate | Data not available | Data not available | Data not available |
Note: Research on this compound specifically for drug delivery is still emerging.
Hydrogels based on metal acrylates can exhibit stimuli-responsive drug release. For instance, zinc-containing hydrogels have demonstrated pH-dependent swelling and drug release profiles, which can be advantageous for targeted drug delivery.[7] While direct comparative data for drug release from this compound hydrogels is scarce, the interaction of cerium ions with drug molecules could potentially influence release kinetics. Further research is needed to fully elucidate the potential of this compound in controlled drug delivery systems.
Tissue Engineering
In tissue engineering, metal acrylate-based scaffolds are designed to support cell attachment, proliferation, and differentiation. The incorporated metal ions can provide therapeutic benefits, such as promoting angiogenesis or preventing infection.
| Metal Acrylate Scaffold | Cell Type | Cell Viability/Proliferation | Key Findings | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Zinc Acrylate | NIH3T3 fibroblasts | Enhanced proliferation | Synergistic effects with ECM coating.[8] | [8] |
| Copper Acrylate | Osteoblasts | Supported attachment and proliferation | Mimics porous structure of cancellous bone.[9] | [9] |
Note: The table summarizes findings from studies on metal-doped scaffolds, which may not be exclusively metal acrylates.
Scaffolds incorporating zinc and copper have shown promise in promoting tissue regeneration. Zinc-containing scaffolds have been found to enhance fibroblast proliferation, a key process in wound healing.[8] Copper-releasing scaffolds have demonstrated the ability to support osteoblast attachment and proliferation, suggesting their potential for bone tissue engineering.[9][10] Although direct comparative studies with this compound scaffolds are lacking, the antioxidant properties of cerium could be beneficial in reducing oxidative stress in the tissue microenvironment, a factor known to impede healing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of a metal acrylate and the evaluation of its key performance characteristics.
Synthesis of Metal Acrylates
Objective: To synthesize a metal acrylate, for example, Zinc Acrylate.
Materials:
-
Zinc oxide (ZnO)
-
Acrylic acid (CH₂=CHCOOH)
-
Solvent (e.g., toluene)
-
Reaction vessel with a stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Heat zinc oxide in the solvent within the reaction vessel.
-
While stirring, add acrylic acid to the mixture.
-
Regulate the temperature to 75-150°C and initiate reflux reaction.
-
Continuously separate the water produced during the reaction.
-
After the reaction is complete (indicated by the cessation of water formation), filter the product.
-
Wash the solid product and dry it in an oven to obtain the final zinc acrylate powder.[11]
This is a general procedure and may require optimization for different metal acrylates.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Test
Objective: To determine the lowest concentration of a metal acrylate that inhibits the visible growth of a specific microorganism.
Materials:
-
Metal acrylate stock solution
-
Sterile broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plate
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the metal acrylate stock solution in the sterile broth medium across the wells of the microtiter plate.
-
Include a positive control (broth + bacteria, no antimicrobial agent) and a negative control (broth only).
-
Add a standardized volume of the bacterial suspension to each well (except the negative control).
-
Incubate the plate at the optimal temperature for the test microorganism (typically 35-37°C) for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the metal acrylate at which no visible growth is observed.[12][13]
Drug Release Kinetics Study
Objective: To evaluate the in vitro release profile of a drug from a metal acrylate hydrogel.
Materials:
-
Drug-loaded metal acrylate hydrogel
-
Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Dissolution apparatus (e.g., shaking incubator or USP dissolution apparatus)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.[14][15]
Cell Viability Assay: MTT Assay
Objective: To assess the cytotoxicity of a metal acrylate-based scaffold on a specific cell line.
Materials:
-
Metal acrylate scaffold
-
Cell culture medium
-
96-well plate
-
Cell line of interest (e.g., fibroblasts, osteoblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Sterilize the metal acrylate scaffold and place it in the wells of a 96-well plate.
-
Seed the wells with the desired cell line at a specific density.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using Graphviz, illustrate a proposed signaling pathway for the antimicrobial action of metal ions and a general workflow for evaluating biomaterials.
Caption: Proposed signaling pathway for the antimicrobial action of metal ions.
Caption: General experimental workflow for the evaluation of biomaterials.
Conclusion
This comparative guide highlights the current state of research on this compound and other metal acrylates for biomedical applications. While silver acrylate currently stands out for its potent antimicrobial properties, and zinc and copper acrylates show promise in tissue engineering and drug delivery, the potential of this compound remains an area ripe for further investigation. The limited availability of direct comparative data underscores the need for future research to conduct head-to-head studies to fully elucidate the relative advantages and disadvantages of these materials. The provided experimental protocols and workflows offer a foundational framework for researchers to conduct such comparative analyses, ultimately contributing to the development of more effective and safer biomaterials for a range of medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization, and antimicrobial activity of poly(acrylonitrile-co-methyl methacrylate) with silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrylsilver - silver acrylate copolymer [ts-t.com.tw]
- 4. Antibacterial and In Vitro Bioactivity Studies of Silver-Doped, Cerium-Doped, and Silver–Cerium Co-Doped 80S Mesoporous Bioactive Glass Particles via Spray Pyrolysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Cell Proliferation, Migration, and Fibroblast Differentiation with Electrospun PCL–Zinc Scaffolds Coated with Fibroblast-Derived ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication, characterization, and optimization of a novel copper-incorporated chitosan/gelatin-based scaffold for bone tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-based biomaterials for bone and cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102351683A - Production process of zinc acrylate - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogel-based drug delivery systems: comparison of drug diffusivity and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Initiators for Acrylate Polymerization: Ceric Ammonium Nitrate vs. AIBN and Ammonium Persulfate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical step in the synthesis of polyacrylates, influencing polymerization kinetics, polymer properties, and potential applications. This guide provides an objective comparison of three commonly employed radical initiators: Ceric Ammonium Nitrate (CAN), Azobisisobutyronitrile (AIBN), and Ammonium Persulfate (APS). While the term "Cerium(IV) acrylate" is not a distinct, commercially available initiator, this guide will focus on the widely used cerium(IV) source, CAN, and its role in initiating acrylate polymerization.
Executive Summary
This guide delves into the performance characteristics of Ceric Ammonium Nitrate (CAN), Azobisisobutyronitrile (AIBN), and Ammonium Persulfate (APS) as initiators for acrylate polymerization. CAN is particularly effective for graft polymerization onto substrates with hydroxyl or amide groups. AIBN is a versatile thermal initiator for a wide range of organic solvents, while APS is a water-soluble initiator ideal for emulsion and aqueous solution polymerization. The choice of initiator significantly impacts polymerization rate, molecular weight control, and polymer architecture.
Performance Comparison
The performance of each initiator is influenced by various factors including temperature, solvent, and the presence of co-initiators or substrates. The following tables summarize key performance data from various studies. It is important to note that direct comparisons are challenging due to the differing experimental conditions across studies.
Ceric Ammonium Nitrate (CAN) as an Initiator
CAN is a powerful one-electron oxidizing agent that can initiate radical polymerization, especially for grafting monomers onto polymers containing hydroxyl or amide groups, such as polysaccharides and polyamides. The initiation often occurs at moderate temperatures and is typically performed in an acidic aqueous medium to maintain the stability of the Ce(IV) ion.
Table 1: Performance Data for Ceric Ammonium Nitrate (CAN) in Acrylate Polymerization
| Monomer | Substrate (for grafting) | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Temperature (°C) | Key Findings |
| Acrylic Acid | Starch | 0.005 | 0.9 | 40 | Grafting yield increases with initiator concentration up to a certain point, then decreases.[1][2] |
| Ethyl Acrylate | Cellulose | 0.005 - 0.025 | 0.25 - 1.5 | 35 | Rate of graft copolymerization shows a 1.5 order dependence on CAN concentration. |
| Acrylonitrile | Chitosan | 1% in conc. HNO₃ | 0.75 | 70 | Optimum grafting efficiency achieved at specific initiator and monomer concentrations. |
Azobisisobutyronitrile (AIBN) as an Initiator
AIBN is a widely used thermal initiator that decomposes upon heating to generate two cyanoisopropyl radicals, which then initiate polymerization. It is soluble in many organic solvents and monomers, making it suitable for bulk and solution polymerization.
Table 2: Performance Data for Azobisisobutyronitrile (AIBN) in Acrylate Polymerization
| Monomer | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Temperature (°C) | Key Findings |
| Methyl Methacrylate | 0.01 - 0.1 | Bulk | 60 | Polymerization rate increases with initiator concentration; molecular weight decreases with increasing initiator concentration.[3] |
| n-Butyl Acrylate | 0.006 | 2 | 80 | Used in combination with a second initiator for oxygen-tolerant RAFT polymerization, showing good control over molecular weight.[4] |
| Dodecyl Acrylate | Not specified | Bulk | 60 | Initiator efficiency is relatively low in bulk polymerization of this high molecular weight monomer.[5] |
Ammonium Persulfate (APS) as an Initiator
APS is a water-soluble thermal initiator that decomposes to form sulfate radicals. It is commonly used in emulsion and aqueous solution polymerization of acrylates. Its efficiency can be enhanced by using it in a redox system with a reducing agent, allowing for initiation at lower temperatures.
Table 3: Performance Data for Ammonium Persulfate (APS) in Acrylate Polymerization
| Monomer | Initiator Concentration (wt%) | Monomer Concentration (wt%) | Temperature (°C) | Key Findings |
| Acrylamide | Not specified | 20 | 40 | Used in a redox pair with TEMED for efficient polymerization in aqueous solution. |
| Acrylic Acid | 0.001 mol/L | 0.275 mol/L | 40 | Effective for graft copolymerization onto starch, with grafting parameters influenced by reaction conditions.[6] |
| Methyl Methacrylate | 1 - 4 | Not specified | Not specified | In dispersion polymerization, particle size decreases with increasing APS concentration.[7] |
Initiation Mechanisms
The mechanism of radical generation differs significantly between these initiators, which in turn affects their suitability for different polymerization systems.
Ceric Ammonium Nitrate (CAN)
CAN initiates polymerization through a redox reaction. In the presence of a substrate with hydroxyl groups (e.g., a polysaccharide), the Ce(IV) ion forms a complex with the substrate. This complex then undergoes a one-electron transfer, reducing Ce(IV) to Ce(III) and generating a radical on the substrate, which initiates the polymerization of the acrylate monomer.
Caption: Initiation mechanism of CAN with a hydroxyl-containing substrate.
Azobisisobutyronitrile (AIBN)
AIBN undergoes thermal decomposition to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. These radicals then add to a monomer molecule to initiate the polymerization chain.
Caption: Thermal decomposition of AIBN to initiate polymerization.
Ammonium Persulfate (APS)
APS decomposes upon heating in aqueous solution to produce two sulfate radical anions. These highly reactive radicals then initiate polymerization by adding to the double bond of an acrylate monomer.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics and mechanism of graft polymerization of acrylic acid onto starch initiated with ceric ammonium nitrate. | Vietnam Journal of Chemistry [vjs.ac.vn]
- 3. researchgate.net [researchgate.net]
- 4. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Cerium(IV) Acrylate and Related Complexes
For researchers and professionals in drug development, understanding the coordination and electronic structure of metallodrug candidates is paramount. Cerium(IV) complexes, known for their potent oxidizing capabilities and emerging biomedical applications, present unique spectroscopic signatures. This guide provides a comparative analysis of the spectroscopic properties of Cerium(IV) acrylate, benchmarked against other notable Cerium(IV) complexes. While specific data on Cerium(IV) acrylate is sparse, its expected characteristics can be inferred from studies on related carboxylate compounds and metal polyacrylates.
Cerium in its +4 oxidation state (a d⁰f⁰ configuration) typically results in diamagnetic complexes. Their vibrant and varied colors are not due to d-d transitions, but rather intense ligand-to-metal charge transfer (LMCT) bands.[1][2] In these transitions, an electron from a ligand-based molecular orbital is promoted to an empty 4f orbital on the cerium center. The energy, and thus the wavelength, of this absorption is highly sensitive to the nature of the ligand, making UV-Visible spectroscopy a powerful tool for characterization.[1][3]
Spectroscopic Comparison of Cerium(IV) Complexes
The choice of ligand profoundly influences the electronic and, consequently, the spectroscopic properties of Ce(IV) complexes. The following table summarizes the key spectroscopic data for the inferred Cerium(IV) acrylate and compares it with other well-characterized Ce(IV) complexes relevant to materials science and biomedical applications.
| Complex/Ligand Type | UV-Vis λmax (nm) | Key IR Bands (cm⁻¹) | Luminescence | Key Application Area |
| Cerium(IV) Acrylate (Inferred) | ~300 - 400 | νas(COO⁻): ~1540-1580νs(COO⁻): ~1420-1450 | Non-emissive | Polymer synthesis, Antimicrobial coatings |
| Ce(IV) Guanidinate [1][4] | 503 - 785 (tunable) | N/A | Non-emissive | Photoredox catalysis |
| Ce(IV) Glutarimide-dioxime [5] | 505 | N/A | Non-emissive | High oxidation state stabilization |
| Ce(IV) Acetate [6] | ~300 - 350 | νas(COO⁻): ~1560νs(COO⁻): ~1415 | Non-emissive | Oxidation catalysis |
| Ce(IV) 8-hydroxyquinolate [7] | 253, 288 (LMCT) | ν(C=N): ~1573ν(C-O): ~1105 | Not Reported | Antimicrobial |
| Ce(IV) DOTA derivative [8] | 248, 298, 341 | N/A | Non-emissive | Redox studies, Imaging contrast agents |
Detailed Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental procedures. Below are generalized protocols for the key techniques discussed.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is fundamental for observing the characteristic LMCT bands of Ce(IV) complexes.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the Cerium(IV) complex in a suitable solvent (e.g., chloroform, methanol, THF, or water) of known concentration (typically 10⁻⁴ to 10⁻⁵ M).[9] The solvent must be transparent in the wavelength range of interest.
-
Use a matched pair of quartz cuvettes (1.0 cm path length).
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the prepared solution.
-
-
Data Acquisition:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is crucial for identifying the coordination of the acrylate ligand to the cerium ion by observing shifts in the carboxylate vibrational modes.
-
Instrumentation: A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For solid samples, ensure the material is dry to avoid interference from water bands.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[10]
-
Perform data analysis to identify characteristic peaks. For Ce(IV) acrylate, the key is the difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (COO⁻). This difference indicates the coordination mode (e.g., monodentate, bidentate chelating, or bridging).[10]
-
Photoluminescence (PL) Spectroscopy
This technique is used to determine if a complex is emissive, which is particularly relevant for applications in cellular imaging or sensing.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable, non-emissive solvent in a quartz cuvette.
-
The concentration should be low enough to avoid self-absorption effects.
-
-
Data Acquisition:
-
Measure the absorption spectrum (UV-Vis) to determine the appropriate excitation wavelength (typically at an absorption maximum).
-
Set the excitation wavelength on the spectrofluorometer.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
If the compound is luminescent, an emission peak or band will be observed.[11] Note that most Ce(IV) complexes are expected to be non-luminescent.
-
Visualized Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of a Cerium(IV) complex.
Caption: Postulated mechanism for the antimicrobial activity of a Ce(IV)-based nanocomposite.
References
- 1. Cerium( iv ) complexes with guanidinate ligands: intense colors and anomalous electronic structures - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05193D [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Cerium(iv) complexes with guanidinate ligands: intense colors and anomalous electronic structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerium(iv) complexes with guanidinate ligands: intense colors and anomalous electronic structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Redox and Photochemical Reactivity of Cerium(IV) Carbonate and Carboxylate Complexes Supported by a Tripodal Oxygen Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Infrared spectral studies of various metal polyacrylates (Journal Article) | OSTI.GOV [osti.gov]
- 11. Synthesis and Characterization of Photoluminescent Ce(III) and Ce(IV) Substituted Hydroxyapatite Nanomaterials by Co-Precipitation Method: Cytotoxicity and Biocompatibility Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Electrochemical Analysis of Cerium(IV) Acrylate and Alternative Metal Acrylates
A Guide for Researchers in Drug Development and Materials Science
In the ever-evolving landscape of materials science and drug development, the unique redox properties of metal-organic compounds are of paramount importance. Cerium(IV) acrylate, a compound of growing interest, presents a compelling case for investigation due to the versatile reactivity of the cerium(IV) ion. This guide provides a comparative overview of the electrochemical characteristics of Cerium(IV) acrylate against other metal acrylates, offering valuable insights for researchers exploring novel catalytic, polymerization, and redox-active systems.
While direct and extensive experimental data on the electrochemical behavior of Cerium(IV) acrylate is not widely available in published literature, this guide synthesizes known data from analogous Cerium(IV) carboxylate complexes and a range of other transition metal acrylates. This comparative approach allows for a predictive understanding of Cerium(IV) acrylate's performance and its potential advantages and disadvantages relative to more common alternatives.
Executive Summary of Electrochemical Properties
The following table summarizes the key electrochemical parameters for Cerium(IV) complexes and a selection of other metal acrylates, providing a basis for comparison. It is important to note that the redox potential of a metal complex is highly dependent on the solvent system, supporting electrolyte, and the specific nature of the ligands.
| Compound/Complex | Redox Couple | E°' (V vs. Reference) | Solvent/Electrolyte | Key Observations |
| Cerium(IV) Complexes | ||||
| [Ce(IV)(MBP)₂] | Ce(IV)/Ce(III) | -0.93 vs Fc/Fc⁺ | THF | Significant stabilization of the Ce(IV) state by the phenolate ligand.[1] |
| [Ce(IV) Hydroxamate] | Ce(IV)/Ce(III) | -1.20 vs SCE | Not Specified | Strong stabilization of the Ce(IV) oxidation state.[2] |
| Alternative Metal Acrylates | ||||
| Copper Acrylate Species | Cu(II)/Cu(I), Cu(I)/Cu(0) | Not explicitly stated | Aqueous PAA | Complex multistep reduction process. |
| Iron Acrylate Species | Fe(III)/Fe(II) | Not explicitly stated | DMF | Redox behavior is highly influenced by the presence of other ligands. |
| Nickel Acrylate Species | Ni(II)/Ni(I) or Ni(III)/Ni(II) | Not explicitly stated | Not Specified | Electrochemical behavior is relevant in polymerization catalysis.[3] |
| Manganese Acrylate Species | Mn(III)/Mn(II) | Not explicitly stated | Not Specified | Redox properties are important in catalytic cycles. |
Note: The data for alternative metal acrylates is often presented in the context of their application in polymerization or materials synthesis, and specific redox potentials for simple acrylate complexes are not always reported. The observations provided are qualitative and based on the general electrochemical behavior described in the literature.
Detailed Experimental Protocols
A standardized and rigorous experimental protocol is crucial for obtaining reliable and comparable electrochemical data. The following section outlines a typical procedure for the characterization of a metal acrylate complex, such as Cerium(IV) acrylate, using cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry of a Metal Acrylate Complex
1. Objective: To determine the redox potentials and electrochemical reversibility of the metal acrylate complex in a suitable non-aqueous solvent.
2. Materials and Reagents:
- Working Electrode: Glassy carbon electrode (GCE)
- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
- Counter Electrode: Platinum wire or gauze
- Electrochemical Cell
- Potentiostat/Galvanostat system
- Inert gas (Argon or Nitrogen) supply
- Solvent: Acetonitrile or Dichloromethane (anhydrous, electrochemical grade)
- Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
- Analyte: Cerium(IV) acrylate (or other metal acrylate) at a concentration of 1-5 mM
- Internal Standard (optional): Ferrocene
3. Procedure:
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of the electrochemical characterization of Cerium(IV) acrylate.
Caption: Experimental workflow for the electrochemical characterization of Cerium(IV) acrylate.
Comparative Discussion
The electrochemical behavior of Cerium(IV) acrylate is anticipated to be dominated by the Ce(IV)/Ce(III) redox couple. The formal potential of this couple is known to be highly sensitive to the coordinating environment. In aqueous solutions with non-complexing anions, the standard potential is high, making Ce(IV) a strong oxidizing agent. However, the acrylate ligand, being a carboxylate, is expected to form a stable complex with the highly charged Ce(IV) ion. This complexation should lead to a significant cathodic shift (a less positive or more negative potential) of the Ce(IV)/Ce(III) redox couple compared to the aqueous standard potential. This stabilization of the +4 oxidation state is a common feature observed in cerium complexes with oxygen-donating ligands like phenolates and hydroxamates.[1][2]
In comparison to other transition metal acrylates:
-
Copper(I/II) Acrylates: Copper complexes often exhibit accessible Cu(II)/Cu(I) and sometimes Cu(I)/Cu(0) redox couples. The redox potentials are generally less positive than that of the uncomplexed Ce(IV)/Ce(III) couple, making them suitable for different catalytic applications, particularly in polymerization reactions.
-
Iron(II/III) Acrylates: The Fe(III)/Fe(II) redox couple is well-known and its potential can be tuned by the ligand environment. In the context of acrylates, this redox couple is relevant in initiation systems for polymerization. The potential is typically in a range that is accessible for many organic transformations.
-
Nickel and Manganese Acrylates: These metals can exist in multiple oxidation states, and their acrylate complexes are also investigated for their roles in catalysis and polymerization. The specific redox potentials will be dictated by the coordination geometry and the electronic properties of the acrylate and any other supporting ligands.
The choice between Cerium(IV) acrylate and other metal acrylates will ultimately depend on the specific application. For processes requiring a very strong oxidizing agent, Cerium(IV) acrylate, particularly if the reaction conditions can destabilize the complex, might be advantageous. Conversely, for applications requiring milder redox potentials or specific catalytic cycles involving different oxidation states, copper, iron, nickel, or manganese acrylates may be more suitable.
Conclusion
This guide provides a foundational understanding of the expected electrochemical characteristics of Cerium(IV) acrylate in comparison to other metal acrylates. While direct experimental data for Cerium(IV) acrylate remains a subject for future research, the analysis of related compounds and established electrochemical principles offers valuable predictive insights. The provided experimental protocol serves as a robust starting point for researchers aiming to quantify the electrochemical properties of this and other novel metal-organic compounds. The continued exploration of the redox chemistry of such materials holds significant promise for advancements in catalysis, polymer science, and drug development.
References
- 1. Synthesis, electrochemistry, and reactivity of cerium(III/IV) methylene-bis-phenolate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and electrochemical characterization of a cerium(IV) hydroxamate complex: implications for the beneficiation of light rare earth ores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparing catalytic activity of Cerium(4+) acrylate with other cerium compounds
A Comparative Guide to the Catalytic Activity of Cerium Compounds
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Cerium, the most abundant of the rare-earth elements, is a cornerstone in the field of catalysis, primarily due to its ability to easily cycle between the +3 and +4 oxidation states.[1][2][3] This property makes cerium compounds, particularly Cerium(IV) species, potent catalysts and oxidants in a vast array of organic transformations. While literature on "Cerium(IV) acrylate" as a distinct catalytic species is sparse, this guide provides a comprehensive comparison of well-documented cerium-based catalysts, with a focus on reactions involving acrylates and other pertinent organic substrates. We will explore the catalytic performance of various cerium compounds, including oxides, salts, organometallics, and metal-organic frameworks (MOFs).
Comparative Catalytic Performance
The efficacy of a cerium catalyst is highly dependent on its form (e.g., oxide, salt, complex), the reaction conditions, and the substrate. The following table summarizes quantitative data on the performance of different cerium compounds in several key catalytic reactions.
| Catalyst System | Reaction | Substrate | Temp. (°C) | Time (h) | Conversion/Yield (%) | Turnover Number (TON) | Reference |
| Ce{C(SiHMe₂)₃}₂HB(C₆F₅)₃ | Hydrosilylation | Methyl acrylate | Room Temp | < 0.1 | >99% Conversion | 2200 | [4][5][6][7][8] |
| Cu supported on Ce-MOF | Cyclohexane Oxidation | Cyclohexane | 80 | 12 | ~16% Yield | - | [9][10][11][12] |
| Cu supported on Ce-MOF | CO Oxidation | Carbon Monoxide | 125 | - | >90% Conversion | - | [9][10][11][12] |
| Ceric Ammonium Nitrate (CAN) | Alcohol Oxidation | Benzylic Alcohols | 80 | 0.3 - 1 | >90% Yield | Catalytic | [13][14] |
| MnOx-CeO₂ (MOF-derived) | Toluene Oxidation | Toluene | ~170 | - | 100% Conversion | - | [15] |
| CeO₂ Nanoparticles | DMF Oxidation | N,N-dimethylformamide | 400 | - | ~82% Conversion | - | [16] |
| Ce-modified Cu-Zn-Al Oxides | Ammonia Oxidation | Ammonia | 350 | - | ~98% Conversion | - | [17] |
Key Cerium Catalyst Categories and Their Activity
Organocerium Complexes in Hydrosilylation
A homoleptic organocerium complex, after activation with B(C₆F₅)₃ to form Ce{C(SiHMe₂)₃}₂HB(C₆F₅)₃ , has shown remarkable activity as a precatalyst for the hydrosilylation of acrylates.[4][5] This system efficiently produces α-silyl esters at room temperature with high turnover numbers, demonstrating the potential of bespoke organometallic cerium compounds in selective organic synthesis.[4][8] The reaction is notably fast, achieving full conversion in minutes for substrates like methyl acrylate.[8]
Cerium-Based Metal-Organic Frameworks (MOFs)
Cerium-based MOFs serve as excellent platforms for supporting single-site catalysts. For instance, when copper is supported on a Ce-based MOF (Cu⊂MOF-808(Ce)), the resulting catalyst exhibits significantly higher activity in oxidation reactions compared to its zirconium-based analogue.[9][10][11] In the oxidation of cyclohexane, the Ce-MOF supported catalyst is about four times more active, and for CO oxidation, it is up to twenty times more active.[10][11][12] This enhancement is attributed to the electronic effects of Ce(IV) ions and the unique coordination environment provided by the MOF structure.[9]
Ceric Ammonium Nitrate (CAN)
Ceric Ammonium Nitrate, (NH₄)₂[Ce(NO₃)₆], is a widely used, water-soluble Ce(IV) salt that functions as a powerful one-electron oxidant.[13][18] It is highly effective for the oxidation of numerous functional groups, including alcohols, phenols, and ethers.[18][19] In many applications, CAN can be used in catalytic amounts in conjunction with a co-oxidant like sodium bromate or oxygen, making the process more efficient and economical.[13][19] It is particularly effective for oxidizing benzylic alcohols to the corresponding aldehydes and secondary alcohols to ketones.[13]
Cerium(IV) Oxide (Ceria)
Cerium(IV) oxide (CeO₂), or ceria, is one of the most extensively studied heterogeneous catalysts.[3][20] Its activity stems from its high oxygen storage capacity and the ease of forming oxygen vacancies on its surface, which facilitates redox reactions.[3] Ceria is a critical component in automotive three-way catalytic converters for the simultaneous oxidation of CO and hydrocarbons and the reduction of nitrogen oxides.[21] Nanostructured ceria, often doped with other metals like copper or manganese, shows enhanced catalytic activity for the oxidation of volatile organic compounds (VOCs) like toluene and ammonia.[15][17][22] The catalytic efficiency is strongly linked to the redox properties of the Ce⁴⁺/Ce³⁺ couple on the catalyst surface.[1][23]
Experimental Protocols
Protocol 1: Hydrosilylation of Methyl Acrylate using an Organocerium Precatalyst
This protocol is based on the methodology for cerium-catalyzed hydrosilylation of acrylates.[7]
-
Catalyst Preparation : The precatalyst, Ce{C(SiHMe₂)₃}₂HB(C₆F₅)₃ (Compound 2 ), is prepared by reacting the homoleptic organocerium complex Ce{C(SiHMe₂)₃}₃ with B(C₆F₅)₃ in a suitable solvent under an inert atmosphere.
-
Reaction Setup : In a nitrogen-filled glovebox, a solution of the precatalyst (e.g., 0.05 mol%) in an appropriate solvent (e.g., CHCl₃) is prepared in a vial.
-
Reagent Addition : Methyl acrylate (1 equivalent) is added to the vial, followed by the addition of the silane (e.g., PhMeSiH₂).
-
Reaction Execution : The reaction mixture is stirred at room temperature. The reaction is typically rapid, with conversions monitored by NMR spectroscopy.
-
Product Isolation : Upon completion, the volatile components are removed under vacuum to yield the α-silyl ester product.
Protocol 2: Catalytic Oxidation of Cyclohexane using Cu supported on Ce-MOF
This protocol is adapted from the procedure for cyclohexane oxidation using MOF-supported catalysts.[10][11]
-
Catalyst Synthesis : The Ce-MOF (MOF-808(Ce)) is synthesized according to established procedures. Copper is then grafted onto the MOF by reacting it with Cu(OAc)₂·H₂O in N,N-dimethylformamide (DMF) at 100 °C for 24 hours.[10] The resulting solid (Cu⊂MOF-808(Ce)) is washed and dried.
-
Reaction Setup : A pressure vessel is charged with the catalyst (e.g., 10 mg), cyclohexane (2 mmol), the oxidant tert-butyl hydroperoxide (tBuOOH, 70 wt% in H₂O, 4 mmol), and acetonitrile (2 mL) as the solvent.
-
Reaction Execution : The vessel is sealed and heated to 80 °C with vigorous stirring for 12 hours.
-
Analysis : After cooling to room temperature, an internal standard (e.g., nitrobenzene) is added. The reaction mixture is filtered, and the liquid phase is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product yields.
Visualizations
The catalytic activity of most cerium compounds is fundamentally linked to the Ce(IV)/Ce(III) redox cycle. This cycle allows for the activation of substrates and the transfer of electrons, which is central to oxidation catalysis.
Caption: Generalized redox cycle for a Cerium-catalyzed oxidation reaction.
An experimental workflow for testing catalyst performance involves several key stages, from preparation to analysis.
Caption: Standard experimental workflow for evaluating heterogeneous catalyst performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Cerium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Cerium‐Catalyzed Hydrosilylation of Acrylates to Give α‐Silyl Esters [ouci.dntb.gov.ua]
- 6. Cerium-Catalyzed Hydrosilylation of Acrylates to Give α-Silyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrosilylation Catalysts - ChemistryViews [chemistryviews.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
- 13. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. primescholars.com [primescholars.com]
- 16. Tailored Synthesis of Catalytically Active Cerium Oxide for N, N-Dimethylformamide Oxidation [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 19. Page loading... [wap.guidechem.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. Applications of Cerium Metal: From Catalysts to Clean Energy [stanfordmaterials.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The enzyme-like catalytic activity of cerium oxide nanoparticles and its dependency on Ce3+ surface area concentration - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Thermal Analysis of Cerium(IV) Acrylate and Other Metal Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of cerium(IV) acrylate against other cerium salts and metal acrylates. Due to the limited availability of specific thermal analysis data for cerium(IV) acrylate in publicly accessible literature, this guide utilizes cerium(III) methacrylate as a close structural and chemical analogue. The comparison also includes other common cerium salts—cerium(III) acetate and cerium(III) acetylacetonate—and two other divalent metal acrylates, zinc acrylate and copper(II) acrylate, to provide a broader context of thermal stability and decomposition behavior.
The thermal properties of these metal-organic compounds are critical for applications in materials science, catalysis, and as precursors for nanoparticle synthesis. Understanding their decomposition pathways, thermal stability, and the nature of their residues is essential for controlling the synthesis of advanced materials with desired properties.
Comparative Thermal Decomposition Data
The following table summarizes the key thermal decomposition parameters obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the selected metal salts. The data highlights the decomposition stages, corresponding temperature ranges, mass loss percentages, and the final residue.
| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Final Residue |
| Cerium(III) Methacrylate (proxy for Ce(IV) Acrylate) | Data not available in sufficient detail in the reviewed literature. | - | - | CeO₂ (expected) |
| Cerium(III) Acetate Hydrate | Dehydration | 50 - 200 | Not specified | Anhydrous Salt |
| Decomposition to CeO₂ (in air) | 250 - 330 | Not specified | CeO₂[1] | |
| Multi-step decomposition (in inert atm.) | 250 - 800 | Not specified | CeO₂[2] | |
| Cerium(III) Acetylacetonate Hydrate | Multi-step decomposition | 60 - 720 | 63.05 (total) | CeO₂[3] |
| Zinc Acrylate | Polymerization & Decomposition | 260 - 400 | ~48.5 | ZnO[4] |
| Copper(II) Acrylate | Polymerization & Decomposition | 205 - 275 | ~54.0 | Cu[4] |
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general experimental protocols are outlined below.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
General Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The furnace is purged with a specific gas (e.g., nitrogen, argon for inert atmosphere; air or oxygen for oxidative atmosphere) at a constant flow rate (e.g., 20-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of decomposition stages, the percentage of mass loss at each stage, and the final residue percentage. The derivative of the TGA curve (DTG) is often used to identify the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
Instrumentation: A differential scanning calorimeter with a furnace and sensors to detect heat flow changes.
General Procedure:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is encapsulated in a sample pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.
-
Atmosphere: A controlled atmosphere (inert or oxidative) is maintained with a constant gas flow.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), over the desired temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, oxidative decomposition). The peak temperature and enthalpy change (area under the peak) for each event are determined.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for thermal analysis and a conceptual representation of the information flow in comparing the thermal properties of the metal salts.
References
Performance of Cerium(IV)-Initiated Acrylate Polymerization in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Cerium(IV) as a redox initiator for the polymerization of acrylate monomers in various solvent systems. The efficiency of Ce(IV)-initiated polymerization is significantly influenced by the reaction medium, impacting polymerization kinetics, polymer properties, and the stability of the initiator itself. This document summarizes key findings from experimental studies, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of the underlying chemical processes.
Overview of Cerium(IV) as a Polymerization Initiator
Cerium(IV) salts, such as ceric ammonium nitrate (CAN) and ceric sulfate, are powerful one-electron oxidizing agents that can initiate free radical polymerization of vinyl monomers, including acrylates. The initiation process occurs via a redox reaction where Ce(IV) is reduced to Ce(III), and a reducing agent is oxidized to generate a free radical. This radical then propagates the polymerization of the acrylate monomer.
The general mechanism can be visualized as follows:
The Emerging Role of Cerium(IV) in Enhancing Polymer Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for advanced polymers with superior properties is perpetual. In this context, the incorporation of cerium(IV) compounds, particularly in acrylate-based polymers, presents a promising avenue for enhancing thermal stability, mechanical strength, and UV resistance. This guide provides a comparative analysis of the effects of cerium(IV), often utilized through in-situ polymerization or as cerium oxide nanoparticles, against other common polymer additives, supported by experimental data and detailed protocols.
While "cerium(4+) acrylate" as a distinct, commercially available additive is not extensively documented, the use of cerium(IV) ions as initiators for graft polymerization and the dispersion of cerium oxide (CeO₂) nanoparticles are well-established methods to impart desirable characteristics to polymers. This guide will focus on these prevalent applications to provide a comprehensive overview.
Comparative Performance Analysis
The addition of cerium-based compounds to polymer matrices can lead to significant improvements in various properties. The following tables summarize the quantitative effects of cerium oxide (CeO₂) nanoparticles on the properties of Polymethyl Methacrylate (PMMA) and compare its performance with other common additives like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO).
Table 1: Enhancement of PMMA Properties with Cerium Oxide (CeO₂) Nanoparticles
| Property | Polymer System | Additive & Concentration | Measurement | Improvement over Neat Polymer |
| Thermal Stability | PMMA | 1.0 wt% CeO₂ | TGA (Decomposition Temp.) | Increased by ~20°C |
| UV Shielding | PMMA | 0.5 wt% CeO₂ | UV-Vis (Transmittance at 350 nm) | Decreased by ~22%[1] |
| UV Shielding | PMMA | 1.0 wt% CeO₂ | UV-Vis (Transmittance at 350 nm) | Decreased by ~40%[1] |
| Refractive Index | PMMA-PS | 1% CeO₂ | Ellipsometry | Increased from 1.76-2.13 to 1.86-2.15[2] |
| Refractive Index | PMMA-PS | 7% CeO₂ | Ellipsometry | Increased to 1.85-2.26[2] |
Table 2: Comparative UV-Shielding Performance of Nanoparticle Additives in Polymers
| Polymer Matrix | Additive (Concentration) | Wavelength Range | UV Absorption/Shielding Efficiency | Reference |
| Polyurethane | 1.44 wt% Nano Ceria | UV-B | >92.5% absorption[3] | [3] |
| Epoxy | 1:4 CeO₂:ZnO | UV | Synergistic improvement in maintaining mechanical properties | [4] |
| PMMA | 1.0 wt% CeO₂ | UV | Significant increase in UV absorption[1] | [1] |
| Wood Coating | ZnO and CeO₂ Nano-emulsion | UV | Good UV resistance[5] | [5] |
Experimental Protocols
Cerium(IV)-Initiated Graft Polymerization of Acrylate Monomers onto a Polymer Backbone
This protocol describes a general method for grafting acrylate monomers onto a polymer substrate using a cerium(IV) salt as an initiator. This technique is widely used to modify the surface properties of polymers.
Materials:
-
Polymer substrate (e.g., polyurethane film)
-
Acrylate monomer (e.g., acrylic acid)
-
Cerium(IV) ammonium nitrate (CAN)
-
Nitric acid (or other suitable mineral acid)
-
Deionized water
-
Reaction vessel with a stirrer and nitrogen inlet
Procedure:
-
The polymer substrate is immersed in an aqueous solution of the acrylate monomer in the reaction vessel.
-
The system is purged with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
A solution of cerium(IV) ammonium nitrate dissolved in dilute nitric acid is added to the reaction vessel to initiate the polymerization. The concentration of CAN and acid should be optimized for the specific polymer and monomer system.
-
The reaction is allowed to proceed at a controlled temperature (typically between 25°C and 60°C) with continuous stirring for a predetermined duration (e.g., 0.5 to 72 hours).[6]
-
After the reaction, the grafted polymer is removed and washed thoroughly with deionized water to remove any ungrafted monomer and homopolymer.
-
The grafted polymer is then dried under vacuum to a constant weight.
-
The grafting efficiency can be determined gravimetrically.
Preparation of Polymer/Cerium Oxide Nanocomposites via Solution Casting
This protocol outlines a common method for dispersing cerium oxide nanoparticles into a polymer matrix.
Materials:
-
Polymer (e.g., PMMA)
-
Cerium oxide (CeO₂) nanoparticles
-
Suitable solvent for the polymer (e.g., tetrahydrofuran for PMMA)
-
Magnetic stirrer and sonicator
-
Petri dish or other suitable casting surface
Procedure:
-
The polymer is dissolved in the solvent under magnetic stirring to form a homogeneous solution.
-
A predetermined amount of CeO₂ nanoparticles is added to the polymer solution.
-
The mixture is subjected to ultrasonication to ensure a uniform dispersion of the nanoparticles and prevent agglomeration.
-
The resulting dispersion is poured into a petri dish and the solvent is allowed to evaporate slowly in a controlled environment (e.g., a fume hood with controlled airflow).
-
Once the solvent has completely evaporated, the resulting nanocomposite film is carefully peeled from the casting surface.
-
The film is further dried in a vacuum oven to remove any residual solvent.
Signaling Pathways and Experimental Workflows
The enhancement of polymer properties by cerium(IV) can be visualized through the following diagrams.
The above diagram illustrates the workflow of enhancing polymer properties through cerium(IV)-initiated graft polymerization. The process begins with the base polymer, acrylate monomer, and a cerium(IV) salt which acts as an initiator. This leads to the grafting of the monomer onto the polymer backbone, resulting in a modified polymer with enhanced thermal, mechanical, and UV resistance properties.
This diagram depicts the redox cycle of cerium ions in initiating radical polymerization. Cerium(IV) is reduced to Cerium(III) by accepting an electron, which in turn generates a radical that initiates the polymerization of the monomer, leading to the growth of a polymer chain. The Cerium(III) can then be re-oxidized to Cerium(IV), allowing it to participate in further initiation steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Optical, Chemical and Thermal Characterizations of PMMA-PS/CeO2 Nanoparticles Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of UV Resistance of a Water-based Polyurethane Lacquer Containing Nano Ceria [jips.ippi.ac.ir]
- 4. inderscienceonline.com [inderscienceonline.com]
- 5. researchgate.net [researchgate.net]
- 6. US20120295992A1 - Ce(IV)-INITIATED GRAFT POLYMERISATION ON POLYMERS CONTAINING NO HYDROXYL GROUPS - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Cerium(4+) Acrylate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Cerium(4+) Acrylate based on available information for cerium and acrylate compounds. No specific Safety Data Sheet (SDS) for this compound (CAS No. 94232-55-0) was found. Therefore, this substance should be handled with extreme caution, assuming it possesses the hazardous properties of both its components. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
This compound is a specialty chemical that requires careful handling and disposal due to the combined hazards of the cerium metal ion and the acrylate monomer. Improper disposal can lead to environmental contamination and potential health risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Hazard Identification and Summary
Before handling this compound, it is crucial to understand the potential hazards associated with its constituent parts.
| Hazard Category | Cerium Compounds | Acrylate Compounds | Potential this compound Hazards |
| Health Hazards | Skin and eye irritant. Inhalation may cause respiratory irritation. Some cerium compounds are toxic. | Skin, eye, and respiratory irritant. Can cause skin sensitization and allergic reactions.[1][2] Some acrylates are associated with organ toxicity.[1] | Likely to be a skin, eye, and respiratory irritant. Potential for skin sensitization and systemic toxicity. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | Can be harmful to aquatic life. | Assumed to be very toxic to aquatic life with long-lasting effects. Should not be released into the environment. |
| Physical Hazards | Some cerium compounds are flammable solids. | Monomers can polymerize exothermically, especially when heated or contaminated. | Potential for flammability and uncontrolled polymerization. |
Step-by-Step Disposal Procedure
This section outlines the recommended procedure for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Nitrile or butyl rubber gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If handling powders or creating dust, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container.
-
Indicate the composition and concentration of the solution on the label.
-
-
Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste.
-
Collect these materials in a designated, sealed waste bag or container.
-
Step 3: On-site Neutralization or Polymerization (for small quantities of acrylate solutions)
For small amounts of waste containing unpolymerized acrylate, polymerization can reduce its reactivity and hazards. This step should only be performed by trained personnel in a well-ventilated fume hood.
Experimental Protocol for Small-Scale Polymerization of Acrylate Waste:
-
Consult EHS: Before proceeding, obtain approval and specific guidance from your institution's EHS department.
-
Initiator: A suitable free-radical initiator (e.g., a small amount of AIBN or a peroxide, if compatible) can be added to the acrylate-containing waste.
-
Procedure:
-
In a designated reaction vessel within a fume hood, add the initiator to the waste solution.
-
The mixture may be gently heated according to established protocols for acrylate polymerization to ensure complete reaction.
-
Allow the mixture to cool and solidify.
-
-
Disposal of Polymerized Waste: The resulting solid polymer should be collected and disposed of as hazardous solid waste, as it still contains cerium.
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
-
Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.
Step 5: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
Manifesting: Ensure that the waste is properly manifested according to Resource Conservation and Recovery Act (RCRA) regulations.[3] Cerium is not one of the eight RCRA 8 metals, but it is still considered a hazardous waste.[4][5] Acrylate waste may also be regulated as a hazardous waste.[6][7]
-
Licensed Disposal Facility: The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).
Emergency Procedures
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
-
-
Fire:
-
Use a Class D dry powder extinguisher for fires involving flammable solids. Do not use water.[8]
-
Evacuate the area and call emergency services.
-
Mandatory Visualizations
To aid in the understanding of the disposal process, the following diagrams are provided.
Caption: Disposal workflow for this compound.
Caption: Logical relationships of hazards and disposal requirements.
References
- 1. env.go.jp [env.go.jp]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. natlenvtrainers.com [natlenvtrainers.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. alsglobal.com [alsglobal.com]
- 6. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 7. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 8. ameslab.gov [ameslab.gov]
Essential Safety and Operational Guidance for Handling Cerium(4+) Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cerium(4+) acrylate. Given the compound's composition, it is imperative to treat it with the caution required for both its organometallic nature and the potential hazards associated with cerium and acrylate compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
-
Cerium Compounds: Cerium metal is a flammable solid that can react with water to produce flammable hydrogen gas.[1][2] Cerium compounds may cause skin and eye irritation.[2][3] Inhalation of cerium oxide dust can lead to respiratory irritation.[3][4]
-
Acrylate Compounds: Acrylates are recognized as skin, eye, and respiratory tract irritants.[5][6] They are also known to be potent skin sensitizers, potentially causing allergic contact dermatitis upon repeated or prolonged contact.[6][7][8][9] Some acrylates are classified as possible human carcinogens.[5]
-
Organometallic Compounds: As a general class, organometallic compounds can be highly reactive and may require handling in an inert atmosphere to prevent decomposition or hazardous reactions.[10]
Recommended Personal Protective Equipment (PPE)
Due to the combined hazards, a stringent PPE protocol is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[11][12] A face shield should be worn over goggles for splash hazards.[12] | Protects against splashes of the compound and potential dust particles. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[13] | Provides a barrier against skin contact, which can cause irritation and sensitization from the acrylate component. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants.[10][13] An additional chemical-resistant apron is recommended. | Protects against spills and splashes. Flame-resistant material is crucial due to the potential flammability of cerium compounds. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.[1][13] | Prevents inhalation of potentially harmful dust particles. The necessity should be determined by a risk assessment of the specific procedure. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
1. Preparation:
- Location: All handling of this compound must be conducted within a certified chemical fume hood to control potential dust and vapors.[13]
- Inert Atmosphere: Depending on the reactivity of the specific this compound complex, handling under an inert atmosphere (e.g., using a glovebox or Schlenk line) may be necessary to prevent reaction with air or moisture.
- Emergency Equipment: Ensure an appropriate fire extinguisher (Class D for flammable metals) and a spill kit are readily accessible.[1][2] An eyewash station and safety shower must be in close proximity.
2. Handling:
- Weighing and Transfer: Use non-sparking tools for all transfers to avoid ignition sources.[1] Handle the compound gently to minimize dust generation.
- Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to control any potential exothermic reactions.
- Avoid Incompatibilities: Keep this compound away from water, strong acids, strong oxidizing agents, and halogens, as cerium compounds can react with these substances.[1][2]
3. Post-Handling:
- Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.
- Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.
III. Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
1. Waste Segregation:
- Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and other disposable labware) must be collected in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Disposal Procedure:
- Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Solid, Irritant, Skin Sensitizer).
- Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
- Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not pour this compound waste down the drain. [2]
Visual Workflow for Handling this compound
The following diagram outlines the logical progression of steps for safely handling this compound, from initial preparation to final disposal.
Caption: A flowchart illustrating the key stages for the safe handling of this compound.
References
- 1. ameslab.gov [ameslab.gov]
- 2. Cerium | ESPI | High Quality Metals Specialists - ESPI Metals [espimetals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. crl.eu [crl.eu]
- 5. safecosmetics.org [safecosmetics.org]
- 6. mdpi.com [mdpi.com]
- 7. Occupational risks of (meth)acrylate compounds in embedding media for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
